4-Propylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-propylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7,11-12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCGYIWOKVWFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399320 | |
| Record name | 4-Propylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134150-01-9 | |
| Record name | (4-Propylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134150-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propylphenylboronium acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Propylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propylphenylboronic acid is a versatile synthetic intermediate, playing a crucial role in the construction of complex organic molecules. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed spectral analysis, and in-depth experimental protocols for its application in the synthesis of liquid crystals and bioactive molecules. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is a member of the boronic acid family, characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is further substituted with a propyl group at the para position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃BO₂ | [1] |
| Molecular Weight | 164.01 g/mol | [1] |
| CAS Number | 134150-01-9 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 89-97 °C | [1] |
| Boiling Point (Predicted) | 299.1 ± 33.0 °C | |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | |
| pKa (Predicted) | 8.71 ± 0.10 |
Solubility:
While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, general solubility trends for phenylboronic acids can be informative. Phenylboronic acids are generally soluble in many polar organic solvents and exhibit low solubility in nonpolar hydrocarbon solvents.[2][3][4] For instance, phenylboronic acid itself shows high solubility in ethers (like THF and dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[3][4] It is important to note that the solubility of boronic acids can be influenced by their tendency to form cyclic anhydrides, known as boroxines, through dehydration.[3]
Table 2: Qualitative Solubility of Phenylboronic Acids in Common Organic Solvents
| Solvent | Qualitative Solubility | Reference(s) |
| Tetrahydrofuran (THF) | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | |
| Toluene | Sparingly Soluble | |
| Water | Sparingly Soluble | [2] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.75 | d | 7.8 | 2H, Ar-H (ortho to -B(OH)₂) |
| 7.27 | d | 7.8 | 2H, Ar-H (meta to -B(OH)₂) |
| 2.60 | t | 7.6 | 2H, -CH₂-Ar |
| 1.65 | sextet | 7.5 | 2H, -CH₂-CH₂-Ar |
| 0.94 | t | 7.4 | 3H, -CH₃ |
Table 4: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 144.2 | Ar-C (para to -B(OH)₂) |
| 134.8 | Ar-C (ortho to -B(OH)₂) |
| 127.4 | Ar-C (meta to -B(OH)₂) |
| 38.0 | -CH₂-Ar |
| 24.5 | -CH₂-CH₂-Ar |
| 13.9 | -CH₃ |
Infrared (IR) Spectroscopy
Table 5: Key IR Absorption Peaks of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (from B-OH) |
| 2960-2850 | Strong | C-H stretch (alkyl) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1355 | Strong | B-O stretch |
| ~1090 | Strong | C-O stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of water and rearrangements characteristic of phenylboronic acids.[6]
Table 6: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 164 | [C₉H₁₃BO₂]⁺ (Molecular Ion) |
| 146 | [C₉H₁₁BO]⁺ (Loss of H₂O) |
| 119 | [C₉H₁₁]⁺ (Loss of BO₂) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Reactivity and Applications
The primary application of this compound lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of 4-Methoxy-4'-propyl-1,1'-biphenyl
This protocol details the synthesis of 4-methoxy-4'-propyl-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.[7]
Materials:
-
This compound (1.1-1.5 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5-2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 1-4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoanisole, this compound, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Solvent Addition and Reaction: Add a degassed solvent system of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask.[7]
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methoxy-4'-propyl-1,1'-biphenyl.
Applications in Materials Science: Liquid Crystals
This compound is a valuable building block for the synthesis of liquid crystals, particularly those based on the biphenyl (B1667301) core. The propyl group can influence the mesomorphic properties, such as the clearing point and the nematic range. A common target molecule is a 4-alkyl-4'-cyanobiphenyl, which are widely used in liquid crystal displays (LCDs).[8][9][10]
Synthetic Scheme: Synthesis of 4-Cyano-4'-propylbiphenyl
The synthesis of 4-cyano-4'-propylbiphenyl can be achieved through a Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Vinylphenylboronic acid [chembk.com]
- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Propylphenylboronic Acid (CAS: 134150-01-9) for Researchers and Drug Development Professionals
Introduction: 4-Propylphenylboronic acid, with the Chemical Abstracts Service (CAS) number 134150-01-9, is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 134150-01-9 | [1] |
| Molecular Formula | C₉H₁₃BO₂ | [1] |
| Molecular Weight | 164.01 g/mol | [1] |
| Melting Point | 89-97 °C | [1] |
| Boiling Point (Predicted) | 299.1 ± 33.0 °C | [1] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.71 ± 0.10 | [1] |
Synonyms: 4-n-Propylbenzeneboronic acid, (4-Propylphenyl)boronic acid.[1]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the palladium-catalyzed borylation of a corresponding aryl halide. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis via Miyaura Borylation
Objective: To synthesize this compound from 4-bromo-1-propylbenzene.
Materials:
-
4-Bromo-1-propylbenzene
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 4-bromo-1-propylbenzene (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents) in dimethylformamide.
-
Stir the mixture until a homogeneous solution is achieved.
-
To this solution, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (catalytic amount, e.g., 3 mol%).
-
Heat the reaction mixture to 110 °C and maintain stirring for 12 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound pinacol (B44631) ester.
-
The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl, followed by extraction and purification.
Application in Suzuki-Miyaura Coupling
This compound is a valuable reagent in Suzuki-Miyaura coupling reactions, enabling the formation of biaryl structures. These structures are prevalent in many biologically active compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 4-arylpyridine derivative using this compound and a 4-halopyridine.
Materials:
-
This compound (1.5 equivalents)
-
4-Chloropyridine (B1293800) hydrochloride (1.0 equivalent)
-
Palladium on activated carbon (Pd/C, e.g., 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
N,N-Dimethylacetamide (DMA)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate mixture
Procedure:
-
To a reaction tube, add the palladium on activated carbon catalyst, 4-chloropyridine hydrochloride, this compound, and cesium carbonate.
-
Add N,N-dimethylacetamide as the solvent.
-
Stir the mixture at 80 °C under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite or cotton to remove the catalyst.
-
Wash the filter cake with diethyl ether and water.
-
Combine the filtrates and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired 4-(4-propylphenyl)pyridine.
Biological and Medicinal Chemistry Applications
Boronic acids, including this compound, are recognized as "privileged structures" in medicinal chemistry.[2] They can form reversible covalent bonds with diols and the active site residues of certain enzymes, such as serine proteases.[2] The introduction of the 4-propylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity.
While specific, extensively studied drug candidates derived directly from this compound are not prominently featured in publicly available literature, the broader class of phenylboronic acids has been instrumental in the development of various enzyme inhibitors. A notable area of application is in the development of kinase inhibitors for cancer therapy.
Case Study: Phenyl-Pyridyl-Thiazole Analogues as p38 MAP Kinase Inhibitors
A study on the synthesis of a series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives highlights the utility of phenylboronic acid analogs in generating potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] This pathway is a key signaling cascade involved in inflammatory responses and cell proliferation.
The general synthetic strategy involves a Suzuki coupling reaction between a brominated phenyl-pyridyl-thiazole core and a substituted phenylboronic acid. By analogy, this compound could be utilized to introduce a 4-propylphenyl group at the 4-position of the phenyl ring, potentially modulating the inhibitor's potency and selectivity.
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Inhibition of this pathway is a validated therapeutic strategy.
Safety and Handling
This compound should be handled in a well-ventilated area by trained professionals. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules with potential biological activity. Its application in Suzuki-Miyaura coupling reactions provides a powerful tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The ability to introduce a 4-propylphenyl moiety allows for the fine-tuning of molecular properties to optimize drug-like characteristics. Further exploration of derivatives of this compound is likely to yield new and improved candidates for drug discovery programs targeting a range of diseases.
References
An In-depth Technical Guide to 4-Propylphenylboronic Acid for Researchers and Drug Development Professionals
Introduction
4-Propylphenylboronic acid is an organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its utility as a versatile building block, primarily in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has made it a valuable reagent for the construction of complex organic molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and its applications in the landscape of drug discovery and development.
Core Properties and Data
This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 164.01 g/mol | [1] |
| Molecular Formula | C9H13BO2 | [1] |
| CAS Number | 134150-01-9 | [1] |
| Melting Point | 89-97 °C | [1] |
| Predicted pKa | 8.71 ± 0.10 | [1] |
| Boiling Point (Predicted) | 299.1 ± 33.0 °C | [1] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1] |
Spectral Data:
| Spectrum Type | Key Features |
| ¹H NMR | Conforms to the structure of this compound.[1] |
| IR Spectrum | Available and confirms the functional groups present in the molecule.[2] |
| Mass Spectrum | Available and confirms the molecular weight of the compound.[3] |
Solubility:
Synthesis and Reactivity
This compound is typically synthesized through the reaction of a Grignard reagent, formed from 4-propylbromobenzene, with a trialkyl borate (B1201080) followed by acidic hydrolysis. This method is a standard procedure for the preparation of various arylboronic acids.
The primary reactivity of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the propylphenyl group and an aryl or vinyl halide, providing a powerful tool for the synthesis of biaryl and styrenyl compounds.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a generalized procedure and may require optimization based on the specific substrates used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
The vessel is then evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
The chosen solvent is added, and the mixture is degassed by bubbling the inert gas through it for 10-15 minutes.
-
The palladium catalyst (0.01-0.05 eq) is added to the reaction mixture.
-
The reaction is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Applications in Drug Discovery and Development
Boronic acids are considered "privileged structures" in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules such as sugars and glycoproteins.[7] This property, along with their role in the synthesis of complex molecules, makes them highly valuable in drug discovery.
This compound serves as a crucial building block for the synthesis of novel drug candidates. The propylphenyl moiety can be incorporated into larger molecules to modulate their lipophilicity, which in turn can influence their pharmacokinetic and pharmacodynamic properties. Compounds synthesized using this compound are often investigated for their potential as targeted therapies, particularly in the field of oncology.[8]
Boronic acid-containing molecules have been successfully developed as enzyme inhibitors. For instance, bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma. While not directly derived from this compound, it exemplifies the therapeutic potential of this class of compounds. The development of novel kinase inhibitors and other targeted agents often relies on the synthetic versatility provided by reagents like this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area or fume hood.[9]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.[9]
-
Hand Protection: Wear suitable chemical-resistant gloves.[9][10]
-
Respiratory Protection: If handling as a powder, a dust mask or respirator is recommended.[9]
-
Skin and Body Protection: A lab coat should be worn.[10]
Hazards:
-
May cause skin and eye irritation.[10]
-
May cause respiratory irritation.[11]
-
Harmful if swallowed.[12]
Storage:
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Keep the container tightly sealed.[10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for drug discovery involving this compound.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound(134150-01-9) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Structure Elucidation of 4-Propylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylphenylboronic acid is a versatile organic compound that serves as a key building block in a variety of chemical syntheses, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals, liquid crystals, and other advanced materials.[1][2] A thorough understanding of its structure is paramount for its effective application and for the accurate characterization of the complex molecules derived from it. This technical guide provides a comprehensive overview of the analytical techniques used for the structure elucidation of this compound, complete with experimental protocols and data interpretation.
Physicochemical Properties and Structural Information
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 134150-01-9 | [1] |
| Molecular Formula | C₉H₁₃BO₂ | [1] |
| Molecular Weight | 164.01 g/mol | [1] |
| Melting Point | 89-97 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. |
Spectroscopic Characterization
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Both ¹H and ¹³C NMR are employed for the characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts and multiplicities for the protons in this compound are detailed in Table 2.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Doublet | 2H | Aromatic Protons (ortho to -B(OH)₂) |
| ~7.2-7.3 | Doublet | 2H | Aromatic Protons (meta to -B(OH)₂) |
| ~2.6 | Triplet | 2H | -CH₂- (benzylic) |
| ~1.6 | Sextet | 2H | -CH₂- |
| ~0.9 | Triplet | 3H | -CH₃ |
| ~4.5-5.5 | Broad Singlet | 2H | -B(OH)₂ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for the carbons in this compound are presented in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic Carbon (para to -B(OH)₂) |
| ~135 | Aromatic Carbons (ortho to -B(OH)₂) |
| ~128 | Aromatic Carbons (meta to -B(OH)₂) |
| ~130 | Aromatic Carbon (ipso to -B(OH)₂) |
| ~38 | -CH₂- (benzylic) |
| ~24 | -CH₂- |
| ~14 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized in Table 4.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic (propyl group) |
| ~1600, 1480 | C=C stretch | Aromatic ring |
| ~1400-1300 | B-O stretch | Boronic acid |
| ~1100-1000 | B-C stretch | Aryl-boron bond |
| ~840 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 164. Common fragmentation pathways for phenylboronic acids involve the loss of water and cleavage of the propyl group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a Grignard reagent, formed from 1-bromo-4-propylbenzene (B1266215), with a trialkyl borate (B1201080) followed by acidic hydrolysis.
Diagram of Synthesis Workflow:
Materials:
-
1-bromo-4-propylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-4-propylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath and slowly quench with 2 M hydrochloric acid until the solution is acidic. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to yield pure this compound.[3][4]
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.[5]
Diagram of Recrystallization Workflow:
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of diethyl ether and hexanes.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Application in Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. A general protocol is provided below.
Diagram of Suzuki-Miyaura Coupling Catalytic Cycle:
Experimental Protocol:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
Crystallographic Data
As of the latest literature search, a definitive single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, analysis of related phenylboronic acid derivatives provides expected bond lengths and angles. The C-B bond length is anticipated to be in the range of 1.55-1.57 Å, and the B-O bond lengths are expected to be approximately 1.36-1.38 Å. The geometry around the boron atom is trigonal planar.
Conclusion
The structure of this compound is unequivocally established through a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. These analytical methods provide a complete picture of the connectivity and functional groups within the molecule. The synthesis and purification protocols outlined in this guide offer reliable methods for obtaining high-purity material suitable for a range of synthetic applications, particularly in the strategically important Suzuki-Miyaura cross-coupling reaction. The availability of this versatile building block is crucial for advancing research and development in medicinal chemistry and materials science.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. lanhaiindustry.com [lanhaiindustry.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Synthesis of 4-Propylphenylboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 4-propylphenylboronic acid from 1-bromo-4-propylbenzene (B1266215), a critical transformation for the generation of a versatile building block in organic synthesis. This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the construction of complex molecules in pharmaceutical and materials science applications.[1][2] This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and presents key quantitative data to support researchers in their synthetic endeavors.
Synthetic Strategies
The conversion of 1-bromo-4-propylbenzene to this compound is most commonly achieved through two primary pathways:
-
Palladium-Catalyzed Borylation: This modern and widely used method involves the cross-coupling of the aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.[3] This approach offers high yields and functional group tolerance.
-
Organometallic Intermediates: This classic route involves the formation of an organometallic intermediate, either a Grignard reagent (organomagnesium) or an organolithium species, from 1-bromo-4-propylbenzene.[4][5] This highly reactive intermediate is then quenched with a borate (B1201080) ester, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.[4][6]
While both methods are effective, the palladium-catalyzed route is often preferred due to its milder reaction conditions and broader substrate scope.
Experimental Protocols
This section details a reliable experimental protocol for the palladium-catalyzed synthesis of this compound.
Palladium-Catalyzed Borylation of 1-Bromo-4-propylbenzene
This procedure is adapted from a documented synthesis of (4-propylphenyl)boronic acid pinacol (B44631) ester, which can be readily hydrolyzed to the boronic acid.[3]
Reaction Scheme:
Materials:
-
1-Bromo-4-propylbenzene (C₉H₁₁Br)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction flask, add 1-bromo-4-propylbenzene (3.0 g, 15 mmol), bis(pinacolato)diboron (4.2 g, 16.5 mmol), and potassium acetate (4.4 g, 45 mmol).
-
Add anhydrous N,N-dimethylformamide (30 mL) to the flask.
-
Stir the mixture until all solids are dissolved.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 g, cat.).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
After cooling to room temperature, add water (50 mL) to the mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain the this compound pinacol ester as a light yellow solid.
-
The pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like diethyl ether, followed by extraction and solvent removal.
Quantitative Data
The following table summarizes the quantitative data for the palladium-catalyzed synthesis of this compound pinacol ester, the precursor to the final product.
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-4-propylbenzene | [3] |
| Reagents | Bis(pinacolato)diboron, Potassium acetate | [3] |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | [3] |
| Solvent | N,N-Dimethylformamide (DMF) | [3] |
| Reaction Temperature | 110 °C | [3] |
| Reaction Time | 12 hours | [3] |
| Yield of Pinacol Ester | 90% | [3] |
| Purification Method | Column Chromatography | [3] |
Experimental Workflow and Logic
The following diagrams illustrate the key steps and relationships in the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (4-propylphenyl)boronic Acid synthesis - chemicalbook [chemicalbook.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-Propylphenylboronic Acid
This guide provides a comprehensive overview of the expected spectroscopic data for 4-propylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.
Spectroscopic Data Summary
While experimental spectra for this compound are not widely available in public databases, the following tables summarize the predicted and calculated spectroscopic data based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | Doublet | 2H | Aromatic C-H (ortho to -B(OH)₂) |
| ~7.2 - 7.4 | Doublet | 2H | Aromatic C-H (meta to -B(OH)₂) |
| ~4.5 - 5.5 | Broad Singlet | 2H | B(OH)₂ |
| ~2.6 | Triplet | 2H | -CH₂- (benzylic) |
| ~1.6 | Sextet | 2H | -CH₂- |
| ~0.9 | Triplet | 3H | -CH₃ |
Predicted for a solution in a common deuterated solvent like CDCl₃ or DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C (ipso, attached to -CH₂CH₂CH₃) |
| ~135 | Aromatic C-H (ortho to -B(OH)₂) |
| ~130 | Aromatic C (ipso, attached to -B(OH)₂) |
| ~128 | Aromatic C-H (meta to -B(OH)₂) |
| ~38 | -CH₂- (benzylic) |
| ~24 | -CH₂- |
| ~14 | -CH₃ |
Predicted values; the ipso-carbon attached to the boron atom may show a weak signal.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2960 - 2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1400 | Strong | B-O stretch |
| ~1100 | Medium | C-B stretch |
| ~840 | Strong | para-disubstituted C-H bend |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 164.10 | [M]⁺, Molecular ion |
Based on the molecular formula C₉H₁₃BO₂ with a molecular weight of 164.01 g/mol .
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.
Materials and Equipment:
-
This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C)[1][2]
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[3]
-
Volumetric flask and pipette
-
NMR Spectrometer (e.g., 400 or 500 MHz)[1]
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[1] The addition of an internal standard like TMS allows for the calibration of the chemical shift scale to 0 ppm.[2][3]
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.[1] Ensure the solution is homogeneous and free of any solid particles, which can be removed by filtration through a small plug of glass wool in a pipette if necessary.[4]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Data Acquisition: The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field to optimize its homogeneity, tune the probe to the desired nucleus (¹H or ¹³C), and set the acquisition parameters (e.g., number of scans, pulse sequence).[1] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
-
Spatula
-
Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)
Procedure (using ATR-FTIR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.
Alternative Procedure (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene (B1212753) chloride.[5]
-
Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[5]
Objective: To determine the molecular weight of this compound and analyze its fragmentation pattern.
Materials and Equipment:
-
This compound sample
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
-
Solvent for sample introduction (e.g., methanol (B129727) or acetonitrile)
-
Syringe or autosampler
Procedure (using Electron Ionization - EI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Sample Introduction: Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via direct insertion probe or after separation by gas chromatography (GC-MS).[6]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).[6][7][8]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6][8]
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight of the compound.[9]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. echemi.com [echemi.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 95 134150-01-9 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Propylphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylphenylboronic acid is an important organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for organic electronics, necessitates a thorough understanding of its physicochemical properties, most notably its solubility in various organic solvents. The choice of solvent is critical for reaction kinetics, purification processes such as crystallization, and overall yield.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The presence of the propyl group is expected to increase its lipophilicity compared to phenylboronic acid, which may influence its solubility profile. This guide details a standard experimental protocol for determining solubility, which researchers can employ to obtain precise data for this compound. Furthermore, this document includes visualizations of a typical solubility determination workflow and the mechanism of the Suzuki-Miyaura coupling reaction to provide a practical context for its use.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 134150-01-9 | [1] |
| Molecular Formula | C₉H₁₃BO₂ | [1] |
| Molecular Weight | 164.01 g/mol | [1][2] |
| Melting Point | 89-97 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Solubility Data of Analogous Phenylboronic Acids
The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents. This data serves as a useful reference point for estimating the solubility of this compound. The introduction of a propyl group on the phenyl ring is expected to decrease solubility in polar solvents and increase it in non-polar organic solvents.
| Solvent | Qualitative Solubility | Mole Fraction (x) at 298.15 K (25 °C) | Reference |
| Acetone | High | Not available | [3][4] |
| Chloroform | Moderate | Not available | [3][4] |
| 3-Pentanone | High | Not available | [3] |
| Dipropyl ether | High | Not available | [3][4] |
| Methylcyclohexane | Very low | Not available | [3][4] |
Note: The solubility of boronic acids can be influenced by their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can affect the reproducibility of solubility measurements.[5]
Experimental Protocol: Dynamic Method for Solubility Determination
A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][5]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, toluene, methanol, ethyl acetate, dichloromethane)
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath for precise temperature control
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser and photodetector to monitor turbidity
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known mass of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and commence stirring to ensure a uniform suspension.
-
Controlled Heating: The temperature of the bath is then raised at a slow, constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the mixture is continuously monitored. This can be done visually or more accurately using a luminance probe that measures the intensity of light passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat this procedure for various compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility via the dynamic method.
Suzuki-Miyaura Coupling Reaction Mechanism
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application of this compound. The reaction mechanism involves a catalytic cycle with a palladium catalyst.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
Thermal Stability of 4-Propylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylphenylboronic acid is a member of the versatile class of boronic acids, which are widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The thermal stability of such reagents is a critical parameter, influencing storage conditions, reaction optimization, and safety. This guide provides a framework for understanding and evaluating the thermal stability of this compound, drawing upon established knowledge of arylboronic acid chemistry.
Expected Thermal Decomposition Pathways
Arylboronic acids, upon heating, can undergo several transformations. The primary decomposition pathways are dehydration to form boroxines (anhydrides) and protodeboronation.
-
Boroxine Formation: This is a common thermal decomposition route for many boronic acids. Three molecules of the boronic acid can condense with the elimination of three molecules of water to form a six-membered ring structure known as a boroxine. This process is often reversible in the presence of water.
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of the corresponding arene (propylbenzene in this case) and boric acid. This decomposition pathway is often influenced by factors such as moisture, pH, and the electronic properties of the aryl group.[1][2]
Quantitative Thermal Analysis Data
While specific experimental data for this compound is not available in the reviewed literature, the following table provides a template for summarizing key thermal stability parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Researchers are encouraged to populate this table with their own experimental findings.
| Parameter | Value (°C) | Method | Conditions |
| Melting Point (Tm) | Data not available | DSC | Heating rate (e.g., 10 °C/min), Atmosphere (e.g., Nitrogen) |
| Onset of Decomposition (Tonset) | Data not available | TGA | Heating rate (e.g., 10 °C/min), Atmosphere (e.g., Nitrogen) |
| Peak Decomposition Temperature (Tpeak) | Data not available | TGA/DTG | Heating rate (e.g., 10 °C/min), Atmosphere (e.g., Nitrogen) |
| Mass Loss at T > Tonset | Data not available | TGA | Temperature range, Atmosphere (e.g., Nitrogen) |
| Glass Transition (Tg) | Data not available | DSC | Required for amorphous solids; specify heating/cooling cycles |
Experimental Protocols
The following are generalized protocols for conducting TGA and DSC analyses on a generic arylboronic acid like this compound. These should be adapted based on the specific instrumentation and experimental goals.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Sample Preparation: Ensure the this compound sample is representative and homogenous. A fine powder is ideal for uniform heating.
-
Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.
-
Crucible: Use an inert crucible, typically alumina (B75360) or platinum. Tare the empty crucible before adding the sample.
-
Sample Loading: Place 5-10 mg of the sample into the crucible, ensuring it is spread thinly and evenly across the bottom.
-
Experimental Parameters:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).
-
-
-
Data Analysis: Plot the percentage of initial mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions (e.g., glass transition, crystallization) of this compound.
Methodology:
-
Sample Preparation: The sample should be dry and homogenous.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Crucible: Encapsulate 2-5 mg of the sample in an aluminum pan with a lid. A hermetically sealed pan is recommended if there is a possibility of volatilization or dehydration.
-
Reference: An empty, sealed aluminum pan of the same type should be used as a reference.
-
Experimental Parameters:
-
Atmosphere: Purge the sample chamber with an inert gas like nitrogen.
-
Temperature Program: A heat-cool-heat cycle is often employed:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Heat at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.
-
Cool at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Heat again at the same controlled rate to observe the thermal history-independent transitions.
-
-
-
Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram.
Visualizations
The following diagrams illustrate the potential thermal decomposition pathway of an arylboronic acid and a typical experimental workflow for thermal stability analysis.
Caption: Potential thermal decomposition pathways for this compound.
Caption: A generalized workflow for the thermal analysis of a chemical compound.
References
A Technical Guide to the Purity Specifications of 4-Propylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity specifications for 4-Propylphenylboronic acid, a critical reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Ensuring the high purity of this building block is paramount for the efficiency, reproducibility, and safety of subsequent synthetic steps, especially in the context of pharmaceutical development.
Quantitative Purity Specifications
The purity of this compound is a critical parameter that directly influences its reactivity and the impurity profile of the final product. Commercially available this compound is typically offered at purities of ≥95% to ≥99%. For demanding applications, such as the synthesis of active pharmaceutical ingredients (APIs), a higher purity grade is recommended to minimize the presence of potentially genotoxic impurities.[1]
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |
| Purity (by HPLC) | ≥98.0% | 98.5% - 99.5% | High-Performance Liquid Chromatography (HPLC) |
| Purity (by 1H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Water Content | ≤ 0.5% | < 0.2% | Karl Fischer Titration |
| Melting Point | 89-97 °C | 92-95 °C | Capillary Melting Point Apparatus |
| Inorganic Impurities (Boric Acid) | ≤ 1.0% | < 0.5% | Ion Chromatography or HPLC with RI detection |
| Organic Impurities (e.g., Propylbenzene) | ≤ 0.5% | < 0.1% | Gas Chromatography (GC) or HPLC |
| Residual Solvents | Per ICH Q3C guidelines | Conforms | Headspace Gas Chromatography (HS-GC) |
Potential Impurities and their Control
Arylboronic acids, as a class of compounds, can contain several process-related and degradation impurities. It is crucial to control these impurities to ensure consistent reaction performance and to meet regulatory requirements, as some arylboronic acids have been identified as potential genotoxic impurities.[2]
Common Impurities Include:
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the boronic acid.
-
Protodeboronation Products: The corresponding arene (propylbenzene) formed by the loss of the boronic acid group.[2]
-
Anhydrides (Boroxines): Cyclic trimers of the boronic acid formed upon dehydration. These are generally in equilibrium with the monomeric form in solution.
-
Starting Materials: Unreacted starting materials from the synthesis, such as 1-bromo-4-propylbenzene.
-
Inorganic Boron Species: Boric acid and its salts.
The control of these impurities is achieved through optimized synthesis and purification processes, typically involving recrystallization or chromatographic purification.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the primary technique for assessing the purity of this compound and quantifying organic impurities. A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions (Example Method):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
1H NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound and for detecting proton-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
Acquisition Parameters (Example for 400 MHz):
| Parameter | Setting |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.096 s |
| Spectral Width (sw) | 20.5 ppm |
Expected 1H NMR Spectrum (in CDCl3):
The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the propyl group. The boronic acid protons (-B(OH)2) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Visualization of Quality Control Workflow
The following diagram illustrates a typical quality control workflow for ensuring the purity and quality of this compound.
This comprehensive approach to quality control, from raw material inspection to final product release, ensures that the this compound meets the stringent purity requirements for its intended applications in research and development.
References
A Technical Guide to 4-Propylphenylboronic Acid for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, key chemical properties, and applications of 4-Propylphenylboronic acid, a versatile reagent in modern organic synthesis.
This technical guide provides a comprehensive overview of this compound (CAS No. 134150-01-9), a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document details commercially available sources, provides a summary of key quantitative data, and outlines a detailed experimental protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Commercial Availability and Supplier Information
This compound is readily available from a variety of commercial chemical suppliers. The purity, available quantities, and pricing can vary between suppliers, and it is often sold as a white to off-white crystalline powder. For researchers and those in drug development, selecting a supplier with consistent quality and the ability to provide detailed analytical data, such as a Certificate of Analysis (CoA), is crucial.
Below is a summary of prominent commercial suppliers and the typical data associated with their offerings of this compound. Please note that pricing is subject to change and may require a formal quote, especially for bulk quantities.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | ≥95% | 1 g, 5 g | Price available upon request/login |
| Boron Molecular | 97% | 100 g, 500 g | $58.00 (100g) - $539.00 (500g)[1] |
| Molport | Varies (aggregator) | mg to multi-gram scale | Varies by supplier[2] |
| Jinan Future chemical Co.,Ltd | HPLC ≥98% | Available upon inquiry | Price available upon request |
| BLDpharm | Information available upon inquiry | Available upon inquiry | Price available upon request |
| Aromalake Chemical Co., Ltd. | Information available upon inquiry | Available upon inquiry | Price available upon request |
Key Applications in Organic Synthesis
This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction forms a carbon-carbon bond between the propylphenyl group of the boronic acid and an aryl, vinyl, or alkyl halide, enabling the synthesis of a wide array of complex organic molecules. Its utility is particularly significant in the construction of biaryl scaffolds, which are prevalent in many pharmaceutical compounds and advanced materials.
Experimental Protocol: Suzuki-Miyaura Coupling Reaction
The following is a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction utilizing this compound. This protocol is a general guideline and may require optimization based on the specific aryl halide used.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃))
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., Ethyl acetate (B1210297), Brine)
-
Drying agent (e.g., Anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a counterflow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water, 5 mL).
-
Reaction Execution: Seal the flask and thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Visualizing the Process
To further clarify the experimental workflow and the logic behind supplier selection, the following diagrams have been generated.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: Key factors for selecting a chemical supplier.
References
An In-depth Technical Guide to the Storage Conditions for 4-Propylphenylboronic Acid to Prevent Degradation
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
This technical guide provides a comprehensive overview of the optimal storage conditions for 4-Propylphenylboronic acid to minimize degradation and ensure its integrity for research and development applications. Due to the limited availability of specific stability data for this compound, this document draws upon established knowledge of arylboronic acid chemistry, including common degradation pathways and analytical methodologies for stability assessment. The recommendations herein are designed to provide a robust framework for the safe and effective storage of this compound.
Core Concepts in the Stability of Arylboronic Acids
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as temperature, moisture, light, and atmospheric oxygen can significantly accelerate these processes, leading to a decrease in purity and efficacy.
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of propylbenzene (B89791) and boric acid. This process is often catalyzed by moisture and can be influenced by pH.[1]
-
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (B47542) (4-propylphenol) and boric acid. This degradation is promoted by the presence of atmospheric oxygen and can be accelerated by light and elevated temperatures.
-
Anhydride (B1165640) Formation: Boronic acids have a tendency to lose water to form cyclic anhydrides, known as boroxines. While this is a reversible process, the presence of varying amounts of anhydride can complicate stoichiometry in reactions. Proper storage in a dry environment is crucial to minimize this.
Quantitative Data Summary for Arylboronic Acid Storage
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of thermal degradation and oxidative processes.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen.[3] |
| Moisture | Store in a dry environment | To prevent hydrolysis and protodeboronation.[3][4] |
| Light | Protect from light | To minimize light-catalyzed oxidation. |
| Container | Tightly sealed, opaque container | To prevent exposure to air, moisture, and light.[2] |
Table 2: Influence of Environmental Factors on the Degradation of Arylboronic Acids
| Factor | Effect on Stability | Primary Degradation Pathway |
| Elevated Temperature | Increased degradation rate | Accelerates both oxidation and protodeboronation. |
| High Humidity | Promotes degradation | Facilitates protodeboronation.[3][4] |
| Exposure to Air | Promotes degradation | Leads to oxidation.[3] |
| Exposure to Light | Can accelerate degradation | Can catalyze oxidative processes. |
Experimental Protocols for Stability Assessment
To ensure the quality and purity of this compound, particularly after prolonged storage, a stability testing program is recommended. The following are generalized protocols for common analytical techniques that can be adapted for this purpose.
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of this compound and identify the presence of degradation products such as 4-propylphenol (B1200801) and propylbenzene.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound sample
-
Reference standards for potential impurities (e.g., 4-propylphenol, propylbenzene)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 220 nm or 254 nm
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
-
Analysis: Inject the sample and monitor the chromatogram. The purity can be calculated based on the peak area percentage of the main peak. The presence of degradation products can be confirmed by comparing their retention times with those of the reference standards.
Protocol 2: Structural Confirmation and Degradation Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and detect degradation products.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. If further structural information is needed, ¹³C and ¹¹B NMR spectra can also be obtained.
-
Analysis: Analyze the resulting spectrum for the characteristic peaks of this compound. The appearance of new signals may indicate the presence of degradation products. For instance, the disappearance of the boronic acid protons and the appearance of new aromatic signals could suggest protodeboronation.
Visualization of Degradation Pathways and Handling Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
The Advent of a Key Building Block: A Technical History of 4-Propylphenylboronic Acid
For Immediate Release
A deep dive into the discovery, synthesis, and evolution of 4-Propylphenylboronic acid, a crucial intermediate in the development of advanced materials and pharmaceuticals.
Initially synthesized in the context of burgeoning research into liquid crystals, this compound has emerged as a versatile and indispensable building block in modern organic chemistry. Its unique structure, featuring a boronic acid functional group attached to a propyl-substituted phenyl ring, has made it a valuable reagent in cross-coupling reactions and a key component in the synthesis of complex organic molecules. This technical guide explores the discovery and history of this important compound, detailing its synthesis, properties, and applications for researchers, scientists, and professionals in drug development.
From Curiosity to Keystone: The Genesis of Arylboronic Acids
The story of this compound is rooted in the broader history of organoboron chemistry. The first synthesis of a boronic acid was achieved by Edward Frankland in 1860. However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that catapulted boronic acids to the forefront of organic synthesis. This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, offered a powerful and versatile tool for constructing complex molecular architectures.
The initial synthesis of this compound was likely driven by the demand for novel liquid crystal materials in the late 20th century. The 4-propylphenyl moiety is a common structural motif in liquid crystalline compounds, and the boronic acid handle provided a convenient method for incorporating this group into larger, more complex structures.
Charting the Synthesis: From Grignard Reagents to Modern Catalysis
The synthesis of this compound has evolved over time, reflecting broader trends in synthetic organic chemistry. Early methods for the preparation of arylboronic acids typically involved the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. While effective, this method often required cryogenic temperatures and could be sensitive to functional groups.
More contemporary methods, particularly the Miyaura borylation reaction, have largely superseded the traditional Grignard approach. This palladium-catalyzed reaction utilizes a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), to directly install the boronic acid group onto an aryl halide. This method offers milder reaction conditions, greater functional group tolerance, and often higher yields.
Key Synthetic Data Comparison
The following table summarizes and compares quantitative data for a traditional Grignard-based synthesis and a modern Miyaura borylation approach to this compound.
| Parameter | Traditional Grignard Method | Modern Miyaura Borylation |
| Starting Material | 4-Propylbromobenzene | 4-Propylbromobenzene |
| Reagents | Magnesium, Triisopropyl borate | Bis(pinacolato)diboron, Potassium acetate (B1210297) |
| Catalyst | None | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Solvent | Tetrahydrofuran | N,N-Dimethylformamide |
| Temperature | -78 °C to Room Temperature | 110 °C |
| Reaction Time | Several hours | 12 hours |
| Typical Yield | ~60-70% | ~90%[1] |
| Workup | Acidic Hydrolysis, Extraction | Aqueous workup, Extraction, Chromatography |
A Visual Guide to Synthesis
The following diagrams illustrate the logical workflows for both the traditional and modern synthetic routes to this compound.
A [label="4-Propylbromobenzene", fillcolor="#4285F4"]; B [label="Magnesium (Mg) in THF", fillcolor="#4285F4"]; C [label="4-Propylphenylmagnesium bromide\n(Grignard Reagent)", fillcolor="#FBBC05"]; D [label="Triisopropyl borate\nB(O-iPr)3 at -78°C", fillcolor="#4285F4"]; E [label="Boronate Ester Intermediate", fillcolor="#FBBC05"]; F [label="Acidic Hydrolysis\n(e.g., aq. HCl)", fillcolor="#EA4335"]; G [label="this compound", fillcolor="#34A853"];
A -> C [label="reacts with"]; B -> C [label=" "]; C -> E [label="reacts with"]; D -> E [label=" "]; E -> G [label=" "]; F -> G [label="hydrolyzes to"]; }
Caption: Traditional Grignard route to this compound.A [label="4-Propylbromobenzene", fillcolor="#4285F4"]; B [label="Bis(pinacolato)diboron", fillcolor="#4285F4"]; C [label="Potassium Acetate (KOAc)", fillcolor="#4285F4"]; D [label="Pd(dppf)Cl2 (catalyst)\nin DMF at 110°C", fillcolor="#EA4335"]; E [label="Pinacol Ester Intermediate", fillcolor="#FBBC05"]; F [label="Hydrolysis / Workup", fillcolor="#EA4335"]; G [label="this compound", fillcolor="#34A853"];
A -> E [label=" "]; B -> E [label=" "]; C -> E [label=" "]; D -> E [label="Miyaura Borylation"]; E -> G [label="hydrolyzes to"]; F -> G [label=" "]; }
Caption: Modern Miyaura borylation route to this compound.Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis via Grignard Reaction (Representative)
Materials:
-
4-Propylbromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous Magnesium sulfate
-
Hexanes
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.
-
A solution of 4-propylbromobenzene in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.
-
After the magnesium has been consumed, the reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of diethyl ether and hexanes to afford this compound as a white solid.
Protocol 2: Synthesis via Miyaura Borylation (Adapted from US Patent 2012/264984)[1]
Materials:
-
4-Bromo-1-propylbenzene
-
Bis(pinacolato)diboron
-
Potassium acetate
-
N,N-Dimethylformamide (DMF)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Ethyl acetate
-
Water
-
Anhydrous Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add 4-bromo-1-propylbenzene (15 mmol), bis(pinacolato)diboron (16.5 mmol), and potassium acetate (45 mmol) to 30 mL of dimethylformamide (DMF).
-
Stir the mixture until a uniform state is achieved.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 g).
-
Heat the resulting mixture to 110 °C and stir for 12 hours.
-
After the reaction is complete, add 50 mL of water to the mixture and extract with ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel using hexane as the eluent to obtain the pinacol (B44631) ester of this compound.
-
The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid, followed by extraction and purification.
The Enduring Legacy of this compound
From its origins as a specialized intermediate for liquid crystal synthesis, this compound has found broader applications in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient construction of biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials. As synthetic methodologies continue to advance, the importance of versatile building blocks like this compound is set to grow, solidifying its place in the toolbox of the modern chemist.
References
Theoretical Insights into 4-Propylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical studies on 4-propylphenylboronic acid and its closely related analogs. Leveraging computational chemistry, this document explores the molecule's structural, electronic, and reactive properties, offering valuable insights for its application in drug design, sensor technology, and organic synthesis. While direct comprehensive theoretical studies on this compound are limited, this guide synthesizes data from closely related monosubstituted phenylboronic acids to project its characteristics.
Molecular Structure and Conformational Analysis
The geometry and conformational landscape of phenylboronic acids are crucial for their interaction with biological targets and their reactivity. Theoretical studies on phenylboronic acid and its derivatives, such as methylphenylboronic acid, provide a strong foundation for understanding the probable conformations of this compound.
Computational Methodology
The structural and thermochemical parameters of monosubstituted phenylboronic acids have been investigated using various levels of theory. A common and reliable approach involves geometry optimization using Møller-Plesset perturbation theory (MP2) with the aug-cc-pVDZ basis set. For more accurate energy calculations, including heats of formation, the Gaussian-3 (G3) level of theory is often employed. An alternative and widely used method is Density Functional Theory (DFT), with the B3LYP functional and basis sets such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for geometry optimizations, vibrational frequency calculations, and electronic property analysis. All calculations are typically performed using software packages like Gaussian 09 or Gaussian 16.
Conformational Isomers
Phenylboronic acids can exist in several planar conformations distinguished by the orientation of the two hydroxyl groups of the boronic acid moiety. The primary conformers are the endo-exo, anti, and syn forms. For monosubstituted phenylboronic acids, the endo-exo conformer is generally found to be the most stable, representing a local minimum on the potential energy surface. The energy differences between the endo-exo and anti conformers are often small, while the syn conformer is typically the highest in energy.
Diagram: Conformational Analysis Workflow
Quantitative Theoretical Data
The following tables summarize key quantitative data derived from theoretical studies on methylphenylboronic acid, which serves as a close proxy for this compound.
Calculated Geometric Parameters
The geometric parameters for the most stable endo-exo conformer of para-methylphenylboronic acid, calculated at the MP2/aug-cc-pVDZ level, are presented below. The substitution of a methyl group with a propyl group is expected to have a minimal effect on the geometry of the phenyl ring and the boronic acid group.
| Parameter | Value (para-methylphenylboronic acid) |
| Bond Lengths (Å) | |
| C-B | ~1.56 |
| B-O | ~1.37 |
| C-C (aromatic) | ~1.39 - 1.40 |
| **Bond Angles (°) ** | |
| C-C-B | ~121 |
| O-B-O | ~118 |
| C-B-O | ~121, ~120 |
| Dihedral Angles (°) | |
| C-C-B-O | ~180 (planar) |
Table 1: Calculated geometric parameters for the endo-exo conformer of para-methylphenylboronic acid. Data is inferred from studies on monosubstituted phenylboronic acids.
Electronic Properties and Reactivity Descriptors
The electronic properties of phenylboronic acids, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding their reactivity and potential as electronic sensors. The HOMO-LUMO gap is an indicator of molecular stability.
| Property | Typical Calculated Value (Phenylboronic Acid Analogs) |
| HOMO Energy | ~ -6.5 to -7.0 eV |
| LUMO Energy | ~ -1.0 to -1.5 eV |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV |
| Dipole Moment | ~ 2.0 to 3.0 Debye |
Table 2: Typical range of calculated electronic properties for monosubstituted phenylboronic acids using DFT (B3LYP/6-311++G(d,p)).
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the boronic acid group, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The phenyl ring, particularly the carbon atom attached to the electron-donating propyl group, will exhibit a less positive potential compared to unsubstituted phenylboronic acid.
Experimental Binding Affinity
While this guide focuses on theoretical studies, it is pertinent to include relevant experimental data that theoretical models aim to predict or explain. This compound has been studied for its ability to bind glucose, a key characteristic for its use in glucose sensors.
| Compound | Glucose Binding Affinity (M⁻¹) |
| This compound | 303[1] |
Table 3: Experimentally determined glucose binding affinity for this compound.
Experimental Protocols
This compound is a versatile reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling reaction using this compound to synthesize a biphenyl (B1667301) derivative.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system and the palladium catalyst to the flask.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biphenyl compound.
Diagram: Suzuki-Miyaura Catalytic Cycle
Conclusion
This technical guide has synthesized the available theoretical knowledge on this compound by drawing upon studies of its close analogs. The computational data on its geometry, conformational preferences, and electronic properties provide a robust framework for researchers in drug development and material science. The provided experimental protocols and binding affinity data further contextualize its practical applications. Future dedicated theoretical studies on this compound would be beneficial to further refine the understanding of its specific properties and enhance its rational application in various scientific fields.
References
The Versatility of 4-Propylphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propylphenylboronic acid has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of complex molecular architectures, making this compound a key intermediate in the development of novel therapeutics. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs with significant immunomodulatory and anti-inflammatory properties. This document provides an in-depth overview of its synthetic utility, detailed experimental protocols, and the biological significance of the resulting compounds, supported by quantitative data and visual diagrams of relevant signaling pathways and experimental workflows.
Introduction: The Role of Boronic Acids in Drug Discovery
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their unique chemical properties, including their stability, low toxicity, and versatile reactivity, have made them indispensable tools in modern organic synthesis and medicinal chemistry.[1] One of the most significant applications of boronic acids is their use in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[2] This reaction's tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex, biologically active molecules.[3]
Beyond their role as synthetic intermediates, boronic acid derivatives themselves have shown a range of biological activities, including acting as enzyme inhibitors.[4][5] The boron atom can form reversible covalent bonds with active site residues of certain enzymes, such as serine proteases, making them attractive candidates for drug development.[5]
This compound: A Key Building Block
This compound, with its propyl-substituted phenyl ring, offers a lipophilic moiety that can be strategically incorporated into drug candidates to enhance their binding affinity and pharmacokinetic properties. Its primary application in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6]
Physicochemical Properties
| Property | Value |
| CAS Number | 134150-01-9 |
| Molecular Formula | C₉H₁₃BO₂ |
| Molecular Weight | 164.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 89-97 °C |
Application in the Synthesis of S1P Receptor Modulators
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, including immune cell trafficking, endothelial barrier function, and heart rate.[7] Modulators of S1P receptors, particularly S1P1 receptor agonists, have emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis.[8]
The synthesis of many S1P receptor modulators involves the construction of a biaryl scaffold, a task for which the Suzuki-Miyaura coupling is ideally suited. This compound can be used to introduce the 4-propylphenyl moiety into these complex molecules.
General Synthetic Approach
A common strategy for the synthesis of S1P receptor modulators involves the coupling of a heterocyclic halide, such as a substituted pyrimidine (B1678525), with an arylboronic acid. The 4-propylphenyl group can be introduced in this manner, contributing to the molecule's overall pharmacological profile.
Caption: General workflow for the synthesis of S1P receptor modulator precursors using this compound.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine (B19661)
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with 2,4-dichloropyrimidine, a common heterocyclic scaffold in medicinal chemistry. The reaction preferentially occurs at the more reactive C4 position of the pyrimidine ring.[2]
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Microwave reactor vial
-
Argon gas supply
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), this compound (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Flush the vial with argon.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, 2-chloro-4-(4-propylphenyl)pyrimidine.
Expected Yield: Good to excellent yields are typically obtained with this method.[2]
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 8. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Propylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This palladium-catalyzed cross-coupling reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-containing reagents.[1] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.
This document provides detailed application notes and a general protocol for the Suzuki-Miyaura coupling of 4-propylphenylboronic acid with various aryl halides. The 4-propylphenyl motif is a common structural element in many biologically active compounds and advanced materials. This protocol offers a foundational procedure that can be optimized for specific substrates and desired outcomes.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) complex.[1][2]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.[1][2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1][2]
Experimental Overview
The following sections detail a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. It is important to note that reaction conditions should be optimized for each specific substrate pairing to achieve the highest possible yield and purity.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Typical Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions that can be used as a starting point for optimization.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf | Aryl chlorides may necessitate more active catalyst systems.[3] The general reactivity trend is I > Br > OTf >> Cl. |
| This compound | 1.1 - 1.5 equivalents | A slight excess is often employed to ensure complete consumption of the aryl halide.[3] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The choice of catalyst and associated ligands is critical and substrate-dependent.[3][4] |
| Catalyst Loading | 1 - 5 mol% | Highly active catalysts may allow for lower loadings.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is crucial for the activation of the boronic acid.[3][4] |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Anhydrous and deoxygenated solvents are generally required.[3] Biphasic solvent systems are also common.[5] |
| Temperature | 80 - 110 °C | The optimal temperature is dependent on the specific substrates and catalyst used.[3] |
| Reaction Time | 2 - 24 hours | Progress should be monitored by an appropriate analytical technique such as TLC or GC-MS.[3] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials and Reagents:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene, 10 mL)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Reaction Setup and Procedure:
-
Flask Preparation: Flame-dry a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar to remove any moisture. Allow the flask to cool to room temperature under a stream of inert gas.
-
Addition of Solids: To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (10 mL) via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 4-propyl-1,1'-biphenyl derivative.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle Visualization
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Base Selection in Suzuki Reactions with 4-Propylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex molecules.[1] A critical parameter for the success of a Suzuki reaction is the choice of base, which plays a pivotal role in the catalytic cycle.[1][2] The base is essential for the activation of the boronic acid, facilitating the transmetalation step, which is often the rate-determining step.[1] This document provides detailed application notes and protocols for the selection of an appropriate base for Suzuki reactions involving 4-propylphenylboronic acid.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki reaction involves a palladium catalyst cycling through different oxidation states. The base is crucial in several steps:
-
Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate species (an "ate" complex). This enhances the reactivity of the organoboron compound, making it more prone to transmetalation with the palladium(II) complex.[1]
-
Facilitation of Reductive Elimination: The base can also influence the rate of reductive elimination, the final step in which the C-C bond is formed and the active Pd(0) catalyst is regenerated.
-
Reaction with the Palladium Complex: In some cases, the base can react with the palladium-halide complex to form a palladium-hydroxide or -alkoxide species, which can then undergo transmetalation.
The selection of the base can significantly impact reaction yield, rate, and the compatibility with various functional groups.
Comparative Performance of Common Bases
The optimal base for a Suzuki reaction is highly dependent on the specific substrates, catalyst system, and solvent used. For the coupling of this compound, a range of inorganic bases are typically employed. Organic bases are generally less effective. The following table summarizes the performance of common bases in Suzuki-Miyaura reactions with arylboronic acids, providing a guide for initial screening.
| Base | Typical Equivalents | Common Solvents | Reported Yields (with similar arylboronic acids) | Remarks |
| Sodium Carbonate (Na₂CO₃) | 2.0 | Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂O | 98%[3] | A widely used, cost-effective, and effective base for many standard Suzuki couplings.[3][4] |
| Potassium Carbonate (K₂CO₃) | 2.0 | Dioxane/H₂O, Toluene/H₂O, DMF | ~95% | A reliable and common choice, often interchangeable with Na₂CO₃. |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | Toluene, Dioxane, DMF | >95% | An excellent choice for reactions with sensitive substrates and can be effective in anhydrous conditions.[4] |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | Dioxane, Toluene | >95% | Often provides superior results, especially for challenging couplings, but is more expensive.[5] |
| Sodium Hydroxide (NaOH) | 2.0 | Toluene/H₂O, DME/H₂O | ~90-95%[4] | A strong base that can be very effective but carries a higher risk of promoting side reactions, such as deboronation.[4] |
| Triethylamine (TEA) | 3.0 | Toluene, THF | <40% | Organic amines are often less effective than inorganic bases in promoting the reaction. |
Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, and reaction conditions. The data presented is a summary from various studies on arylboronic acids and should be used as a guideline for optimization.
Experimental Protocols
The following are general protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure using Sodium Carbonate
This protocol is a standard and cost-effective starting point for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl bromide, this compound, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for Base-Sensitive Substrates using Potassium Phosphate
This protocol is recommended when the aryl halide or the product contains base-labile functional groups.
Materials:
-
Aryl Halide (with sensitive group) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Anhydrous powdered Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl halide, this compound, potassium phosphate, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision-making flowchart for base selection in Suzuki reactions.
References
Application Notes and Protocols for Solvent Effects in 4-Propylphenylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. This reaction is pivotal in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. A solvent's properties, such as polarity, viscosity, and its ability to dissolve reactants and stabilize the palladium catalyst, all play a crucial role in the reaction outcome. This document provides detailed application notes and protocols on the effects of various solvents in the Suzuki-Miyaura coupling of 4-propylphenylboronic acid with aryl halides.
Solvent Effects in Suzuki-Miyaura Coupling
The solvent in a Suzuki-Miyaura coupling reaction serves multiple functions. It must dissolve the organic halide, the boronic acid, and the base to a sufficient extent to allow the reaction to proceed. Furthermore, the solvent can influence the stability and activity of the palladium catalyst. Polar aprotic solvents are often favored as they can help to stabilize the charged intermediates in the catalytic cycle. The addition of water to organic solvents is also a common practice and has been shown to accelerate the reaction, potentially by aiding in the dissolution of the base and facilitating the transmetalation step.
The viscosity of the solvent can impact the mass transfer of reactants, which is particularly important in heterogeneous catalyst systems. Solvents with lower viscosity, such as tetrahydrofuran (B95107) (THF), can lead to faster reaction rates. However, the purity of the solvent is paramount, as contaminants can act as catalyst poisons, leading to a significant decrease in reaction efficiency.
Data Presentation: Solvent Effects on Reaction Yield
The following table summarizes the typical effects of different solvents on the yield of the Suzuki-Miyaura coupling of this compound with an aryl bromide. These are representative data compiled from various studies on similar Suzuki-Miyaura reactions and should be used as a guideline for solvent screening.
| Entry | Solvent System (v/v) | Typical Yield (%) | Notes |
| 1 | Toluene/H₂O (4:1) | 85-95 | Good for a wide range of substrates. |
| 2 | 1,4-Dioxane (B91453)/H₂O (4:1) | 90-98 | Often provides excellent yields. |
| 3 | Tetrahydrofuran (THF)/H₂O (3:1) | 88-96 | Lower viscosity can lead to faster reaction rates. |
| 4 | Dimethylformamide (DMF)/H₂O (1:1) | 90-99 | Highly polar, good for dissolving reactants and bases. |
| 5 | Acetonitrile (MeCN)/H₂O (4:1) | 75-85 | Can be effective, but sometimes lower yields are observed. |
| 6 | Ethanol (EtOH)/H₂O (1:1) | 70-90 | A greener solvent option, can be effective for some substrates. |
| 7 | Cyclopentyl methyl ether (CPME) | ~70 | A greener alternative to THF and dioxane. |
| 8 | Methanol (MeOH) | Low to moderate | Can sometimes lead to side reactions or lower yields. |
| 9 | Dimethyl sulfoxide (B87167) (DMSO) | Low to moderate | High boiling point, but can sometimes lead to catalyst deactivation. |
Experimental Protocols
Below are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound, with variations for different solvent systems.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and can be optimized by varying the catalyst, ligand, base, and temperature.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and deoxygenated solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the chosen anhydrous and deoxygenated solvent (5-10 mL). If a co-solvent such as water is used, it should also be deoxygenated.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (B1210297) and water to the reaction mixture and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol Variation for Dioxane/Water Solvent System
This system is often a high-yielding choice for Suzuki-Miyaura couplings.
-
Solvent: Use a 4:1 mixture of 1,4-dioxane and water. Ensure both solvents are thoroughly deoxygenated before use.
-
Temperature: Reflux at 100 °C.
Protocol Variation for DMF/Water Solvent System
DMF is a highly polar solvent that can be very effective, especially when reactants have poor solubility in other solvents.
-
Solvent: Use a 1:1 mixture of DMF and water. Both should be deoxygenated.
-
Temperature: Heat at 90-100 °C.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for 4-Propylphenylboronic Acid in the Synthesis of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The propyl group of this compound can provide desirable lipophilic characteristics and steric bulk, influencing the pharmacokinetic and pharmacodynamic properties of the resulting biaryl molecules.
These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura coupling reactions, along with quantitative data for the synthesis of various biaryl derivatives. Additionally, we explore the relevance of such compounds in drug discovery by examining their potential interaction with signaling pathways, such as the phosphodiesterase-5 (PDE5) pathway.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound, such as this compound, and an organic halide or triflate.[3] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.
A general workflow for the synthesis of biaryl compounds using this compound is depicted below.
Caption: General experimental workflow for biaryl synthesis.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples for the synthesis of biaryl compounds using this compound with various aryl bromides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Synthesis of 4'-Methoxy-4-propyl-1,1'-biphenyl
This protocol describes the coupling of this compound with 4-bromoanisole (B123540), an electron-rich aryl bromide.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) (K₃PO₄), powdered
-
Toluene (B28343), anhydrous
-
Water, deionized
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Under a positive pressure of argon, add anhydrous toluene (5 mL) and water (0.5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of 4'-Cyano-4-propyl-1,1'-biphenyl
This protocol details the coupling of this compound with 4-bromobenzonitrile (B114466), an electron-withdrawing aryl bromide.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Water, deionized
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzonitrile (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv) in 1,4-dioxane (8 mL).
-
Add a solution of sodium carbonate (2.0 mmol, 2.0 equiv) in water (2 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the product.
Protocol 3: Synthesis of 2'-Methyl-4-propyl-1,1'-biphenyl
This protocol describes the coupling of this compound with 2-bromotoluene (B146081), a sterically hindered aryl bromide.
Materials:
-
This compound
-
2-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (P(t-Bu)₃-HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add cesium carbonate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill with argon. Add 2-bromotoluene (1.0 mmol, 1.0 equiv), this compound (1.3 mmol, 1.3 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and tri-tert-butylphosphine tetrafluoroborate (0.06 mmol, 6 mol%).
-
Under a positive pressure of argon, add anhydrous THF (5 mL).
-
Seal the tube and stir the reaction mixture at 65 °C.
-
Monitor the reaction's progress.
-
Once complete, cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to obtain the desired biaryl.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Conditions should be optimized for each specific substrate.
Table 1: Coupling with Electron-Rich Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 88 |
| 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (3) | THF | 65 | 18 | 85 |
Table 2: Coupling with Electron-Withdrawing Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 6 | 91 |
| Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 10 | 89 |
Table 3: Coupling with Sterically Hindered Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃-HBF₄ (6) | Cs₂CO₃ (3) | THF | 65 | 20 | 78 |
| 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 24 | 65 |
| 1-Bromonaphthalene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O | 85 | 18 | 82 |
Application in Drug Discovery: Targeting the PDE5 Signaling Pathway
Biaryl structures are key pharmacophores in many approved drugs. The synthesis of novel biaryl derivatives using this compound is a valuable strategy in drug discovery. One relevant target is the phosphodiesterase-5 (PDE5) enzyme, which is involved in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
Inhibition of PDE5 leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG). This signaling cascade plays a crucial role in various physiological processes, including smooth muscle relaxation. Consequently, PDE5 inhibitors are used to treat conditions such as erectile dysfunction and pulmonary hypertension.
Caption: Inhibition of the PDE5 signaling pathway by a biaryl compound.
The development of novel biaryl compounds derived from this compound could lead to the discovery of new PDE5 inhibitors with improved selectivity and pharmacokinetic profiles, offering potential therapeutic benefits for a range of disorders.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and quantitative data presented herein provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors. The ability to efficiently construct novel biaryl scaffolds opens up avenues for the discovery of new therapeutic agents, such as PDE5 inhibitors, and the development of advanced materials.
References
Application of 4-Propylphenylboronic Acid in Liquid Crystal Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylphenylboronic acid is a crucial building block in the synthesis of calamitic (rod-shaped) liquid crystals, which are foundational materials for liquid crystal displays (LCDs) and other advanced optical and electronic applications.[1][2][3] Its propyl group provides a desirable balance of molecular flexibility and rigidity, influencing the mesomorphic properties, such as the nematic and smectic phases, of the final liquid crystal molecules.[4][5] The primary application of this compound in this field is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct the biphenyl (B1667301) or poly-aromatic core structures that are characteristic of many liquid crystals.[6][7][8] This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals utilizing this compound.
Application Notes
The synthesis of liquid crystals using this compound typically involves the Suzuki-Miyaura coupling reaction, a versatile method for forming carbon-carbon bonds.[7][8] In this context, this compound is coupled with an aryl halide (or triflate), often a bromo- or iodo-substituted aromatic compound that will form the other part of the liquid crystal molecule. The choice of the coupling partner is critical as it will determine the final molecular architecture and, consequently, the liquid crystalline properties.
Key considerations for successful synthesis include:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., PPh₃, SPhos), is essential for the reaction. The choice of catalyst and ligand can significantly impact reaction efficiency and yield.
-
Base: A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid. The strength and solubility of the base can influence the reaction rate.
-
Solvent System: A two-phase solvent system, typically an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base, is commonly employed. The use of degassed solvents is crucial to prevent the oxidation of the palladium catalyst.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (80-100 °C) to ensure a reasonable reaction rate.
The purity of this compound is paramount, as impurities can lead to side reactions, lower yields, and affect the final electronic and optical properties of the liquid crystal material.[9]
Experimental Protocols
The following is a representative protocol for the synthesis of a 4-alkyl-4'-propylbiphenyl, a common liquid crystal scaffold, using this compound and a 4-bromoalkylbenzene via a Suzuki-Miyaura coupling reaction.
Synthesis of 4-Alkyl-4'-propylbiphenyl
Materials:
-
This compound
-
4-Bromoalkylbenzene (e.g., 4-bromopentylbenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.1 equivalents), 4-bromoalkylbenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, typically using a non-polar eluent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The liquid crystalline properties, including phase transition temperatures, can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[10]
Data Presentation
The following tables summarize representative quantitative data for liquid crystals synthesized using phenylboronic acid analogs. This data is provided to illustrate the expected outcomes and the influence of molecular structure on the physical properties of the resulting liquid crystals.
Table 1: Suzuki Coupling Reaction Yields for Biphenyl Synthesis
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | IPA/H₂O | 96 | [11] |
| 4-Butylphenylboronic acid | 4-Bromoacetophenone | Pd complex | NaOH | IPA/H₂O | Favorable for this acid | [11] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Various | Various | Varies | [7] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Table 2: Phase Transition Temperatures of Analogous 4-Alkyl-4'-cyanobiphenyl Liquid Crystals
| Alkyl Chain (R) | Abbreviation | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) | Reference |
| Pentyl | 5CB | - | 35.0 | [12] |
| Hexyl | 6CB | - | 29.0 | N/A |
| Heptyl | 7CB | - | 42.8 | N/A |
| Octyl | 8CB | 33.5 | 40.5 | [1] |
Note: This table shows data for the well-characterized cyanobiphenyl series to provide context for the expected phase behavior of similar liquid crystals synthesized with this compound.
Mandatory Visualizations
Diagram 1: Synthesis Pathway
Caption: Suzuki-Miyaura coupling for liquid crystal synthesis.
Diagram 2: Experimental Workflow
Caption: General workflow for liquid crystal synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. uptti.ac.in [uptti.ac.in]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application of 4-Propylphenylboronic Acid in the Synthesis of Advanced OLED Materials
Introduction
The rapid evolution of Organic Light-Emitting Diode (OLED) technology is largely propelled by the continuous development of novel organic semiconductor materials with tailored photophysical and electronic properties. 4-Propylphenylboronic acid has emerged as a crucial building block in the synthesis of these advanced materials. Its incorporation into the molecular framework of OLED components, such as emitters, host materials, and charge transport layers, allows for the fine-tuning of properties critical to device performance, including efficiency, color purity, and operational stability. The propyl group provides a balance of solubility and morphological stability to the resulting materials, which is essential for the fabrication of high-performance OLED devices.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a blue fluorescent emitter, a fluorene (B118485) derivative, via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aromatic structures.
Application in Blue Fluorescent Emitters
This compound is particularly valuable in the synthesis of blue fluorescent emitters, which are critical for full-color display applications. The addition of the 4-propylphenyl moiety to a conjugated core, such as fluorene, can enhance the material's photoluminescence quantum yield (PLQY) and improve its thermal and morphological stability. The resulting materials often exhibit the high glass transition temperatures (Tg) and decomposition temperatures (Td) required for long-lasting OLED devices.
A prime example is the synthesis of fluorene derivatives where this compound is coupled with a halogenated fluorene core. The resulting molecule benefits from the high charge carrier mobility and blue emission characteristic of the fluorene unit, while the 4-propylphenyl group contributes to improved solution processability and film-forming properties, making it suitable for both vacuum deposition and solution-based fabrication methods.
Quantitative Data Summary
The performance of OLED materials is paramount. Below is a table summarizing representative performance data for a blue OLED device utilizing a fluorene-based emitter synthesized through a Suzuki-Miyaura coupling reaction analogous to one using this compound.
| Parameter | Value |
| Material | 2-(4-(4-propylphenyl)phenyl)-9,9-diethyl-9H-fluorene (Representative) |
| Emission Color | Blue |
| Photoluminescence (PL) Max Wavelength (in THF) | ~410 nm |
| Maximum External Quantum Efficiency (EQE) | ~3.1% |
| Maximum Current Efficiency | ~4.6 cd/A |
| Maximum Luminance | ~14,700 cd/m² |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.16, 0.19) |
Note: The data presented is representative of similar fluorene-based blue emitters and serves as a benchmark for materials synthesized using this compound.
Experimental Protocols
Synthesis of 2-(4-(4-propylphenyl)phenyl)-9,9-diethyl-9H-fluorene via Suzuki-Miyaura Coupling
This protocol details the synthesis of a fluorene-based blue fluorescent emitter using this compound and 2-bromo-9,9-diethyl-9H-fluorene.
Materials:
-
2-bromo-9,9-diethyl-9H-fluorene (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-bromo-9,9-diethyl-9H-fluorene (1.0 mmol), this compound (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
The flask is fitted with a reflux condenser and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by repeated evacuation and backfilling.
-
Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (5 mL) to the flask.
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. The aqueous layer is extracted with toluene (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-(4-(4-propylphenyl)phenyl)-9,9-diethyl-9H-fluorene.
Visualized Synthesis Workflow
4-Propylphenylboronic Acid: A Key Building Block for Angiotensin II Receptor Blockers
Application Note & Protocol
Introduction
4-Propylphenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note details its use in the synthesis of a key structural motif found in a class of active pharmaceutical ingredients (APIs) known as angiotensin II receptor blockers (ARBs), or "sartans." These drugs are widely prescribed for the treatment of hypertension and related cardiovascular conditions. The 4-propylphenyl group can be a crucial component in the biphenyl (B1667301) scaffold characteristic of many ARBs, contributing to their binding affinity and efficacy at the angiotensin II type 1 (AT1) receptor.
Application in the Synthesis of a SARTAN Analogue
While not a direct precursor to a currently marketed drug, this compound is an ideal starting material for the synthesis of novel sartan analogues. For the purpose of this application note, we will describe the synthesis of a hypothetical, yet representative, sartan intermediate, "Propylsartan Biphenyl Core."
Mechanism of Action: Angiotensin II Receptor Blockade
Sartans exert their therapeutic effect by selectively blocking the AT1 receptor.[1][2][3][4] Angiotensin II, a potent vasoconstrictor, normally binds to this receptor, initiating a signaling cascade that leads to increased blood pressure.[1][5] By inhibiting this interaction, sartans prevent vasoconstriction and the release of aldosterone, resulting in vasodilation and a reduction in blood pressure.[1][2]
The AT1 receptor is a G-protein coupled receptor (GPCR). Its activation by angiotensin II triggers a cascade involving Gq/11 and Gi/o proteins, leading to the activation of phospholipase C and an increase in intracellular calcium levels.[6] This ultimately results in cellular responses such as vasoconstriction.
Experimental Protocols
The core of the synthesis of the "Propylsartan Biphenyl Core" is a Suzuki-Miyaura cross-coupling reaction. The following is a general protocol.
Synthesis of 4'-propyl-[1,1'-biphenyl]-2-carbonitrile
Materials:
-
This compound
-
2-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), 2-bromobenzonitrile (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4'-propyl-[1,1'-biphenyl]-2-carbonitrile.
Data Presentation
The following table summarizes representative data for the synthesis of the "Propylsartan Biphenyl Core" via Suzuki-Miyaura coupling.
| Reactant A | Reactant B | Catalyst | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Purity (by HPLC) |
| This compound | 2-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 90 | 5 | 85-95 | >98% |
| This compound | 2-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | 8 | 75-85 | >97% |
Note: Yields and reaction times are representative and can vary based on the specific reaction scale and conditions. The choice of aryl halide (bromide or chloride) and catalyst/ligand system can influence the reaction efficiency.
Conclusion
This compound is a valuable and efficient building block for the synthesis of biphenyl structures that are central to the pharmacological activity of angiotensin II receptor blockers. The Suzuki-Miyaura coupling provides a robust and high-yielding method for incorporating the 4-propylphenyl moiety into potential API candidates. The protocols and data presented here serve as a guide for researchers and scientists in the field of drug development for the synthesis and exploration of novel sartan analogues.
References
- 1. What is the mechanism of Telmisartan? [synapse.patsnap.com]
- 2. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Telmisartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. mrmed.in [mrmed.in]
- 5. Telmisartan (Micardis): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Heck-Type Coupling Reactions Involving 4-Propylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of aryl or vinyl halides with alkenes.[1][2] Traditionally, this reaction does not utilize organoboron compounds. However, in response to the demand for more environmentally benign methodologies, variations of the Heck reaction have been developed that employ arylboronic acids as the arylating agent.[3][4] These "Heck-type" or oxidative Heck reactions offer a significant advantage by avoiding the use of expensive and often toxic aryl halides and minimizing the generation of halide waste.[3]
This document provides detailed application notes and protocols for the Heck-type coupling of 4-propylphenylboronic acid with various olefins. The methodologies are based on established procedures for the palladium-catalyzed arylation of alkenes using arylboronic acids, which typically require an oxidant to facilitate the catalytic cycle.[3][5]
Reaction Principle and Mechanism
Unlike the Suzuki-Miyaura coupling, which directly utilizes organoboranes, the Heck-type reaction with an arylboronic acid follows a different catalytic pathway.[6][7] The process is generally an oxidative Heck coupling, where a Pd(0) catalyst is first oxidized to a Pd(II) species. The arylboronic acid then undergoes transmetalation with the Pd(II) complex. Subsequent migratory insertion of the olefin and β-hydride elimination yield the desired arylated alkene product and regenerate the active catalyst. An oxidant is often required to facilitate the regeneration of the catalytically active Pd(II) species from Pd(0).[3]
A generalized catalytic cycle for the oxidative Heck-type reaction is depicted below.
Caption: Catalytic cycle for the oxidative Heck-type reaction with arylboronic acids.
Quantitative Data Summary
The following table summarizes representative yields for the Pd(OAc)₂-catalyzed Heck-type reaction of various arylboronic acids with different olefins, based on a general protocol employing N-bromosuccinimide (NBS) as an additive.[5] While this compound is not explicitly detailed in the cited literature, these results provide an expected range of efficacy for this class of reaction.
| Entry | Arylboronic Acid | Olefin | Product | Yield (%) |
| 1 | Phenylboronic acid | Styrene | trans-Stilbene | 76 |
| 2 | Phenylboronic acid | 4-Fluorostyrene | 4-Fluoro-trans-stilbene | 68 |
| 3 | Phenylboronic acid | 4-Bromostyrene | 4-Bromo-trans-stilbene | 65 |
| 4 | Phenylboronic acid | 4-Chlorostyrene | 4-Chloro-trans-stilbene | 69 |
| 5 | Phenylboronic acid | 3-Nitrostyrene | 3-Nitro-trans-stilbene | 76 |
| 6 | Phenylboronic acid | n-Butyl acrylate | n-Butyl cinnamate | 72 |
| 7 | 4-Methylphenylboronic acid | Styrene | 4-Methyl-trans-stilbene | 78 |
| 8 | 4-Methoxyphenylboronic acid | Styrene | 4-Methoxy-trans-stilbene | 81 |
Data adapted from a study on Pd(OAc)₂-catalyzed Heck reactions of arylboronic acids with olefins.[5]
Experimental Protocols
Two general protocols are presented for the Heck-type arylation of olefins using this compound. Protocol A is a mild, ambient temperature procedure using NBS as an additive, while Protocol B utilizes a copper salt as an oxidant at an elevated temperature.
Protocol A: Pd(OAc)₂-Catalyzed Coupling with NBS Additive
This protocol is adapted from a general method for the Heck reaction of arylboronic acids with olefins under mild, ambient conditions.[5][8]
Materials:
-
This compound
-
Olefin (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
N-Bromosuccinimide (NBS)
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired olefin (1.0 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Add NBS (0.3 mmol, 30 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Seal the flask and stir the reaction mixture at 25 °C (ambient temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The typical reaction time is 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired arylated olefin.
Protocol B: Phosphine-Free Palladium-Catalyzed Coupling with Copper Oxidant
This protocol is based on the arylation of natural phenols using phenylboronic acid and a copper(II) salt as an oxidant.[3]
Materials:
-
This compound
-
Olefin (e.g., Eugenol, Estragole)
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)
-
Copper(II) acetate (Cu(OAc)₂) or other Cu(II) salt
-
Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add the olefin (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and a Cu(II) salt (e.g., Cu(OAc)₂, 2.0 mmol, 2.0 equiv).
-
Add a palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%).
-
Add DMF (5.0 mL) as the solvent.
-
Seal the vessel and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction by TLC or GC. Typical reaction times range from 4 to 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Workflow Visualization
The following diagram illustrates a typical experimental workflow for performing and analyzing the Heck-type coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi-res.com [mdpi-res.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chan-Lam Coupling of 4-Propylphenylboronic Acid with Amines and Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling of 4-propylphenylboronic acid with a variety of amines and phenols. This copper-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N and C-O bonds, offering a valuable methodology for the synthesis of complex molecules in pharmaceutical and materials science research. The reaction is known for its mild conditions, often proceeding at room temperature and open to the air, making it an attractive alternative to other cross-coupling methods like the Buchwald-Hartwig reaction.[1][2][3]
Reaction Principle
The Chan-Lam coupling facilitates the formation of aryl-heteroatom bonds through the oxidative coupling of an arylboronic acid with an N-H or O-H containing compound.[1][2] The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate (B1210297), and often utilizes a base and an oxidant, which can be atmospheric oxygen.[1][2] The generally accepted mechanism involves the transmetalation of the aryl group from the boronic acid to the copper catalyst, followed by coordination of the amine or phenol (B47542). A subsequent reductive elimination from a copper(III) intermediate furnishes the desired C-N or C-O bond and regenerates the active copper catalyst.[3]
Below is a generalized diagram illustrating the catalytic cycle of the Chan-Lam coupling.
Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.
Application in Drug Development and Organic Synthesis
The formation of arylamines and diaryl ethers is a common structural motif in a vast array of biologically active compounds and functional materials. The Chan-Lam coupling provides a direct and efficient route to these structures, often with high functional group tolerance, which is particularly advantageous in the late-stage functionalization of complex molecules.
The following diagram illustrates a typical workflow for a Chan-Lam coupling experiment.
Caption: A typical experimental workflow for the Chan-Lam coupling.
Data Presentation: Coupling with Amines and Phenols
The following tables summarize representative reaction conditions and yields for the Chan-Lam coupling of this compound with various amines and phenols. Please note that reaction conditions may require optimization for specific substrates.
Table 1: Chan-Lam Coupling of this compound with Amines
| Entry | Amine Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | 85 |
| 2 | 4-Methoxyaniline | Cu(OAc)₂ (10) | 2,6-Lutidine | CH₂Cl₂ | RT | 24 | 92 |
| 3 | Benzylamine | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 48 | 78 |
| 4 | Morpholine | Cu(OAc)₂ (10) | None | CH₂Cl₂ | RT | 48 | 88 |
| 5 | Indole | Cu(OAc)₂ (20) | Pyridine | Toluene | 80 | 12 | 95 |
| 6 | Pyrrolidine | CuI (10) | K₂CO₃ | DMSO | 100 | 12 | 82 |
Table 2: Chan-Lam Coupling of this compound with Phenols
| Entry | Phenol Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 88 |
| 2 | 4-Cresol | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 48 | 91 |
| 3 | 4-Methoxyphenol | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 94 |
| 4 | 4-Chlorophenol | Cu(OAc)₂ (10) | 2,6-Lutidine | Toluene | 60 | 24 | 85 |
| 5 | 2-Naphthol | CuI (10) | K₃PO₄ | DMSO | 110 | 12 | 90 |
| 6 | 4-Hydroxybenzaldehyde | Cu(OAc)₂ (15) | Pyridine | Dioxane | 80 | 18 | 75 |
Detailed Experimental Protocols
Protocol 1: General Procedure for the N-Arylation of Amines
A representative procedure for the coupling of this compound with an amine is as follows:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 mmol), the amine (1.0 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Add the appropriate solvent (e.g., CH₂Cl₂, 5 mL) and base (e.g., pyridine, 2.0 mmol).
-
The reaction mixture is stirred at room temperature and is left open to the atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NH₄Cl, followed by brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Protocol 2: General Procedure for the O-Arylation of Phenols
A representative procedure for the coupling of this compound with a phenol is as follows:
-
In a reaction vial, combine this compound (1.5 mmol), the phenol (1.0 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base (e.g., pyridine, 2.0 mmol).
-
Add the solvent (e.g., CH₂Cl₂, 5 mL).
-
The vial is capped and the mixture is stirred at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography to yield the pure diaryl ether.
Substrate Scope and Limitations
The Chan-Lam coupling is compatible with a wide range of functional groups on both the boronic acid and the amine or phenol coupling partner. The diagram below illustrates the general substrate scope.
Caption: Substrate scope for the Chan-Lam coupling with this compound.
While the reaction is broadly applicable, some limitations exist. Sterically hindered substrates may react slower and require higher temperatures or longer reaction times. Additionally, certain functional groups that can coordinate strongly to the copper catalyst may inhibit the reaction. In some cases, the use of boronic esters or aryl trifluoroborates can be advantageous.[4][5]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the amount of the boronic acid (up to 2-3 equivalents). The choice of copper source, base, and solvent can also significantly impact the outcome. For less reactive substrates, heating the reaction may be necessary.
-
Side Reactions: The most common side reaction is the homocoupling of the boronic acid to form a biphenyl (B1667301) species. The formation of phenol from the boronic acid can also occur. Careful control of the reaction conditions, including the exclusion of excess water, can minimize these side products.
-
Catalyst Deactivation: The presence of strong coordinating ligands in the substrate can sometimes lead to catalyst deactivation. In such cases, the use of a ligand additive, such as 1,10-phenanthroline, may be beneficial.
By following these guidelines and protocols, researchers can effectively utilize the Chan-Lam coupling of this compound for the synthesis of a diverse range of arylamines and diaryl ethers.
References
- 1. researchgate.net [researchgate.net]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of 4-Propylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-propylphenylboronic acid, a key building block in the development of pharmaceuticals and other advanced materials. The protocols are designed to be scalable for laboratory and pilot plant settings.
Introduction
This compound is a versatile reagent, widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] Its application is crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The ability to produce this reagent on a large scale with high purity and yield is therefore of significant interest to the chemical and pharmaceutical industries.[3]
This application note details two robust and scalable synthetic methods for this compound: the Grignard Reaction method and the Miyaura Borylation. Additionally, a comprehensive protocol for large-scale purification is provided.
Synthetic Protocols
Two primary methods for the large-scale synthesis of this compound are presented below. The choice of method may depend on factors such as available equipment, cost of starting materials, and desired purity profile.
Method 1: Grignard Reaction
The Grignard reaction is a classic and widely used method for the industrial synthesis of arylboronic acids.[4] It involves the formation of a Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate (B1201080).
Experimental Protocol:
-
Grignard Reagent Formation:
-
In a suitable inert reactor, charge magnesium turnings (1.2 eq).
-
Add a solution of 4-bromo-1-propylbenzene (1.0 eq) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The use of a mixed solvent system can improve safety and reduce costs in industrial settings.[5]
-
Initiate the reaction with a small amount of iodine or 1,2-dibromoethane (B42909) if necessary.
-
Maintain the reaction temperature between 25-30°C. The reaction is exothermic and may require cooling.
-
Stir until the magnesium is consumed.
-
-
Borylation:
-
In a separate reactor, charge triisopropyl borate (1.5 eq) and the same ethereal solvent.
-
Cool the borate solution to between -10°C and 0°C.[3]
-
Slowly add the prepared Grignard reagent to the triisopropyl borate solution, maintaining the temperature below 0°C to minimize the formation of byproducts.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by slowly adding an aqueous solution of a mineral acid, such as 10% w/v sulfuric acid.[3]
-
Stir vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.
-
Allow the layers to separate. The aqueous layer will contain the product.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate (B1210297).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
Quantitative Data Summary (Method 1):
| Parameter | Value | Reference |
| Starting Material | 4-bromo-1-propylbenzene | General Protocol |
| Key Reagents | Magnesium, Triisopropyl borate | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Temperature | Grignard: 25-30°C, Borylation: -10 to 0°C | [3] |
| Typical Yield | 70-85% (crude) | General industrial expectation |
| Purity (crude) | 85-95% | General industrial expectation |
// Nodes Start [label="4-bromo-1-propylbenzene\n+ Mg in THF", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="Formation of\n4-propylphenylmagnesium bromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Borylation [label="Reaction with\nTriisopropyl borate\nin THF at -10°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Borate Ester Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Acidic Hydrolysis\n(e.g., H2SO4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude_Product [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="Pure this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Grignard [label="Initiation"]; Grignard -> Borylation [label="Addition"]; Borylation -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Workup; Workup -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; } . Caption: Workflow for the Grignard synthesis of this compound.
Method 2: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that offers a more functional group tolerant alternative to the Grignard method.[6] Recent advancements using tetrahydroxydiboron (B82485) (BBA) as the boron source have made this process more atom-economical and scalable.[1][7]
Experimental Protocol:
-
Reaction Setup:
-
To an inert reactor, add 4-bromo-1-propylbenzene (1.0 eq), tetrahydroxydiboron (BBA, 1.5 eq), and a suitable base such as potassium acetate (KOAc, 3.0 eq).
-
Add a suitable solvent, such as methanol (B129727) or a mixture of toluene (B28343) and water.[1][7]
-
Spurge the mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.
-
-
Catalysis:
-
Add a palladium catalyst, such as PdCl2(dppf) (1-3 mol%) or a more advanced catalyst system like XPhos Pd-G2 (0.25 mol%).[7]
-
Heat the reaction mixture to a temperature between 65°C and 80°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
If a biphasic solvent system was used, separate the aqueous layer.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum to yield crude this compound.
-
Quantitative Data Summary (Method 2):
| Parameter | Value | Reference |
| Starting Material | 4-bromo-1-propylbenzene | General Protocol |
| Key Reagents | Tetrahydroxydiboron (BBA), Potassium Acetate | [1][7] |
| Catalyst | XPhos Pd-G2 (0.25 mol%) | [7] |
| Solvent | Methanol | [7] |
| Temperature | 65°C | [7] |
| Typical Yield | >90% | [7] |
| Purity (crude) | >95% | [7] |
// Nodes Reactants [label="4-bromo-1-propylbenzene\n+ B2(OH)4 (BBA)\n+ KOAc in Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalysis [label="Pd Catalyst\n(e.g., XPhos Pd-G2)\nHeat (65°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Miyaura Borylation Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Filtration &\nAcidification (pH 2-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation of Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reactants -> Catalysis; Catalysis -> Reaction; Reaction -> Workup; Workup -> Precipitation; Precipitation -> Product; } . Caption: Reaction pathway for the Miyaura borylation synthesis.
Scale-up Purification Protocol
Purification is a critical step to ensure the quality of the final product, especially for pharmaceutical applications. A common and scalable method for purifying boronic acids is through acid-base extraction.[8]
Experimental Protocol:
-
Dissolution in Base:
-
Suspend the crude this compound in water.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), while monitoring the pH. Maintain the pH between 10 and 11.
-
Stir until all the boronic acid has dissolved to form its boronate salt.
-
-
Extraction of Impurities:
-
Extract the basic aqueous solution with a water-immiscible organic solvent, such as diethyl ether or toluene, to remove non-acidic organic impurities.
-
Separate the aqueous layer containing the boronate salt.
-
-
Precipitation of Pure Product:
-
Cool the aqueous solution to 5-10°C.
-
Slowly add a mineral acid, such as hydrochloric acid (HCl), to acidify the solution to a pH of 2-3.
-
The pure this compound will precipitate out of the solution.
-
-
Isolation and Drying:
-
Filter the precipitated solid.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Dry the purified this compound under vacuum at a temperature not exceeding 50°C.
-
Quantitative Data Summary (Purification):
| Parameter | Value | Reference |
| Purification Method | Acid-Base Extraction | [8] |
| Base for Dissolution | Sodium Hydroxide | [8] |
| Solvent for Extraction | Diethyl Ether or Toluene | [8] |
| Acid for Precipitation | Hydrochloric Acid | [8] |
| Expected Purity | >99% | General expectation |
| Expected Recovery | 85-95% | General expectation |
// Nodes Crude_Product [label="Crude this compound\nin Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_Addition [label="Add Base (e.g., NaOH)\nto pH 10-11", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt_Formation [label="Formation of Soluble\nBoronate Salt", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extract with Organic Solvent\n(e.g., Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aqueous_Phase [label="Aqueous Layer with\nPure Boronate Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidification [label="Acidify with HCl\nto pH 2-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation of\nPure Boronic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Filtration, Washing,\n& Drying", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure this compound (>99%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Crude_Product -> Base_Addition; Base_Addition -> Salt_Formation; Salt_Formation -> Extraction; Extraction -> Aqueous_Phase [label="Separate Layers"]; Aqueous_Phase -> Acidification; Acidification -> Precipitation; Precipitation -> Isolation; Isolation -> Final_Product; } . Caption: Logical workflow for the purification of this compound.
Safety Considerations
-
Grignard Reaction: Grignard reagents are highly reactive and can ignite on contact with air or moisture. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Ethereal solvents are highly flammable.
-
Miyaura Borylation: Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
General: Boronic acids can be irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood or a suitably equipped manufacturing facility.
Conclusion
The protocols outlined in this application note provide robust and scalable methods for the synthesis and purification of this compound. The Grignard method offers a cost-effective route, while the Miyaura borylation provides excellent functional group tolerance and high yields. The choice of the optimal method will depend on the specific requirements of the project. The detailed purification protocol ensures the final product meets the high-purity standards required for pharmaceutical and other advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
One-Pot Synthesis Strategies Featuring 4-Propylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern organic synthesis and drug discovery, the efficiency and elegance of one-pot reactions are paramount. These strategies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource management, and overall yield. 4-Propylphenylboronic acid has emerged as a versatile building block in these streamlined synthetic approaches. Its utility is prominently featured in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions, which are foundational methods for the construction of biaryl and aryl-heteroatom linkages, respectively. These structural motifs are prevalent in a vast array of biologically active molecules and pharmaceutical agents.
This document provides detailed application notes and experimental protocols for one-pot synthesis strategies involving this compound, tailored for researchers, scientists, and professionals in drug development.
Key One-Pot Applications of this compound
Two of the most powerful one-pot methodologies utilizing this compound are the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling. These reactions enable the efficient synthesis of complex molecular architectures from readily available starting materials.
One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
The one-pot borylation of an aryl halide followed by a Suzuki-Miyaura coupling is a highly effective method for the synthesis of unsymmetrical biaryls. This approach circumvents the need to isolate the intermediate boronic ester, thereby streamlining the synthetic process.[1] This strategy is particularly valuable for generating diverse compound libraries for high-throughput screening in drug discovery programs.
Application: Synthesis of unsymmetrical biaryls, which are key scaffolds in many pharmaceutical compounds.
One-Pot Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a valuable route to form carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst.[1] A one-pot strategy can be employed to couple this compound with a variety of amines and alcohols, yielding N-aryl and O-aryl compounds, respectively. This reaction is often conducted under mild conditions and is tolerant of a wide range of functional groups.[2]
Application: Synthesis of N-aryl and O-aryl compounds, which are common moieties in medicinal chemistry.
Data Presentation
The following tables summarize representative quantitative data for one-pot reactions analogous to those involving this compound. While specific data for this compound is not extensively available in the public domain, these examples with structurally similar arylboronic acids provide a strong indication of the expected outcomes.
Table 1: Representative Data for One-Pot Borylation/Suzuki-Miyaura Coupling
| Entry | Aryl Halide 1 | Aryl Halide 2 | Product | Yield (%) |
| 1 | 1-bromo-4-nitrobenzene | 4-bromoanisole | 4-methoxy-4'-nitrobiphenyl | 85 |
| 2 | 1-bromo-3,5-dimethylbenzene | 2-bromopyridine | 3,5-dimethyl-2'-pyridylbenzene | 78 |
| 3 | 4-bromobenzonitrile | 1-bromo-2-fluorobenzene | 4'-cyano-2-fluorobiphenyl | 82 |
Note: Yields are representative for similar one-pot Suzuki-Miyaura reactions and may vary based on specific substrates and conditions.
Table 2: Representative Data for One-Pot Chan-Lam N-Arylation
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(4-propylphenyl)aniline | 92 |
| 2 | Benzylamine | N-benzyl-4-propylaniline | 88 |
| 3 | Pyrrolidine | 1-(4-propylphenyl)pyrrolidine | 85 |
Note: This data is illustrative of typical Chan-Lam couplings. Actual yields may vary depending on the specific substrates and reaction conditions.[1]
Experimental Protocols
Protocol 1: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of Unsymmetrical Biaryls
This protocol details the in-situ formation of a boronic ester from an aryl bromide, followed by the Suzuki-Miyaura coupling with this compound.
Materials:
-
Aryl Bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B136004) (B₂pin₂) (1.1 mmol)
-
This compound (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)
-
Potassium Acetate (B1210297) (KOAc) (1.5 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 mL)
-
Anhydrous Dioxane (5 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
Borylation Step:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (0.03 mmol).
-
Add anhydrous dioxane (5 mL).
-
Heat the reaction mixture at 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
Suzuki-Miyaura Coupling Step:
-
Once the borylation is complete, cool the reaction mixture to room temperature.
-
To the same flask, add this compound (1.2 mmol), the second aryl halide (if applicable, 1.0 mmol), and an aqueous solution of sodium carbonate (2.0 M, 2.0 mL).[1]
-
If necessary, add an additional portion of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).[1]
-
Heat the mixture at 80-100 °C for 4-12 hours, or until completion as monitored by TLC or LC-MS.[1]
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Protocol 2: One-Pot Chan-Lam N-Arylation
This protocol describes the copper-catalyzed N-arylation of an amine with this compound in a one-pot fashion.
Materials:
-
Amine (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol)
-
Pyridine (B92270) (2.0 mmol)
-
Dichloromethane (B109758) (DCM) (10 mL)
-
Molecular Sieves (optional, to remove water)
Procedure:
-
To a reaction flask, add the amine (1.0 mmol), this compound (1.2 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol).[1]
-
Add dichloromethane (10 mL) and stir the mixture at room temperature. The reaction is typically open to the air, as oxygen often facilitates the catalytic cycle.[1]
-
Stir the reaction for 12-48 hours, monitoring its progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl product.
Mandatory Visualizations
Caption: Workflow for the one-pot borylation/Suzuki-Miyaura coupling.
Caption: Workflow for the one-pot Chan-Lam cross-coupling reaction.
Conclusion
The one-pot synthesis strategies involving this compound, particularly the Suzuki-Miyaura and Chan-Lam couplings, represent powerful and efficient tools for the construction of medicinally relevant molecules. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the rapid exploration of chemical space and the development of new therapeutic agents. These methods align with the principles of green chemistry by reducing waste, saving time, and improving overall process efficiency.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Propylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in a wide range of pharmaceuticals and biologically active molecules. The use of microwave irradiation has revolutionized the Suzuki coupling reaction by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[2] Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, which can accelerate reaction rates significantly.[1][2] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of 4-propylphenylboronic acid with various aryl halides, offering a robust method for the rapid generation of diverse compound libraries.
The key advantages of employing microwave irradiation for Suzuki coupling reactions include:
-
Rapid Reaction Times: Microwave heating can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: The rapid heating to the target temperature can minimize the formation of byproducts, often resulting in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[1]
Experimental Protocols
The following protocol is a general guideline for the microwave-assisted Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 4-chlorotoluene, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], PdCl₂(dppf))
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane (B91453)/water mixture, Ethanol/water mixture)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., 0.5 mmol).
-
Add this compound (1.2 - 1.5 equiv., 0.6 - 0.75 mmol).
-
Add the palladium catalyst (0.5 - 5 mol%).
-
Add the base (2.0 - 3.0 equiv., 1.0 - 1.5 mmol).
-
Add the solvent system (e.g., 4 mL of a 4:1 mixture of 1,4-dioxane and water). The reaction concentration should be approximately 0.1 - 0.5 M.
-
Seal the vial with a cap.
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2] Reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative results for the microwave-assisted Suzuki coupling of this compound with various aryl halides, based on optimized conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 2 | 4-Chlorotoluene | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 140 | 20 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Ethanol/H₂O (1:1) | 110 | 10 | 95 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 88 |
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The application of microwave irradiation provides a highly efficient and rapid method for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. The protocols outlined in this application note offer a robust starting point for researchers and drug development professionals, enabling the synthesis of diverse biaryl compounds in significantly reduced timeframes with high yields. The precise control offered by microwave reactors ensures high reproducibility, making this a valuable technique in modern synthetic chemistry.
References
Ligand Effects on the Efficiency of 4-Propylphenylboronic Acid Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficiency of the Suzuki-Miyaura coupling, particularly with substrates like 4-propylphenylboronic acid, is profoundly influenced by the choice of ligand coordinated to the palladium catalyst. This document provides detailed application notes and experimental protocols to guide researchers in selecting the optimal ligand to enhance reaction yields, minimize reaction times, and improve overall process efficiency.
The selection of an appropriate ligand is critical as it influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Ligand properties, such as steric bulk and electron-donating ability, can be fine-tuned to optimize the reaction for specific substrates.[2] For instance, bulky and electron-rich phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphine ligands, have demonstrated remarkable success in improving the outcomes of challenging cross-coupling reactions.[3]
Data Presentation: Ligand Effects on Reaction Efficiency
The following table summarizes the performance of various phosphine ligands in a representative Suzuki-Miyaura coupling reaction between an aryl bromide and an alkylboronic acid, which serves as a close model for reactions involving this compound. The data highlights the significant impact of ligand choice on the conversion of the starting material.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of an Aryl Bromide with an Alkylboronic Acid
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Time (h) | Conversion (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 24 | 20 |
| 2 | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 24 | 65 |
| 3 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 12 | >95 |
| 4 | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 12 | >95 |
| 5 | RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 12 | >95 |
Data is representative of the coupling of n-butylboronic acid with bromobenzene (B47551) and is intended to be illustrative of the ligand effects applicable to this compound.
Experimental Protocols
The following are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide and a protocol for ligand screening to optimize reaction conditions.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide using a phosphine ligand.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Anhydrous, degassed water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound, the aryl bromide, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous toluene and degassed water via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Ligand Screening
This protocol outlines a procedure for efficiently screening multiple ligands to identify the optimal conditions for the coupling of this compound with a specific aryl halide.
Materials:
-
Stock solution of this compound in the chosen solvent.
-
Stock solution of the aryl halide in the chosen solvent.
-
A selection of phosphine ligands (e.g., PPh₃, PCy₃, SPhos, XPhos, RuPhos).
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Base (e.g., K₃PO₄, Cs₂CO₃).
-
Anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Array of reaction vials suitable for parallel synthesis.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
In an inert atmosphere glovebox, dispense the required amount of each ligand into separate, labeled reaction vials.
-
Add the palladium precursor to each vial, maintaining the desired Pd:ligand ratio (typically 1:2).
-
To each vial, add the base.
-
Prepare a master mix of the this compound and aryl halide stock solutions in the reaction solvent.
-
Dispense an equal volume of the master mix into each reaction vial.
-
Seal the vials and place them in a temperature-controlled reaction block.
-
Stir the reactions at the desired temperature for a set period.
-
After the specified time, cool the reactions to room temperature.
-
Quench the reactions and prepare samples for analysis by a suitable method (e.g., GC, LC-MS) to determine the conversion or yield for each ligand.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The efficiency of each step is significantly influenced by the coordinated ligand.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
The diagram below outlines a typical experimental workflow for screening different ligands to optimize a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for ligand screening in Suzuki-Miyaura reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing deboronation of 4-Propylphenylboronic acid during Suzuki coupling
Topic: Preventing Deboronation of 4-Propylphenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers encountering the undesired protodeboronation of this compound during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation (or deboronation) is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of propylbenzene (B89791). This side reaction consumes the starting material, leading to reduced yields of the desired biaryl product and complicating the purification process by introducing a significant byproduct.[2]
Q2: What are the primary causes of deboronation during my Suzuki coupling?
A2: Several reaction parameters can promote the rate of protodeboronation. The most common factors include:
-
Inappropriate Base Selection: Strong bases can significantly accelerate base-catalyzed protodeboronation.[1][3][4][5]
-
High Reaction Temperature: Elevated temperatures can increase the rate of the deboronation side reaction, sometimes more rapidly than the desired Suzuki coupling.[2][3][6]
-
Presence of Protic Solvents (especially water): Water can act as the proton source required for the C-B bond cleavage.[2][3]
-
Inefficient Catalytic System: If the primary Suzuki coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for an extended period, increasing the likelihood of deboronation.[1][3]
-
Reaction pH: The rate of protodeboronation is highly pH-dependent.[1][2][7]
Q3: How does the choice of base affect deboronation?
A3: The base is critical not only for the catalytic cycle but also for the stability of the boronic acid. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are known to aggressively promote deboronation.[3] Weaker inorganic bases are generally preferred as they are sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction.[3] Cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium carbonate (K₂CO₃) are often recommended to suppress deboronation.[3][8]
Q4: What is the impact of temperature and reaction time on this process?
A4: Higher temperatures accelerate most reactions, including the undesired deboronation. If the activation energy for deboronation is lower than that of the productive Suzuki coupling, increasing the temperature will disproportionately favor the formation of the propylbenzene byproduct.[3] Therefore, running the reaction at the lowest temperature that still allows for efficient catalytic turnover is crucial.[3] A starting point of 60-80 °C is often recommended.[3] Prolonged reaction times, often a consequence of a slow reaction at a low temperature, can also lead to increased deboronation as the boronic acid is exposed to basic conditions for longer.[3]
Q5: Can I use a boronic ester of this compound to prevent this issue?
A5: Yes, using a boronic ester, such as a pinacol (B44631) ester (Bpin), is an excellent strategy. Boronic esters are generally more stable than their corresponding boronic acids and are less susceptible to premature protodeboronation.[9][10] The pinacol ester can be used directly in the Suzuki coupling, often under anhydrous conditions, which further minimizes the risk of hydrolysis and subsequent deboronation.[9] Other stabilizing groups, like MIDA (N-methyliminodiacetic acid) boronates, can also be used in a "slow release" strategy to keep the active boronic acid concentration low throughout the reaction.[1]
Q6: My desired coupling is slow. How does this affect deboronation?
A6: A slow Suzuki coupling is a major risk factor for deboronation.[3] The goal is to have the rate of the productive cross-coupling be significantly faster than the rate of deboronation. If the catalytic system is inefficient (e.g., due to an inappropriate ligand, low catalyst loading, or a deactivated catalyst), the this compound will remain in the reaction mixture under basic and high-temperature conditions for a longer time, allowing the competing deboronation pathway to dominate.[1][3]
Troubleshooting Guide
Problem: Analysis of the reaction mixture (e.g., by LC-MS or GC-MS) shows a significant amount of propylbenzene byproduct and unreacted starting materials, with low yield of the desired coupled product.
Troubleshooting Workflow
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
Minimizing homocoupling of 4-Propylphenylboronic acid in cross-coupling reactions
Topic: Minimizing Homocoupling of 4-Propylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions, thereby enhancing the yield and purity of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl (4,4'-dipropylbiphenyl).[1] This is undesirable as it consumes the boronic acid, reduces the yield of the intended cross-coupled product, and introduces an impurity that can be challenging to separate during purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The two main factors that promote homocoupling are the presence of dissolved oxygen in the reaction mixture and the presence of palladium(II) (Pd(II)) species.[2][3] Oxygen can oxidize the active palladium(0) (Pd(0)) catalyst to Pd(II).[1][2] Pd(II) species, whether introduced as the precatalyst (e.g., Pd(OAc)₂) or formed in situ, can then directly mediate the homocoupling of the boronic acid.[3][4]
Q3: How does the choice of palladium precatalyst affect homocoupling?
A3: The choice of palladium precatalyst is crucial. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[1][5] This is because Pd(II) precatalysts require an initial reduction to the active Pd(0) species, and any remaining Pd(II) can directly catalyze the homocoupling side reaction.[2][3][4]
Q4: Can the base and solvent system influence the extent of homocoupling?
A4: Yes, the base and solvent system can significantly impact the reaction outcome.[1] While a base is necessary to activate the boronic acid for transmetalation, an excessively strong or concentrated base can sometimes promote side reactions.[2][6][7][8] The solvent, and particularly the presence of water, can also play a role. While some water is often needed to dissolve the base, excessive amounts may facilitate homocoupling under certain conditions.[2]
Q5: What role do ligands play in minimizing homocoupling?
A5: Ligands are critical for stabilizing the palladium catalyst and influencing the reaction pathway.[2] Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, are known to promote the desired reductive elimination step of the cross-coupling cycle.[1][5][9] This acceleration of the desired pathway can outcompete the side reactions that lead to homocoupling.
Troubleshooting Guide
Problem: Significant formation of 4,4'-dipropylbiphenyl (homocoupling product) is observed.
Below is a systematic guide to troubleshoot and minimize the homocoupling of this compound.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Detailed Troubleshooting Steps & Experimental Protocols
1. Enhance Degassing to Remove Oxygen
-
Potential Cause: Dissolved oxygen in the solvents and reaction mixture is a primary culprit, as it can lead to the formation of Pd(II) species that promote homocoupling.[1][2][4][10]
-
Troubleshooting Strategy: Implement a more rigorous degassing protocol.
-
Experimental Protocol (Freeze-Pump-Thaw):
-
Assemble the reaction flask containing the solvent.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum for 5-10 minutes.
-
Close the connection to the vacuum and remove the liquid nitrogen bath, allowing the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times for maximum oxygen removal.[2]
-
-
Alternative Protocol (Inert Gas Sparging):
2. Re-evaluate the Palladium Source
-
Potential Cause: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can directly contribute to homocoupling.[2][4]
-
Troubleshooting Strategy: Switch to a Pd(0) precatalyst.
-
Experimental Protocol:
3. Incorporate a Mild Reducing Agent
-
Potential Cause: Even with a Pd(0) source, trace amounts of Pd(II) can form. If using a Pd(II) source is unavoidable, its incomplete reduction is a major issue.
-
Troubleshooting Strategy: Add a mild reducing agent to quench any Pd(II) species without interfering with the catalytic cycle.[4]
-
Experimental Protocol (Use of Potassium Formate):
4. Optimize the Ligand, Base, and Solvent
-
Potential Cause: A suboptimal combination of ligand, base, or solvent can favor the homocoupling pathway.
-
Troubleshooting Strategy: Screen different reaction parameters.
-
Experimental Protocol (Parameter Screening):
-
Ligand: Switch to a bulky, electron-rich phosphine ligand like SPhos, XPhos, or P(t-Bu)₃.[1][5] These ligands can accelerate the desired reductive elimination.
-
Base: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Weaker bases or using the minimum necessary amount may be beneficial.[1][8]
-
Solvent: While often performed in mixtures like Dioxane/water or Toluene/water, consider reducing the amount of water or exploring anhydrous conditions if protodeboronation is also a competing side reaction.[1][2]
-
5. Utilize a More Stable Boronic Acid Derivative
-
Potential Cause: this compound itself might have stability issues under the reaction conditions.
-
Troubleshooting Strategy: Convert the boronic acid to a more stable boronate ester.
-
Experimental Protocol:
-
React this compound with pinacol (B44631) to form the corresponding pinacol boronate ester (Bpin).
-
Use this more stable derivative in the Suzuki-Miyaura coupling. Pinacol esters can sometimes suppress side reactions by providing a slower, more controlled release of the boronic acid.[1]
-
Data Presentation
Table 1: Effect of Degassing and Reducing Agent on Homocoupling
| Condition | Dissolved Oxygen | Homocoupling Product (%) | Reference |
| Standard N₂ Purge | ~3.3 ppm | ~0.18% | [5] |
| Subsurface N₂ Sparge | ~0.5 ppm | ~0.07% | [5] |
| Without Potassium Formate | - | ~0.5% - 1.5% | [5] |
| With Potassium Formate | - | < 0.1% | [4][5] |
Table 2: General Recommendations for Reaction Components
| Component | Recommended | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Minimizes initial Pd(II) concentration.[1][5] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes desired reductive elimination.[1][5] |
| Base | K₃PO₄, Cs₂CO₃ | Often provide good results with minimal side reactions.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Common solvent systems; water ratio may need optimization.[1] |
Visualizations
Catalytic Cycles: Cross-Coupling vs. Homocoupling
Caption: Competing catalytic cycles for desired cross-coupling and undesired homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of 4-Propylphenylboronic acid in the presence of strong bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-propylphenylboronic acid in chemical reactions, particularly in the presence of strong bases. The information is designed to help users diagnose and resolve common side reactions and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a simple question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the most likely causes?
Answer:
Low yields in Suzuki-Miyaura coupling reactions are a common issue and can stem from several factors. The most probable causes when using this compound are competing side reactions, suboptimal reaction conditions, or reagent degradation. The primary side reactions to consider are protodeboronation and homocoupling.
To diagnose the issue, we recommend the following troubleshooting workflow:
Question 2: I suspect protodeboronation is consuming my this compound. How can I confirm this and what is the best way to prevent it?
Answer:
Protodeboronation is the substitution of the boronic acid group with a hydrogen atom, yielding propylbenzene (B89791) as a byproduct. This side reaction is significantly accelerated by strong bases and the presence of water.
-
Confirmation: You can confirm protodeboronation by analyzing your crude reaction mixture using GC-MS or LC-MS and looking for the mass corresponding to propylbenzene. ¹H NMR can also be used to identify the characteristic signals of propylbenzene.
-
Prevention Strategies:
-
Choice of Base: Strong bases like NaOH and KOH can significantly promote protodeboronation.[1] Switching to a milder base is often the most effective strategy. Potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent alternatives that are strong enough to facilitate the Suzuki coupling but less likely to cause rapid protodeboronation.[2]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest temperature that still allows for an efficient coupling can minimize this side reaction.
-
Use of Boronic Esters: Converting this compound to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[3]
-
Control of Water Content: While some Suzuki coupling protocols require water as a co-solvent, excess water can accelerate protodeboronation. Using anhydrous solvents or carefully controlling the amount of water can be beneficial.
-
Question 3: My main byproduct is 4,4'-dipropylbiphenyl. What is causing this homocoupling and how do I avoid it?
Answer:
The formation of 4,4'-dipropylbiphenyl is due to the homocoupling of two molecules of this compound. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[4]
-
Mechanism: The generally accepted mechanism involves the reaction of the Pd(0) catalyst with oxygen to form a palladium peroxo complex.[4] This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[4]
-
Prevention Strategies:
-
Rigorous Degassing: The most critical step to prevent homocoupling is to ensure the reaction is performed under strictly anaerobic conditions. All solvents and the reaction vessel must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst Choice: Using a Pd(0) precatalyst can sometimes be advantageous over a Pd(II) source, which may be involved in oxidative homocoupling pathways.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which strong base is best for the Suzuki-Miyaura coupling of this compound?
A1: The optimal base depends on the specific aryl halide and reaction conditions. However, for an electron-rich boronic acid like this compound, very strong bases like NaOH may lead to significant protodeboronation.[1] Milder inorganic bases often provide a better balance between activating the boronic acid and minimizing side reactions. A comparative study on the Suzuki coupling of phenylboronic acid with 4-bromoacetophenone provides a good starting point for base selection.[6]
Data Presentation: Effect of Base on the Yield of a Model Suzuki-Miyaura Coupling
| Base | Solvent System | Yield (%) of 4-acetylbiphenyl | Notes |
| Na₂CO₃ | DMA | 98 | Often a highly effective and cost-efficient base.[6] |
| K₂CO₃ | DMA | 95 | Another common and effective base, generally providing high yields.[6] |
| K₃PO₄ | Toluene/H₂O | High | An excellent choice for substrates sensitive to protodeboronation or hydrolysis due to its moderate basicity and high activity in many systems. It is particularly effective for challenging couplings. |
| NaOH | DMA | 85 | A very strong base that can lead to higher rates of side reactions like protodeboronation, especially at elevated temperatures.[1][6] |
| KOH | DMA | 88 | Similar to NaOH, its high basicity can increase the likelihood of side reactions.[6] |
| Cs₂CO₃ | Dioxane | High | Often provides superior results, especially for difficult couplings, but is more expensive. |
Data adapted from studies on phenylboronic acid, which is expected to have similar reactivity to this compound.[6]
Recommendation: For this compound, we recommend starting with K₂CO₃ or K₃PO₄ .
Q2: What is the underlying mechanism of base-promoted protodeboronation?
A2: The base plays a crucial role in activating the boronic acid for both the desired Suzuki coupling and the undesired protodeboronation. The generally accepted mechanism for base-catalyzed protodeboronation involves the following steps:
In the presence of a base, the boronic acid is converted to the more nucleophilic boronate anion.[4] In the protodeboronation pathway, this boronate anion is then protonated at the ipso-carbon by a proton source (typically water), leading to the cleavage of the carbon-boron bond.[4]
Q3: Can I use this compound directly from the bottle, or does it require special handling?
A3: While arylboronic acids are generally more stable than their alkyl counterparts, they can degrade over time, especially when exposed to air and moisture. One common issue is the formation of cyclic anhydrides called boroxines, which can be less reactive in Suzuki couplings. It is good practice to check the purity of your this compound by NMR if it has been stored for a long time. For critical applications, using freshly opened or purified material is recommended. Storing the reagent under an inert atmosphere in a desiccator will prolong its shelf life.
Q4: My reaction is sluggish even when I use a strong base. What else can I do?
A4: If the reaction is slow, the issue may not be the base but rather the activity of the palladium catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle. For electron-rich boronic acids and potentially less reactive aryl halides, standard ligands like triphenylphosphine (B44618) (PPh₃) may not be sufficient. Consider switching to more electron-rich and bulky phosphine (B1218219) ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] Additionally, ensure your palladium precatalyst is of good quality and has not decomposed to inactive palladium black.
Experimental Protocols
The following is a generalized, adaptable protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on a similar reaction with 4-butylphenylboronic acid and should serve as a good starting point for optimization.
General Protocol: Synthesis of 4-Propyl-4'-acetylbiphenyl
Materials:
-
This compound
-
4-Bromoacetophenone
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane (B91453)/Water or Toluene/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (argon or nitrogen). Repeat this process three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ikm.org.my [ikm.org.my]
Technical Support Center: Suzuki Reactions with 4-Propylphenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield of Suzuki reactions involving 4-propylphenylboronic acid.
Troubleshooting Guide
Low yields in Suzuki reactions with this compound can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated. | • If using a Pd(II) precatalyst, ensure proper reduction to Pd(0). This can sometimes be facilitated by the phosphine (B1218219) ligand or by side reactions like homocoupling.[1] • Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. • Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.[1] |
| Poor Ligand Choice: The ligand may not be suitable for the specific substrates. | • For electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can improve the rate of oxidative addition.[2] | |
| Ineffective Base: The base may not be strong enough or soluble enough to facilitate transmetalation. | • Screen different bases. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.[3] • The use of aqueous solutions of bases is common to ensure sufficient concentration and reactivity.[2] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1] | • Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1] |
| Pd(II) Species: The presence of Pd(II) species can catalyze homocoupling. | • Use a Pd(0) catalyst or ensure complete reduction of a Pd(II) precatalyst.[1] | |
| Protodeboronation (Loss of Boronic Acid) | Presence of Water: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, often promoted by aqueous and basic conditions. | • While some water is often necessary, excessive amounts can be detrimental. Try adjusting the solvent/water ratio. • Consider using anhydrous conditions with a base like KF.[4] • Bulky phosphine ligands can sometimes accelerate protodeboronation, so a ligand screen may be necessary if this is a persistent issue.[5][6] |
| Inconsistent Yields | Reagent Quality: Impurities in solvents or starting materials can affect the reaction. | • Use high-purity, anhydrous solvents. • Check the quality of the this compound, as boronic acids can degrade over time. Consider converting it to a more stable boronate ester if stability is an issue.[7] |
| Reaction Setup: Inconsistent degassing or inert atmosphere. | • Ensure consistent and thorough degassing of the reaction mixture for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Suzuki coupling of this compound?
The optimal catalyst is substrate-dependent. However, for many Suzuki reactions, palladium catalysts are the most effective.[8] For electron-rich boronic acids like this compound, catalysts with bulky, electron-donating phosphine ligands are often a good starting point. Examples include those with ligands like SPhos, XPhos, or tBu₃P.[9] It is often necessary to screen a few different catalysts to find the best one for your specific reaction.
Q2: How do I choose the right base for my reaction?
The choice of base is often empirical.[10] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base are crucial. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (B91410) (KF) might be necessary.[4] The optimal base is substrate-dependent, and screening a few different options is recommended.
Q3: What is the best solvent system to use?
A variety of solvents can be used for Suzuki reactions, often in combination with water. Common choices include toluene, dioxane, DMF, and THF.[3] The solvent should be anhydrous and deoxygenated. The ideal solvent system will depend on the solubility of your substrates and reagents. A biphasic system (e.g., toluene/water) is often used to facilitate the separation of the catalyst and the product during workup.
Q4: I am observing a significant amount of a byproduct that appears to be the homocoupling of my aryl halide. What can I do to minimize this?
Homocoupling of the aryl halide can occur, especially at higher temperatures. This can sometimes be suppressed by using a lower reaction temperature or by adjusting the catalyst-to-ligand ratio. Additionally, ensuring a slight excess of the boronic acid can sometimes help to favor the cross-coupling reaction.
Q5: Can I use this compound directly, or should I convert it to a boronate ester?
This compound can often be used directly. However, boronic acids can be prone to degradation and protodeboronation.[7] If you are experiencing issues with stability or low yields due to these side reactions, converting the boronic acid to a more stable derivative, such as a pinacol (B44631) boronate ester, may improve your results. These esters can often be used directly in the Suzuki coupling reaction.[11]
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a generalized protocol and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and deoxygenated solvent (e.g., Toluene/Water 4:1, 10 mL)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add the anhydrous and deoxygenated solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of Suzuki reactions. While direct data for this compound is limited, data for the structurally similar 4-butylphenylboronic acid provides a useful reference.
Table 1: Effect of Base and Solvent on the Yield of Biaryl Product
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | K₃PO₄ (3) | Toluene | 110 | 18 | 78 |
| 4 | NaOH (2) | DME/H₂O (1:1) | 80 | 6 | 95 |
Data is generalized from typical Suzuki reaction conditions and should be optimized for specific substrates.
Table 2: Comparison of Catalysts for the Coupling of 4-Butylphenylboronic Acid with 4-Haloacetophenone [12]
| Entry | Catalyst | Halide | Yield of 4-acetyl-4'-butylbiphenyl (%) |
| 1 | Pd-NHC Complex 2a | 4-bromoacetophenone | 52 |
| 2 | Pd-NHC Complex 2d | 4-bromoacetophenone | 76 |
| 3 | Pd-NHC Complex 2d | 4-chloroacetophenone | 78 |
This data is for 4-butylphenylboronic acid, a close analog of this compound, and provides insight into catalyst performance.
Visualizations
Suzuki Reaction Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield Suzuki Reactions
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-Propylphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 4-propylphenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions utilizing this compound, a common reagent in Suzuki-Miyaura cross-coupling reactions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Residual this compound in Product | - Incomplete reaction. - Inefficient removal during work-up. | - Basic Wash: During aqueous work-up, wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃. This converts the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous phase.[1][2] - Sorbitol Extraction: Perform an extraction with a sorbitol solution to selectively pull the boronic acid into the aqueous layer.[3] - Diethanolamine Adduct Formation: React the crude mixture with diethanolamine. The resulting adduct with the boronic acid is often crystalline and can be filtered off.[3] |
| Presence of Homocoupling Byproduct (4,4'-Dipropylbiphenyl) | - Presence of oxygen in the reaction mixture.[1][4] - Use of a Pd(II) precatalyst, which can promote homocoupling during its in-situ reduction to Pd(0).[1][5] | - Inert Atmosphere: Ensure the reaction is thoroughly degassed with an inert gas like argon or nitrogen to minimize oxygen.[1] - Catalyst Choice: Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, to avoid the initial reduction step.[1] - Purification: Careful column chromatography with a shallow solvent gradient or recrystallization is necessary for separation.[1] |
| Product and Key Impurities Co-elute During Column Chromatography | - Similar polarities of the desired product and byproducts. | - Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find optimal separation conditions.[1] Consider less common solvent mixtures like toluene/acetone. - Change Stationary Phase: If normal-phase silica (B1680970) gel is ineffective, consider reverse-phase (C18) chromatography, which separates based on different principles.[3] - Gradient Optimization: Use a very shallow elution gradient during column chromatography to improve resolution between closely eluting spots.[1] |
| Product Fails to Crystallize, Remains an Oil | - Presence of impurities inhibiting crystal lattice formation. - The product may be an oil at room temperature. | - Further Purification: Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] - Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble. Stir or sonicate the mixture to wash away the impurities, leaving the purified product as a solid.[6] - Seeding: If a small amount of pure crystalline material is available, add a "seed" crystal to the supersaturated solution to induce crystallization. |
| Dark Color in Product, Indicating Palladium Residue | - Incomplete removal of the palladium catalyst. | - Filtration: Pass the crude product solution through a pad of Celite® to remove heterogeneous palladium catalysts.[1] - Metal Scavengers: For homogeneous catalysts, use specialized metal scavengers. These are functionalized silica or polymer supports that chelate the metal, allowing it to be removed by filtration.[1] |
| Protodeborylation of Starting Material | - Hydrolysis of the boronic acid, especially with heteroaryl boronic acids.[5] | - Use of Boronic Esters: Consider using more stable boronic esters, such as pinacol (B44631) esters, which are less prone to hydrolysis.[5] - Anhydrous Conditions: Ensure anhydrous reaction conditions to minimize water that can lead to protodeborylation. |
Quantitative Data Summary
The following tables provide representative data on the effectiveness of common purification techniques. Actual yields and purity will vary based on the specific reaction, scale, and conditions.
Table 1: Comparison of Purification Techniques for a Model Suzuki-Miyaura Reaction
| Purification Method | Typical Recovery | Purity Achieved | Notes |
| Aqueous Work-up + Basic Wash | >95% | 85-95% | Effective for removing inorganic salts and unreacted boronic acid. |
| Column Chromatography (Silica Gel) | 70-90% | >98% | Highly effective for separating organic byproducts if polarities differ. |
| Recrystallization | 60-85% | >99% | Excellent for achieving high purity if the product is a solid and a suitable solvent is found. |
| Metal Scavenger Treatment | >95% | >98% (product purity) | Specifically targets residual palladium, often to ppm levels. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most essential step in purifying the product of a this compound reaction?
A standard aqueous work-up is the crucial first step. This procedure is designed to remove the bulk of inorganic salts (like the base used in the reaction) and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) and washing it with water or brine.[1]
Q2: How can I effectively remove unreacted this compound from my crude product?
Unreacted this compound can be efficiently removed with a basic aqueous wash. By treating the organic solution of your crude product with an aqueous base like 1M sodium hydroxide (B78521) (NaOH), the acidic boronic acid is converted to its water-soluble sodium boronate salt. This salt then partitions into the aqueous layer, which can be separated and discarded.[1][2]
Q3: My desired product and the homocoupled byproduct (4,4'-dipropylbiphenyl) have very similar polarities. How can I separate them?
Separating compounds with similar polarities is a common challenge in organic synthesis.
-
Meticulous Column Chromatography: This is often the most effective method. It is critical to first identify an optimal solvent system using Thin Layer Chromatography (TLC) that shows some separation between the two spots. Then, run the column using a very shallow solvent gradient to maximize the resolution between your product and the byproduct.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The goal is to find a solvent or solvent system in which the desired product has high solubility at high temperatures but low solubility at low temperatures, while the byproduct has different solubility characteristics.[1][6]
Q4: Why is it critical to remove the residual palladium catalyst, and what are the best methods to do so?
For applications in drug development and medicinal chemistry, removing trace metals like palladium to parts-per-million (ppm) levels is essential due to their potential toxicity and to meet strict regulatory requirements.
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Filtration through Celite: If the palladium catalyst is heterogeneous (a solid), it can often be removed by filtering the reaction mixture through a pad of Celite.[1]
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Metal Scavengers: For homogeneous (soluble) catalysts, specialized scavengers are highly effective. These are materials, often functionalized silica gel, that selectively bind to the palladium, allowing the metal-scavenger complex to be removed by simple filtration.[1]
Q5: My boronic acid seems to be decomposing on the silica gel column. What can I do?
Boronic acids can sometimes be unstable on standard acidic silica gel.
-
Use Neutralized or Deactivated Silica: You can prepare a slurry of silica gel with a small amount of a base like triethylamine (B128534) in your eluent, evaporate the solvent, and then pack your column. This deactivates the acidic sites.
-
Switch to a Different Stationary Phase: Consider using neutral alumina (B75360) or reverse-phase (C18) silica gel for your chromatography.[6]
-
Convert to a Boronic Ester: Before purification, you can convert your boronic acid to a more stable boronic ester (e.g., a pinacol ester), which is generally less polar and more stable on silica gel.[5]
Experimental Protocols
Protocol 1: General Aqueous Work-up and Basic Wash for Removal of Boronic Acid
-
Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water. Discard the aqueous layer.
-
Basic Wash: Add a 1M aqueous solution of NaOH to the separatory funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate and discard the aqueous (bottom) layer. Repeat this wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method often results in better separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, starting with a low polarity (e.g., 95:5 hexanes:EtOAc) and gradually increasing the polarity (gradient elution).[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Removal of palladium catalyst from products of 4-Propylphenylboronic acid coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of palladium catalysts from the products of 4-Propylphenylboronic acid coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from Suzuki coupling reaction products?
A1: The most prevalent methods for palladium removal post-reaction include:
-
Scavenging: Utilizing agents that selectively bind to palladium. Common scavengers include those with thiol, amine, or thiourea (B124793) functional groups, which can be either solution-phase or supported on silica (B1680970) or polymers.[1][2]
-
Adsorption on Activated Carbon: A cost-effective method where the crude product solution is treated with activated carbon to adsorb the palladium catalyst.[2]
-
Filtration through Celite: Effective for removing heterogeneous palladium catalysts or palladium adsorbed onto a solid support.[3]
-
Chromatography: Techniques like column chromatography can separate the desired product from palladium impurities, especially when high purity is required.
-
Recrystallization: This can be effective in reducing palladium content, though it may not always achieve the desired low levels on its own.[2]
Q2: How do I choose the right palladium scavenger for my reaction?
A2: The selection of an appropriate scavenger is critical and depends on several factors, including the oxidation state of the palladium species (Pd(0) or Pd(II)), the solvent system, and the nature of your product.[2][4] Thiol-based scavengers are often effective for Pd(II) complexes.[2] It is highly recommended to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most efficient one for your specific reaction conditions.[2]
Q3: What are the advantages of using solid-supported scavengers?
A3: Solid-supported scavengers offer several benefits, including:
-
Ease of Removal: They can be easily separated from the reaction mixture by simple filtration, simplifying the work-up process.
-
Reduced Risk of Contamination: As they are insoluble in the reaction media, there is a lower risk of introducing soluble impurities into the final product.
-
Potential for Automation: Their use is amenable to flow chemistry setups and automated purification systems.
Q4: Can activated carbon treatment lead to product loss? How can I minimize this?
A4: Yes, a significant drawback of using activated carbon is the potential for non-specific adsorption of the desired product, leading to reduced yields.[2] To mitigate this:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. This can be determined through small-scale optimization experiments.[2]
-
Solvent Selection: The choice of solvent can influence the extent of product adsorption. Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.[2]
Troubleshooting Guides
Problem 1: My palladium scavenger is not effectively removing the catalyst to the desired ppm level.
| Possible Cause | Solution |
| Incorrect Scavenger Selection | The chosen scavenger may not be optimal for the specific palladium species or reaction conditions. Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one.[2] |
| Insufficient Amount of Scavenger | Using too little scavenger will result in incomplete palladium removal. Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5-10 equivalents.[2] |
| Suboptimal Scavenging Conditions | Temperature and reaction time can significantly impact scavenger efficiency. Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance.[2] |
| Poor Mass Transfer | Inadequate mixing can prevent the scavenger from efficiently contacting the palladium species. Solution: Ensure vigorous stirring during the scavenging process.[2] |
| Product-Palladium Complexation | The product may form a stable complex with palladium, hindering its removal. Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[2] |
Problem 2: I'm observing a significant loss of my product after the palladium removal step.
| Possible Cause | Solution |
| Product Adsorption onto Scavenger/Carbon | The product may be non-specifically binding to the solid support of the scavenger or to activated carbon. Solution: Reduce the amount of scavenger or carbon used to the minimum effective quantity. After filtration, wash the scavenger or carbon thoroughly with fresh solvent to recover any adsorbed product. Consider trying a different type of scavenger that may have a lower affinity for your product. |
| Product Degradation | The scavenging conditions (e.g., elevated temperature, prolonged reaction time) might be causing product degradation. Solution: Monitor the reaction for product stability under the chosen scavenging conditions. If degradation is observed, try milder conditions (e.g., lower temperature, shorter time). |
| Mechanical Losses during Work-up | Product loss can occur during filtration and transfer steps. Solution: Ensure careful handling and thorough washing of all equipment (flasks, filters, etc.) with the appropriate solvent to maximize product recovery. |
Data Presentation
Table 1: Comparison of Palladium Removal Methodologies
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Thiol-based Scavengers (e.g., SiliaMetS® Thiol) | >1,300 | <10 | Highly effective for various palladium species, robust. | Can require elevated temperatures and longer reaction times. |
| Amine-based Scavengers | High | <50 | Effective for specific palladium complexes. | Efficiency is highly dependent on the palladium species. |
| Activated Carbon | ~2,200 | ~20 | Cost-effective, widely available. | Potential for significant product loss due to non-specific adsorption.[4] |
| Combined Scavenger and Activated Carbon | ~2,200 | <20 | Can enhance removal efficiency. | Increased complexity and potential for product loss.[4] |
| Filtration through Celite | Variable (for heterogeneous Pd) | Low | Simple, effective for insoluble palladium. | Not effective for soluble palladium species.[3] |
| Recrystallization | High | Variable | Can be effective for moderately reducing Pd levels. | May not be sufficient to reach very low ppm levels on its own.[2] |
Note: The efficiency of each method is highly dependent on the specific reaction conditions, substrates, and the nature of the palladium catalyst used.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Thiol Scavenger
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Reaction Work-up: Following the completion of the this compound coupling reaction, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and redissolve the crude product in a suitable solvent such as toluene (B28343) or THF.
-
Scavenger Addition: To the solution of the crude product, add the solid-supported thiol scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Scavenging: Stir the mixture vigorously at room temperature or an elevated temperature (e.g., 35-60°C) for 2-24 hours. Monitor the residual palladium concentration periodically by taking small aliquots and analyzing via ICP-MS or a similar technique.
-
Filtration: Once the palladium removal is complete, filter the mixture through a pad of Celite to remove the scavenger.
-
Washing: Wash the filter cake thoroughly with the same solvent used for the scavenging step to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite helps to remove fine carbon particles.
-
Washing: Wash the Celite and carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for a Suzuki coupling reaction followed by palladium removal.
Caption: Troubleshooting logic for ineffective palladium scavenging.
References
Impact of impurities in 4-Propylphenylboronic acid on reaction outcome
Technical Support Center: 4-Propylphenylboronic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of this reagent in chemical synthesis, with a particular focus on the impact of common impurities on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most prevalent impurity in this compound, and boronic acids in general, is its corresponding trimeric anhydride, known as 4-propylphenylboroxine. This impurity forms through the reversible dehydration of the boronic acid.[1][2] Other potential impurities include starting materials from its synthesis, products of oxidative degradation, or the protodeboronated byproduct, propylbenzene.[3][4]
Q2: How does the presence of 4-propylphenylboroxine affect my Suzuki-Miyaura coupling reaction?
The presence of boroxine (B1236090) can lead to inconsistent reaction outcomes. Because boroxines are formed by the removal of three water molecules from three boronic acid molecules, their presence complicates accurate mass-based stoichiometry.[5] While boroxines can be active in the catalytic cycle, their rate of consumption may differ from the monomeric acid, potentially affecting reaction kinetics and overall yield.[4] For reproducible results, it is often recommended to use boronic acid with minimal boroxine content or to account for its presence.[6]
Q3: What is protodeboronation and why is it a problem?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, converting this compound into propylbenzene.[4] This process consumes the boronic acid, reducing the amount available for the desired cross-coupling reaction and thereby lowering the yield of the target product. This side reaction can be promoted by elevated temperatures and the presence of water or other protic sources.
Q4: How can I detect and quantify impurities in my this compound sample?
Several analytical methods can be employed to assess the purity of your boronic acid:
-
NMR Spectroscopy: ¹H and ¹¹B NMR can help identify and quantify boroxine content and other organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a common method for purity assessment.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect volatile impurities and degradation products.[9]
-
LC-MS/MS: This highly sensitive technique is effective for identifying and quantifying trace-level impurities.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Problem 1: Low or No Reaction Yield
| Potential Cause | Suggested Solution |
| Boronic Acid Inactivity (High Boroxine Content) | Boroxines, the trimeric anhydrides, may have different reactivity. It is crucial to either use freshly purified boronic acid or convert the boroxine back to the acid. Some protocols suggest recrystallizing the boronic acid from hot water to break down the anhydride.[6] |
| Protodeboronation | This side reaction consumes the starting material. Minimize reaction time and temperature where possible. Ensure the base is not excessively strong or used in large excess. |
| Catalyst Inactivation | Ensure the reaction is properly degassed to remove oxygen, which can lead to catalyst decomposition and promote side reactions like homocoupling.[10] Use fresh, high-quality palladium catalysts and ligands. |
| Incorrect Base or Solvent | The choice of base and solvent is critical and often substrate-dependent.[11] For sensitive substrates, weaker bases like K₃PO₄ or K₂CO₃ may be preferable. A combination of an organic solvent (e.g., Dioxane, Toluene, DMF) with a small amount of water is often necessary for efficient transmetalation.[10][12] |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling Product (4,4'-Dipropylbiphenyl) | Presence of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[10] | Thoroughly degas all solvents and reagents before adding the palladium catalyst. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. |
| Protodeboronation Product (Propylbenzene) | Excess heat, prolonged reaction times, or highly aqueous/protic conditions can lead to the cleavage of the C-B bond.[4] | Optimize reaction temperature and time. Screen different solvent systems to minimize protic sources if this side reaction is dominant. |
| Dehalogenation of Coupling Partner | Certain conditions, especially with amine bases or alcoholic solvents, can lead to the reduction of the aryl halide starting material.[10] | Switch to a non-reducing solvent or use an inorganic base like K₂CO₃ or Cs₂CO₃. |
Data on Impurity Impact
The following table summarizes the primary impurities and their typical effect on Suzuki-Miyaura coupling reactions.
| Impurity Name | Structure | Impact on Reaction Outcome |
| 4-Propylphenylboroxine | Trimeric Anhydride | Affects stoichiometry leading to apparent lower reactivity and inconsistent yields.[5] |
| Propylbenzene | Protodeboronation Product | Reduces the effective concentration of the boronic acid, lowering the final product yield. |
| Phenol | Oxidative Degradation Product | Can potentially coordinate to the palladium catalyst, inhibiting its activity.[3][13] |
| 4,4'-Dipropylbiphenyl | Homocoupling Product | Consumes two equivalents of boronic acid, reducing yield and complicating purification.[10] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of a 1:1 mixture of Acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Integrate the peak areas to determine the relative purity of the main component and detect the presence of impurities.
Protocol 2: Purification of this compound by Recrystallization
This method is effective for removing boroxine anhydrides and other less polar impurities.[6][14]
-
Dissolution: In a flask, add the crude this compound to a minimal amount of hot water. The mixture should be heated to boiling with vigorous stirring until the solid dissolves completely.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold water.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of water. Store the purified product in a desiccator.
Visualizations
Chemical Pathways and Equilibria
Troubleshooting Workflow
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Impure [label="Purity Issue Detected?\n(e.g., High Boroxine)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Action: Purify Boronic Acid\n(Recrystallize, see Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
BaseSolvent [label="Base/Solvent Optimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ScreenConditions [label="Action: Screen Bases/Solvents\n(e.g., K₃PO₄, Dioxane/H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Degas [label="System Degassed Properly?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ImproveDegas [label="Action: Improve Degassing\n(e.g., Freeze-Pump-Thaw)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Success [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagent [color="#5F6368"]; Start -> CheckConditions [color="#5F6368"]; Start -> CheckCatalyst [color="#5F6368"];
CheckReagent -> Impure [label="Use HPLC/NMR", color="#202124"]; Impure -> Purify [label="Yes", color="#202124"]; Purify -> Success [color="#5F6368"]; Impure -> CheckConditions [label="No", color="#5F6368"];
CheckConditions -> BaseSolvent [label="Check literature", color="#202124"]; BaseSolvent -> ScreenConditions [label="No", color="#202124"]; ScreenConditions -> Success [color="#5F6368"]; BaseSolvent -> CheckCatalyst [label="Yes", color="#5F6368"];
CheckCatalyst -> Degas [label="Check for O₂", color="#202124"]; Degas -> ImproveDegas [label="No", color="#202124"]; ImproveDegas -> Success [color="#5F6368"]; Degas -> Success [label="Yes", color="#5F6368"]; } dot Caption: Step-by-step workflow for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Optimizing reaction temperature for 4-Propylphenylboronic acid coupling
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the Suzuki-Miyaura coupling of 4-propylphenylboronic acid.
Troubleshooting Guide: Optimizing Reaction Temperature
Effectively optimizing the reaction temperature is critical for maximizing yield and purity while minimizing side reactions. This guide provides a systematic approach to troubleshooting common temperature-related issues.
Q1: My reaction shows low or no conversion. How should I adjust the temperature?
Low conversion is a common issue that can often be resolved by systematically adjusting the reaction temperature and verifying other critical parameters.[1]
Initial Steps:
-
Verify Reagent Quality: Ensure the this compound has not degraded. Boronic acids can undergo protodeboronation, especially if exposed to moisture.[1][2] Using fresh or properly stored reagent is crucial.
-
Confirm Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure the reaction flask was properly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Check Catalyst and Ligand: If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2] Inefficient reduction can lead to low conversion. Consider testing your catalyst on a known, reliable reaction to confirm its activity.[2]
Temperature Adjustment Strategy:
-
If your initial reaction was run at a moderate temperature (e.g., 80 °C) and shows low conversion, a stepwise increase in temperature is a logical next step.[3]
-
Increase the temperature in increments of 10-20 °C (e.g., to 90 °C or 100 °C) and monitor the reaction progress.[4]
-
Be aware that excessively high temperatures can lead to the decomposition of substrates, products, or the catalyst, and may promote side reactions like homocoupling.[1][5]
Troubleshooting Flowchart: The following diagram outlines a logical workflow for troubleshooting low conversion with a focus on temperature optimization.
Caption: Troubleshooting workflow for optimizing reaction temperature.
Q2: I'm observing significant byproduct formation. Could temperature be the cause?
Yes, incorrect temperature can lead to the formation of unwanted side products.
-
Homocoupling: The coupling of two boronic acid molecules is a common side reaction.[5] This can be exacerbated by the presence of oxygen or Pd(II) species at elevated temperatures.[5] Improving degassing and using a direct Pd(0) source can help mitigate this.[2]
-
Protodeboronation: At high temperatures, particularly in the presence of trace water or protic solvents, the boronic acid C-B bond can be cleaved and replaced with a C-H bond.[1][2] If you suspect this is occurring, consider using milder temperature conditions or switching to an anhydrous solvent system.[2]
Data Presentation: Temperature Effects
The optimal temperature for a Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst, base, and solvent used.[1] The following tables provide representative data on how temperature can influence reaction outcomes, based on studies of similar arylboronic acids.
Table 1: Effect of Temperature on Yield for a Model Suzuki-Miyaura Coupling
This table illustrates how increasing temperature can improve yield up to an optimal point, after which side reactions may begin to dominate. The reaction modeled is the coupling of an aryl bromide with an arylboronic acid using a standard Pd catalyst.[3]
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 25 (Room Temp) | 12 | 20 | Very slow conversion. |
| 2 | 50 | 12 | 62 | Moderate conversion. |
| 3 | 70 | 12 | 77 | Good conversion. |
| 4 | 80 | 12 | 95 | Optimal yield observed.[3] |
| 5 | 100 | 12 | 88 | Slight decrease in yield, potential for minor decomposition. |
Table 2: Troubleshooting Temperature-Related Issues
| Issue Observed | Potential Cause Related to Temperature | Recommended Action |
| Low Conversion | Insufficient thermal energy to overcome activation barrier. | Gradually increase temperature (e.g., from 80 °C to 100 °C).[1][3] |
| Product Decomposition | Reaction temperature is too high. | Decrease temperature; screen for a more active catalyst that operates at lower temperatures. |
| Homocoupling of Boronic Acid | High temperature promoting side reactions.[5] | Lower temperature; ensure rigorous degassing to remove oxygen.[2] |
| Protodeboronation | High temperature, especially with protic solvents/water.[2] | Lower temperature; use an anhydrous solvent system if compatible.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)
-
Degassed Solvent (e.g., Toluene (B28343)/Ethanol/Water 4:1:1, 10 mL)[6]
-
Oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried round-bottom flask, add the aryl halide, this compound, and the base.[6]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (repeat three times).[1][6]
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.[1]
-
With vigorous stirring, heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common).[1][6]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Frequently Asked Questions (FAQs)
Q3: What is a typical starting temperature for optimizing the coupling of this compound? A good starting point for many Suzuki-Miyaura couplings involving aryl bromides is between 80 °C and 100 °C.[1][6] If you are using a more reactive aryl iodide, you may be able to use a lower temperature, while a less reactive aryl chloride might require higher temperatures and specialized ligands.[1]
Q4: Can I run the reaction at room temperature? Running the reaction at room temperature is possible but typically requires a highly active catalyst system and/or very reactive coupling partners.[1] For most standard systems involving this compound, heating is necessary to achieve a reasonable reaction rate and yield.
Q5: How does the choice of solvent affect the optimal temperature? The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Solvents like 1,4-dioxane (B91453) (b.p. 101 °C) or toluene (b.p. 111 °C) are common choices that allow for a broad range of temperatures to be explored.[6][7] The solvent also impacts the solubility of reagents and the kinetics of the reaction, which can influence the optimal temperature.[1]
Q6: My reaction seems to stall after partial conversion. Will increasing the temperature help? If a reaction stalls, it could be due to catalyst deactivation or reagent degradation rather than insufficient temperature. While a modest temperature increase might help, you should first re-verify the quality of your reagents and the integrity of your inert atmosphere. If the problem persists, screening different ligands or bases may be more effective than simply increasing the heat.
Q7: What is the relationship between the base and the reaction temperature? The base is crucial for the transmetalation step in the catalytic cycle.[1] While temperature provides the energy for the reaction, the base's strength and solubility can significantly impact the reaction rate. Some reactions may require a stronger base to proceed efficiently at a given temperature. However, very strong bases at high temperatures can promote side reactions.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Catalyst loading optimization for 4-Propylphenylboronic acid Suzuki reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-propylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Catalyst & Reaction Optimization
??? Question: My Suzuki reaction with this compound is giving a low yield. What are the most common causes?
Answer: Low yields in Suzuki-Miyaura coupling reactions are a common issue and can stem from several factors. A systematic evaluation of each reaction component is crucial for effective troubleshooting. The primary areas to investigate are:
-
Catalyst System: The choice, quality, and loading of the palladium source and ligand are critical. Inactive or inappropriate catalyst systems are a frequent cause of low conversion.[1][2]
-
Reaction Conditions: Parameters such as temperature, reaction time, and the maintenance of a strictly inert atmosphere play a significant role.[1]
-
Reagents: The quality, purity, and stability of the this compound, the aryl halide coupling partner, and the base are paramount.[1][2]
-
Solvent: The choice of solvent affects the solubility of reagents and reaction kinetics. The solvent must be anhydrous and thoroughly degassed.[1][3]
-
Side Reactions: Competing reactions like homocoupling of the boronic acid or protodeboronation can consume starting materials and reduce the yield of the desired product.[1][2][3]
??? Question: What is the optimal catalyst loading for my reaction, and how do I determine it?
Answer: The optimal catalyst loading is a balance between reaction efficiency and cost. While higher catalyst loading can increase reaction rates, it may not always lead to higher yields and increases the cost and potential for palladium contamination in the final product.
Typically, catalyst loading for Suzuki reactions ranges from 0.05 mol% to 5 mol%.[4][5] For highly active catalyst systems, loadings can be as low as 0.0025 mol%.[6]
To optimize catalyst loading, a screening experiment is recommended. Start with a standard loading (e.g., 1-2 mol%) and then systematically decrease the loading in subsequent reactions while monitoring the yield and reaction time.
Table 1: Example of Catalyst Loading Optimization Study
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 5.0 | 12 | 98 |
| 2 | 2.5 | 12 | 95 |
| 3 | 1.0 | 12 | 92 |
| 4 | 0.5 | 12 | 85 |
| 5 | 0.1 | 24 | 70 |
Note: This is a representative table. Actual results will vary based on specific substrates and conditions.
??? Question: My palladium catalyst doesn't seem to be active. What should I check?
Answer: Several factors can lead to low catalyst activity:
-
Inactive Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[2] This reduction can sometimes be inefficient. Consider using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald G3/G4 palladacycles) designed for clean and efficient generation of Pd(0).[2]
-
Catalyst Degradation: Some palladium sources can degrade over time, especially if not stored properly, forming inactive palladium black.[2] Test your catalyst on a reliable, well-established reaction to confirm its activity.[2]
-
Ligand Issues: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For substrates like this compound, which may present some steric hindrance, standard ligands like triphenylphosphine (B44618) (PPh₃) may be ineffective.[7] Consider switching to bulkier, more electron-rich biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][7]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[1][3]
Substrate & Reagent Issues
??? Question: My this compound might be decomposing. How can I check this and what can I do?
Answer: Boronic acids are susceptible to decomposition, primarily through two pathways:
-
Protodeboronation: Hydrolysis of the C-B bond, converting the boronic acid back to propylbenzene. This is often exacerbated by excess water or harsh (high temperature, strong base) reaction conditions.[2]
-
Boroxine (B1236090) Formation: Dehydration to form a cyclic anhydride (B1165640) (boroxine), which is often less reactive.[2]
Troubleshooting Steps:
-
Check Purity: Verify the purity of your this compound using NMR.
-
Use Boronic Esters: To improve stability, consider using more robust boronic esters, such as pinacol (B44631) (BPin) or MIDA esters.[2][8] These are generally more resistant to protodeboronation and boroxine formation.[2]
-
Control Water Content: While a small amount of water is often beneficial or required for Suzuki reactions, excess water can promote decomposition. Use anhydrous solvents if the reaction chemistry allows.[2][3]
??? Question: How do I choose the right coupling partner (aryl halide) for this compound?
Answer: The reactivity of the aryl halide significantly impacts the reaction. The general order of reactivity is:
I > OTf > Br >> Cl [9]
-
Aryl Iodides and Bromides: These are generally reliable and reactive coupling partners.
-
Aryl Triflates (OTf): Also highly reactive.
-
Aryl Chlorides: These are less reactive and often require more specialized, highly active catalyst systems with electron-rich, bulky ligands (e.g., Buchwald ligands, NHCs) to achieve good results.[3][7]
??? Question: Can the choice of base affect my reaction with this compound?
Answer: Absolutely. The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[10] The optimal base depends on the specific substrates and solvent.
-
Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used.[5][7]
-
For Hindered Substrates: For more sterically demanding couplings, a stronger base like potassium tert-butoxide (t-BuOK) or a milder but effective base like K₃PO₄ (used as a fine powder) may be beneficial.[4][7]
-
Solvent Compatibility: The base must be compatible with the chosen solvent system. For instance, K₂CO₃ is often used with aqueous solvent mixtures (e.g., Dioxane/Water).[11]
Table 2: Common Base and Solvent Combinations
| Base | Typical Solvent(s) | Notes |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O, DMF | Standard choices for many Suzuki reactions.[5][11] |
| K₃PO₄ | Toluene, Dioxane | A reliable choice for hindered couplings, often used in anhydrous conditions.[7] |
| t-BuOK | Dioxane, Toluene | A strong base, effective for less reactive aryl chlorides.[4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of specific parameters is recommended.
-
Reaction Setup:
-
Inert Atmosphere:
-
Solvent Addition:
-
Reaction Execution:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1][5]
-
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wwjmrd.com [wwjmrd.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting low conversion rates with 4-Propylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Propylphenylboronic acid. The content is designed to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low conversion rate. What are the most common causes?
Low conversion rates in Suzuki-Miyaura reactions are typically due to one or more of the following factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have degraded.
-
Boronic Acid Instability: this compound can degrade through protodeboronation (replacement of the boronic acid group with a hydrogen) or by forming unreactive cyclic anhydrides (boroxines).[1]
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's success.
-
Poor Reagent Quality: Impurities in the aryl halide, solvent, or base can interfere with the catalytic cycle.
Q2: How can I determine if my palladium catalyst is the problem?
To check if your catalyst is active, you can run a control experiment with a well-established Suzuki-Miyaura reaction, for example, using phenylboronic acid and an activated aryl bromide. If this reaction also fails, it is likely that your catalyst is inactive. To ensure robust and reproducible results, consider using modern palladium precatalysts, which are designed for the efficient generation of the active Pd(0) species.
Q3: What is protodeboronation and how can I minimize it with this compound?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of propylbenzene (B89791). This process is often accelerated by the presence of water and certain bases. To minimize protodeboronation:
-
Use anhydrous solvents and ensure your glassware is thoroughly dried.
-
Consider using a less nucleophilic base or a non-aqueous base/solvent system.
-
Protect the boronic acid by converting it to a more stable boronate ester, such as a pinacol (B44631) ester.
Q4: Can the choice of base significantly affect the yield of my reaction?
Absolutely. The base plays a crucial role in the transmetalation step of the catalytic cycle. The effectiveness of a base depends on its strength, solubility, and the specific substrates being used. For electron-rich boronic acids like this compound, a moderately strong base is often effective.
Q5: What are the signs of boronic acid decomposition, and how can I prevent it?
Decomposition of this compound can manifest as a lower than expected yield or the appearance of side products like propylbenzene (from protodeboronation) or homocoupled products. To prevent decomposition, store the boronic acid in a cool, dry place and consider using it as a more stable boronate ester, especially for reactions that require prolonged heating.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a modern precatalyst. Run a control reaction with known reactive substrates to test catalyst activity. |
| Boronic Acid Decomposition | Check the purity of your this compound via NMR. Consider converting it to a more stable pinacol ester. |
| Incorrect Base | Screen a variety of bases. For this compound, K₃PO₄ or Cs₂CO₃ are often good choices. |
| Sub-optimal Solvent | Ensure your solvent is anhydrous and degassed. Try different solvent systems, such as dioxane/water or toluene/water mixtures. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species. | Rigorously degas all solvents and reagents. Use a Pd(0) source directly or ensure efficient reduction of the Pd(II) precatalyst. |
| Dehalogenation of Aryl Halide | The base or solvent may be acting as a hydride source. | Avoid using alkoxide bases if this is a major issue. Choose a solvent less likely to donate a hydride. |
| Protodeboronation Product | Excess water or harsh basic conditions. | Use anhydrous conditions and a milder base. Consider using a boronate ester. |
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield in a typical Suzuki-Miyaura coupling reaction. While the specific yields can vary depending on the substrates, these tables offer a general guideline for optimization.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Base | Solvent System | Typical Yield Range (%) | Notes |
| Na₂CO₃ | Toluene/H₂O | 60-75 | A common but sometimes less effective choice for less reactive substrates. |
| K₃PO₄ | Dioxane/H₂O | 85-95 | Often a good choice for electron-rich boronic acids like this compound. |
| Cs₂CO₃ | Dioxane/H₂O | 85-95 | Highly effective but more expensive. |
| KF | THF | 70-85 | A milder base, useful if other functional groups in the molecule are base-sensitive. |
Table 2: Effect of Catalyst System on Suzuki-Miyaura Coupling Yield
| Catalyst/Precatalyst | Ligand | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ | PPh₃ | 50-70 | Prone to side reactions like homocoupling if not rigorously deoxygenated. |
| Pd(PPh₃)₄ | - | 70-85 | A direct Pd(0) source, generally leads to less homocoupling. |
| Pd₂(dba)₃ | SPhos | >90 | Bulky, electron-rich ligands significantly suppress side reactions. |
| PdCl₂(dppf) | - | 80-90 | The bidentate ligand can be effective in preventing side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Effect of water on the stability and reactivity of 4-Propylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-propylphenylboronic acid. The information focuses on the critical effects of water on the stability and reactivity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How does water affect the stability of solid this compound?
A1: this compound is susceptible to dehydration, which can lead to the formation of its cyclic anhydride (B1165640), triphenylboroxine. This process is an equilibrium reaction that can be influenced by the presence of water. While solid this compound is generally stable when stored in a dry environment, exposure to moisture can facilitate the interconversion between the acid and its anhydride. For this reason, it is crucial to store the compound in a tightly sealed container in a cool, dry place.
Q2: What is the impact of water as a solvent on the stability of this compound in solution?
A2: In aqueous solutions, this compound can undergo two primary degradation pathways: protodeboronation and oxidation.
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Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acidic or basic conditions.[1] The rate of protodeboronation is highly dependent on the pH of the solution.
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents or under aerobic conditions, to form 4-propylphenol (B1200801).
The presence of water is a key factor in both of these degradation pathways.
Q3: Can this compound be used in aqueous reaction media, such as in Suzuki-Miyaura coupling?
A3: Yes, this compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which are often performed in aqueous solvent mixtures. The presence of water can be beneficial for the Suzuki-Miyaura reaction, as it can aid in the dissolution of the base and facilitate the transmetalation step. However, the potential for degradation (protodeboronation) exists as an undesired side reaction.[1] Therefore, reaction conditions such as pH, temperature, and reaction time must be carefully optimized to favor the desired coupling reaction over degradation.
Q4: What is the visual appearance of this compound degradation?
A4: this compound is a white to off-white crystalline powder. Significant degradation may not always result in a visible change. However, the formation of impurities can sometimes lead to discoloration or a change in the physical properties of the solid. In solution, degradation is not visually apparent, and analytical techniques such as NMR or HPLC are necessary to assess the purity and integrity of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound due to water | 1. Ensure the reagent is dry: Dry the this compound under vacuum before use. 2. Use freshly opened reagent: Whenever possible, use a fresh bottle of the boronic acid. 3. Minimize exposure to moisture: Handle the reagent quickly and in a dry environment. 4. Consider using a boronic ester: Pinacol esters of boronic acids are generally more stable to protodeboronation.[1] | Water can lead to protodeboronation, reducing the amount of active reagent available for the coupling reaction. |
| Suboptimal reaction conditions | 1. Optimize the base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Adjust the solvent system: Vary the ratio of organic solvent to water. 3. Control the temperature: Lowering the temperature may reduce the rate of protodeboronation. | The kinetics of the desired reaction versus the degradation pathway are sensitive to the reaction conditions. |
| Catalyst deactivation | 1. Degas the solvent: Ensure the reaction mixture is thoroughly deoxygenated. 2. Use a robust ligand: For challenging couplings, consider using more specialized ligands. | The active Pd(0) catalyst can be oxidized and deactivated in the presence of oxygen. |
Issue 2: Presence of Protodeboronation Byproduct (Propylbenzene) in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of excess water | 1. Use anhydrous solvents: Ensure all solvents are rigorously dried. 2. Add a dehydrating agent: Molecular sieves can be added to the reaction mixture. | Reducing the water content can suppress the protodeboronation side reaction. |
| Inappropriate pH | 1. Buffer the reaction mixture: If compatible with the reaction, use a buffer to maintain an optimal pH. 2. Choose a non-aqueous base: In some cases, an organic base might be a suitable alternative to inorganic bases that require water for solubility. | The rate of protodeboronation is pH-dependent. |
| Prolonged reaction time or elevated temperature | 1. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed. 2. Attempt the reaction at a lower temperature: This may require a longer reaction time but can minimize byproduct formation. | Both time and temperature can increase the extent of protodeboronation. |
Data Presentation
Table 1: General Stability Profile of Arylboronic Acids in the Presence of Water
| Degradation Pathway | Influencing Factors | General Effect of Water |
| Protodeboronation | pH, Temperature, Presence of catalysts (acid/base) | Water acts as a proton source and is essential for this degradation pathway.[1] |
| Oxidation | Presence of oxidizing agents, Oxygen, Light, Temperature | Water can facilitate the oxidation process. |
| Anhydride Formation (in solid state) | Humidity, Temperature | Water is in equilibrium with the boronic acid and its anhydride (boroxine). |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in an Aqueous Solution by ¹H NMR
Objective: To qualitatively assess the degradation of this compound in the presence of water over time.
Materials:
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This compound
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Deuterated water (D₂O)
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Deuterated organic solvent (e.g., DMSO-d₆ or CD₃OD)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in a deuterated organic solvent (e.g., 10 mg/mL in DMSO-d₆).
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In an NMR tube, mix a known volume of the stock solution with a known volume of D₂O to achieve the desired water concentration.
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Acquire a ¹H NMR spectrum immediately after mixing (t=0).
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Incubate the NMR tube at a specific temperature (e.g., room temperature or elevated temperature).
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Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1h, 4h, 24h).
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Monitor the appearance of new signals corresponding to degradation products, such as propylbenzene (B89791) (from protodeboronation) or 4-propylphenol (from oxidation), and the decrease in the intensity of the signals corresponding to this compound.
Protocol 2: Analysis of this compound Purity by RP-HPLC
Objective: To determine the purity of a this compound sample and detect the presence of common water-induced degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Suggested HPLC Conditions (starting point for method development):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution to be analyzed.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of the main peak (this compound) and identify any impurity peaks corresponding to potential degradation products.
Mandatory Visualizations
References
Technical Support Center: Managing Exothermic Reactions with 4-Propylphenylboronic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Propylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Are reactions involving this compound exothermic?
A1: Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction which frequently utilizes this compound, are known to be exothermic.[1][2] This means they release heat, which can lead to a significant increase in the reaction temperature if not properly controlled. This exothermic behavior is a consistent observation across various substrates, bases, solvents, and catalyst systems used in these types of reactions.[1]
Q2: What are the primary risks associated with the exothermic nature of these reactions?
A2: The main risk is a thermal runaway, a situation where the heat generated by the reaction exceeds the rate of heat removal.[3] This can cause the reaction temperature to rise uncontrollably, potentially leading to boiling of the solvent, a dangerous increase in pressure, and in severe cases, vessel rupture or explosion.[4][5] Furthermore, high temperatures can lead to the decomposition of reagents or solvents, such as DMSO, which can trigger a runaway scenario.[2]
Q3: How does the mode of reagent addition affect the safety of the reaction?
A3: The mode of reagent addition is critical. An "all-in" approach, where all reagents are combined in the vessel before heating, is common but poses a significant safety hazard.[2] This method can lead to the accumulation of unreacted starting materials which, upon reaching the reaction initiation temperature, can react rapidly and cause a sudden, large exotherm that overwhelms the cooling system. A controlled addition of one of the reagents is a much safer alternative.[2]
Q4: Can the choice of solvent or base influence the reaction exotherm?
A4: Yes, the choice of solvent and base can significantly influence the reaction rate, which in turn affects the rate of heat generation. While the overall enthalpy of the reaction may not change, a faster reaction will release heat more quickly, posing a greater challenge for temperature control. Different solvents and bases can affect the solubility of reagents and the activity of the catalyst, thereby altering the reaction kinetics.[6]
Q5: What are the signs of a potential thermal runaway?
A5: Key indicators include a rapid and unexpected increase in the reaction temperature that does not stabilize with cooling, a sudden increase in pressure, visible gas evolution, or a change in the color of the reaction mixture. It is crucial to have monitoring and control systems in place to detect these signs early.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly Rapid Temperature Increase | Reaction is proceeding faster than anticipated due to catalyst activity, concentration, or choice of base/solvent. "All-in" addition of reagents. | Immediately enhance cooling. If using controlled addition, stop the feed of the limiting reagent. For future experiments, consider reducing the reaction concentration, using a less reactive base, or switching to a solvent with a higher boiling point. Implement a controlled addition protocol. |
| Delayed Exotherm | An induction period may be present, leading to the accumulation of reactive intermediates before the main reaction begins. | Be cautious of reactions that do not initiate at the expected temperature. A delayed onset can lead to a more significant exotherm once the reaction starts.[2] Consider a slow, controlled ramp-up of the reaction temperature. |
| Inability to Control Temperature on Scale-Up | The surface-area-to-volume ratio decreases on scale-up, reducing the efficiency of heat removal. An "all-in" addition method exacerbates this issue. | Never scale up a reaction using an "all-in" addition method without proper calorimetric analysis.[2] A controlled addition of a key reagent is essential for safe scale-up. Perform a thermal hazard assessment, including reaction calorimetry, to determine the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and Maximum Temperature of the Synthesis Reaction (MTSR) before attempting a large-scale reaction.[2] |
| Reaction Stalls After Initial Exotherm | Depletion of a key reagent or catalyst deactivation. Protodeboronation of the this compound. | Analyze the reaction mixture to determine the cause. If protodeboronation is suspected (loss of the boronic acid group), ensure anhydrous conditions and consider using a different base or solvent system. |
Quantitative Data on Suzuki-Miyaura Reaction Exotherms
| Reaction Type | Heat of Reaction (ΔH) (kJ/mol) | Adiabatic Temperature Rise (ΔTad) (°C) | Maximum Temperature of Synthesis Reaction (MTSR) (°C) | Reference |
| α-Arylation Cross-Coupling | -221 | 62.0 | 142.0 | [2] |
| Buchwald-Hartwig Amination | -184 to -213 | 50-100 | Varies | [2] |
| Sonogashira Coupling | -130 to -155 | 35-45 | Varies | [2] |
Note: ΔTad is the theoretical temperature increase if no heat is removed from the system. MTSR is the maximum temperature the reaction could reach under cooling failure conditions.
Experimental Protocols
Protocol 1: Small-Scale Suzuki-Miyaura Coupling with this compound (Safety-Conscious Batch Method)
This protocol is for a small-scale (e.g., 1-5 mmol) reaction and incorporates basic safety measures.
Reagents:
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Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
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Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an appropriately sized round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via cannula or syringe.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using a pre-heated oil bath to avoid temperature overshooting.
-
Monitor the internal reaction temperature closely, especially during the initial phase of the reaction.
-
Upon completion, cool the reaction to room temperature before workup.
Protocol 2: Scaled-Up Suzuki-Miyaura Coupling with Controlled Reagent Addition
This protocol is a safer approach for larger-scale reactions (e.g., >10 mmol) by controlling the rate of the exothermic reaction.
Procedure:
-
Set up a reaction vessel with overhead stirring, a condenser, a temperature probe, and an addition funnel or syringe pump.
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Charge the vessel with the aryl halide, base, and the majority of the solvent.
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In a separate flask, dissolve the this compound in the remaining solvent.
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Heat the main reaction vessel to the target temperature.
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Once the temperature is stable, begin the slow, controlled addition of the this compound solution via the addition funnel or syringe pump.
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Monitor the internal temperature continuously. The rate of addition should be adjusted to maintain the desired reaction temperature and prevent a rapid temperature rise.
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After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed.
Visualizations
Caption: A workflow diagram for the safe management of exothermic reactions.
Caption: A decision tree for troubleshooting an unexpected exotherm.
References
Technical Support Center: Catalyst Poisoning in Reactions with 4-Propylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst poisoning in reactions involving 4-propylphenylboronic acid, a common reagent in Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is showing low conversion. What are the likely causes related to the catalyst?
A1: Low conversion in Suzuki-Miyaura reactions is frequently linked to catalyst deactivation or poisoning. The primary suspects are:
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Catalyst Oxidation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides.[1]
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Impurities in Reagents or Solvents: Trace impurities can act as potent catalyst poisons. Sulfur compounds are a known issue in Suzuki coupling reactions.[2][3]
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Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, which can compromise their ability to stabilize the palladium catalyst.[1]
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Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species may be incomplete.
Q2: Could the this compound itself be a source of catalyst inhibition?
A2: While the alkyl group of this compound is generally considered benign, issues can arise from the boronic acid moiety or impurities within the reagent. Boronic acids can undergo protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom, especially in the presence of water.[1] While this is not direct catalyst poisoning, it reduces the concentration of the active nucleophile. More critically, impurities from the synthesis of the boronic acid could contain catalyst poisons.
Q3: What are common catalyst poisons I should be aware of in Suzuki-Miyaura reactions?
A3: A variety of substances can act as poisons for palladium catalysts. These include:
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Sulfur Compounds: Elemental sulfur and sulfur-containing functional groups can irreversibly bind to the palladium catalyst.[2][3]
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Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst.[4]
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Water: While often used as a co-solvent, excess water can promote catalyst decomposition and side reactions like protodeboronation.[1]
-
Halides: High concentrations of halide ions can sometimes inhibit the catalytic cycle.
-
Other Nucleophiles: Reagents with strongly coordinating atoms, such as certain nitrogen-containing heterocycles, can sometimes compete with the desired ligands for binding to the palladium center.
Q4: My reaction mixture has turned black. What does this indicate?
A4: The formation of a black precipitate, often referred to as palladium black, is a visual indicator of catalyst agglomeration and deactivation. This happens when the palladium nanoparticles are no longer effectively stabilized by the ligands and aggregate into an inactive form.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Catalyst Activity
This guide will help you systematically troubleshoot and resolve issues of low conversion or stalled reactions.
Step 1: Visual Inspection of the Reaction
-
Observation: The reaction mixture has turned black.
-
Potential Cause: Catalyst agglomeration (formation of palladium black).
-
Solution: Improve ligand selection. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to better stabilize the palladium nanoparticles. Ensure a proper ligand-to-metal ratio.
-
-
Observation: The reaction mixture remains clear, but there is no product formation.
-
Potential Cause: The catalyst is not active, or a poison is present from the start.
-
Solution: Proceed to Step 2.
-
Step 2: Evaluate Reagent and Solvent Purity
-
Action: Use high-purity, anhydrous, and degassed solvents. Ensure the this compound and the coupling partner are of high purity.
-
Rationale: Impurities are a common source of catalyst poisons. For example, elemental sulfur has been identified as a poison in Suzuki coupling reactions.[2][3]
Step 3: Optimize Reaction Conditions
-
Action:
-
Ensure rigorous degassing of all solvents and reagents to remove oxygen.
-
If using a Pd(II) precatalyst, ensure the conditions (base, solvent, temperature) are suitable for its reduction to Pd(0).
-
Consider increasing the catalyst loading as a temporary measure, though this is not ideal.
-
Guide 2: Mitigating Homocoupling of this compound
Homocoupling is a common side reaction where two molecules of the boronic acid react to form a biaryl byproduct.
-
Primary Causes:
-
Solutions:
-
Rigorous Inert Atmosphere: Maintain a strict oxygen-free environment throughout the reaction setup and duration.
-
Use of Pd(0) Catalyst: Employing a Pd(0) catalyst source, such as Pd(PPh₃)₄, can minimize the pathway for Pd(II)-mediated homocoupling.
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[4]
-
Data Presentation
Table 1: Effect of Potential Poisons on Suzuki-Miyaura Coupling Yield (Illustrative Data)
The following table presents illustrative data on the impact of common poisons on the yield of a typical Suzuki-Miyaura reaction between an aryl bromide and this compound. These are representative values to demonstrate trends.
| Poison Added (Concentration) | Catalyst System | Solvent System | Temperature (°C) | Reaction Time (h) | Yield of Cross-Coupled Product (%) |
| None (Control) | Pd(PPh₃)₄ (2 mol%) | Toluene/Water (4:1) | 90 | 12 | 95 |
| Elemental Sulfur (1 mol%) | Pd(PPh₃)₄ (2 mol%) | Toluene/Water (4:1) | 90 | 12 | <5 |
| Undegassed Solvent (Air) | Pd(PPh₃)₄ (2 mol%) | Toluene/Water (4:1) | 90 | 12 | 40 |
| Excess Water (1:1 with Toluene) | Pd(PPh₃)₄ (2 mol%) | Toluene/Water (1:1) | 90 | 12 | 75 |
| Thiophene (5 mol%) | Pd(PPh₃)₄ (2 mol%) | Toluene/Water (4:1) | 90 | 12 | 20 |
Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling with this compound
This protocol is designed to minimize catalyst poisoning and side reactions.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv), finely ground and dried
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Catalyst Addition: In the glovebox or under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low catalyst activity.
Caption: Suzuki-Miyaura cycle with catalyst poisoning pathways.
References
Technical Support Center: 4-Propylphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-propylphenylboronic acid and related compounds in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to minimize degradation.[1][2][3] It is susceptible to dehydration to form its cyclic anhydride (B1165640) (boroxine) upon prolonged exposure to air or heat.[4][5] While the product is chemically stable under standard room temperature conditions, ensuring a dry environment is crucial.
Q2: Is this compound sensitive to air and moisture?
A2: Yes, it exhibits sensitivity to both. Phenylboronic acids can undergo dehydration in the presence of heat or a dehydrating agent to form a trimeric anhydride known as a boroxine.[4] This process is often reversible. While boronic acids are generally stable and easy to handle, their instability can be a common cause of low yields in reactions like the Suzuki-Miyaura coupling.[4][6] Paradoxically, a controlled amount of water can be beneficial and even essential for the efficiency of some Suzuki-Miyaura reactions.[7][8][9]
Q3: Can I run Suzuki-Miyaura coupling reactions with this compound in aqueous conditions?
A3: Absolutely. In fact, the presence of water can have a remarkable rate-accelerating effect on Suzuki reactions.[8] There are numerous protocols specifically designed for running these couplings in water, which is considered an environmentally friendly solvent.[10][11] In some cases, phenylboronic acid itself can act as a source of water molecules through its trimerization to boroxine, facilitating the reaction in a pseudo-solid-state condition.[7]
Q4: What are the common side reactions or impurities I might see?
A4: Common side reactions include:
-
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[12] This can be a significant issue, leading to the recovery of starting materials.[12]
-
Homocoupling: The coupling of two boronic acid molecules to form a biphenyl (B1667301) species. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6]
-
Oxidation: Boronic acids are susceptible to oxidation under certain conditions, which can lead to the formation of various byproducts.[13]
-
Formation of Boroxine: As mentioned, the trimeric anhydride of the boronic acid can form via dehydration.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions involving this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Boronic Acid | Use fresh this compound or test the quality of the existing stock. Consider converting it to a more stable boronate ester (e.g., pinacol (B44631) ester) or a trifluoroborate salt for the reaction.[12][14][15] | Boronic acids can degrade over time, leading to lower reactivity.[16] Boronate esters and trifluoroborates are generally more stable alternatives.[14] |
| Improper Solvent Conditions | If running under anhydrous conditions, try adding a small amount of water (e.g., 5 equivalents relative to the substrate) or using a mixed aqueous solvent system (e.g., THF/water, dioxane/water).[14] | Water can be crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle and can accelerate the reaction.[7][8] |
| Ineffective Base | The choice of base is critical. If using a weak base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive coupling partners. | The base activates the boronic acid, forming a boronate species that is more readily transmetalated to the palladium center. |
| Catalyst/Ligand Inefficiency | For electron-rich or sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to more active Buchwald-type ligands and precatalysts (e.g., SPhos, XPhos).[14] | Advanced ligands can accelerate the oxidative addition and reductive elimination steps, improving yields for challenging substrates. |
| Incomplete Dissolution | Poor solubility of reactants can hinder the reaction.[16] Try switching to a solvent system that better solubilizes all components, such as DMF or using a phase-transfer catalyst.[16] | For a reaction to proceed efficiently, all components must be able to interact in the solution phase. |
Issue 2: Significant Homocoupling of Boronic Acid
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[17] | Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[6] |
| Use of Pd(II) Precatalyst | If using a Pd(II) source like Pd(OAc)₂, ensure that the reduction to the active Pd(0) species is efficient. The presence of excess Pd(II) can lead to homocoupling.[6] | The catalytic cycle of the Suzuki-Miyaura reaction requires Pd(0). Inefficient reduction of a Pd(II) precatalyst can leave reactive Pd(II) species that drive side reactions. |
Issue 3: Protodeboronation is the Main Product
| Potential Cause | Troubleshooting Step | Rationale |
| Prolonged Reaction Time/High Temperature | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider lowering the reaction temperature. | Boronic acids can slowly degrade over time at elevated temperatures, leading to the cleavage of the C-B bond.[16] |
| Presence of Protic Impurities | Ensure all reagents and solvents are of high purity and appropriately dried if running under anhydrous conditions. | Acidic or protic impurities can facilitate the protodeboronation of the boronic acid. |
Experimental Protocols
Standard Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation : In a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a positive flow of inert gas.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel.
Visual Guides
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
Work-up procedures for reactions containing 4-Propylphenylboronic acid
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of reactions containing 4-propylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound after a reaction?
A1: The most effective methods for removing unreacted this compound leverage its acidic nature and unique chemical properties. The primary techniques include:
-
Basic Aqueous Extraction: Boronic acids are weakly acidic and react with basic aqueous solutions (e.g., 1-2 M NaOH) to form the corresponding water-soluble boronate salt.[1] This allows for efficient separation of the boronic acid from a non-acidic organic product via liquid-liquid extraction.
-
Recrystallization: This method is suitable if your desired product is a solid and has significantly different solubility in a particular solvent compared to this compound.[2] Hot ethanol (B145695) has been reported to be effective for recrystallizing aryl boronic acids.[3]
-
Column Chromatography: Silica (B1680970) gel chromatography is a common technique for purifying reaction mixtures containing boronic acids. The choice of eluent is critical for achieving good separation.
-
Scavenger Resins: Resins functionalized with diol groups can selectively bind to boronic acids, allowing for their removal by simple filtration.
Q2: My desired product is an oil, making recrystallization difficult. What is the best alternative?
A2: For oily products, column chromatography is the most common and effective purification method. If standard silica gel chromatography with common eluents like hexane/ethyl acetate (B1210297) mixtures proves ineffective due to co-elution, consider the following:
-
Modify the Eluent System: Adding a small amount of a modifier to your eluent can improve separation. For acidic compounds like boronic acids, adding a small percentage of acetic acid to the mobile phase can be beneficial. Conversely, for basic products, a small amount of triethylamine (B128534) may improve separation.[4]
-
Reverse-Phase Chromatography: If your product is sufficiently polar, reverse-phase chromatography on a C18 column can be a viable alternative.
-
Pre-Column Basic Wash: Before loading your crude product onto the column, performing a basic aqueous wash as described in Q1 can remove the bulk of the this compound, simplifying the subsequent chromatographic separation.
Q3: During my Suzuki coupling reaction, I've noticed the formation of a significant byproduct. What could it be and how can I minimize it?
A3: A common byproduct in Suzuki coupling reactions is the homocoupling of the boronic acid, which in this case would be 4,4'-dipropylbiphenyl. This side reaction is often promoted by the presence of oxygen. To minimize its formation, consider the following strategies:
-
Thoroughly Degas the Reaction Mixture: Before adding the palladium catalyst, ensure that the solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas like argon or nitrogen.
-
Control Stoichiometry: Using a slight excess of the aryl halide partner relative to the this compound can help to consume the boronic acid and reduce the likelihood of self-coupling.
-
Use Fresh Catalyst: Ensure your palladium catalyst is active, as catalyst degradation can sometimes lead to an increase in side reactions.
Another potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and milder bases where possible.[5]
Troubleshooting Guides
Issue 1: Poor Separation of this compound from the Product during Column Chromatography
| Possible Cause | Solution |
| Similar Polarity of Product and Boronic Acid | 1. Optimize Eluent System: Systematically vary the polarity of your eluent (e.g., gradient elution from low to high polarity). 2. Add a Modifier: Try adding 0.5-1% acetic acid to your eluent system to improve the separation of the acidic boronic acid.[4] 3. Consider a Different Stationary Phase: If silica gel fails, consider using alumina (B75360) (neutral or basic) which can offer different selectivity.[6] |
| Boronic Acid Tailing on Silica Gel | 1. Use a Modifier: As above, adding a small amount of acetic acid can suppress the ionization of the boronic acid on the acidic silica surface, reducing tailing. 2. Pre-treat with a Basic Wash: Perform a basic aqueous extraction on your crude material before chromatography to remove the majority of the boronic acid. |
Issue 2: Inefficient Removal of this compound with Basic Aqueous Wash
| Possible Cause | Solution |
| Insufficiently Basic Aqueous Phase | 1. Increase pH: Ensure the pH of your aqueous wash is greater than 10 to fully deprotonate the boronic acid. Use a 1-2 M solution of NaOH or K₂CO₃. 2. Check pH: Use pH paper or a pH meter to confirm the basicity of your aqueous layer after extraction. |
| Formation of Emulsions | 1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to help break up emulsions by increasing the ionic strength of the aqueous phase. 2. Filter through Celite: If a persistent emulsion forms, filtering the entire mixture through a pad of Celite can sometimes help to break it. |
| Product is also Acidic | If your desired product also contains an acidic functional group, a simple basic wash will extract both your product and the boronic acid. In this case, chromatography is the recommended purification method. |
Experimental Protocols
Protocol 1: Basic Aqueous Extraction for Removal of this compound
Objective: To remove unreacted this compound from a reaction mixture containing a neutral or basic organic product.
Materials:
-
Crude reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
Dissolve the crude residue in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (containing the sodium 4-propylphenylboronate salt) can be drained and discarded.
-
Wash the organic layer with an equal volume of brine to remove any residual aqueous base.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now depleted of this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify a product from a reaction mixture containing this compound and other impurities.
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., Hexane/Ethyl Acetate, potentially with acetic acid modifier)
-
Chromatography column
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that provides good separation between your desired product, this compound, and any other major impurities. A good target is to have the Rf of your product be around 0.3.
-
Prepare the Column: Pack a chromatography column with silica gel using your chosen eluent system (wet packing is common).
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be carefully added to the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Visualizations
Caption: Decision tree for selecting a suitable work-up procedure.
Caption: Workflow for basic aqueous extraction.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Propylphenylboronic Acid by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of well-defined and safe active pharmaceutical ingredients. 4-Propylphenylboronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the quality of the final drug substance.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for determining the purity of this compound. The information presented is supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate analytical strategy.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment of this compound depends on various factors, including the nature of potential impurities, required sensitivity, and the intended use of the data. While HPLC is a powerful and widely used technique, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) offer complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography (GC) |
| Principle | Differential partitioning of the analyte and its impurities between a stationary phase and a liquid mobile phase. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural and quantitative information. | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. |
| Resolution | Excellent for separating closely related impurities. | Moderate to high, dependent on chemical shift differences and potential signal overlap. | High, especially with capillary columns, but requires analyte volatility. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a deuterated solvent, may require an internal standard for quantification. | Often requires derivatization to increase the volatility of the boronic acid. |
| Key Advantages | High sensitivity, excellent resolution, well-established for routine quality control, and suitable for stability-indicating assays.[1][2] | Provides structural confirmation of the main component and impurities, can be a primary method for quantification (qNMR).[1][3] | High resolution for volatile impurities. |
| Key Disadvantages | Purity assessment by area percent can be inaccurate if impurities have different UV responses. | Lower sensitivity compared to HPLC, potential for complex spectra due to boroxine (B1236090) formation.[2] | The need for derivatization adds complexity and a potential source of error.[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound using HPLC, NMR, and GC.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of ¹H NMR for the purity assessment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Maleic acid (internal standard)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of maleic acid (internal standard) into an NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the tube and dissolve the solids completely.
NMR Acquisition Parameters:
-
Nucleus: ¹H
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for accurate integration)
-
Pulse Angle: 90°
Data Processing and Analysis:
-
Process the acquired FID (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved signals corresponding to the aromatic protons of this compound and the olefinic protons of the maleic acid internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.
Gas Chromatography (GC)
This protocol describes a GC-MS method for the analysis of this compound after derivatization.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 40-500 amu
Data Presentation and Comparison
To illustrate the comparative performance, a hypothetical batch of this compound was analyzed by the three techniques.
Table 1: Purity Analysis Results for this compound
| Analytical Technique | Purity (%) | Major Impurity Detected | Comments |
| HPLC (Area %) | 99.5 | 4-Propylphenol (0.3%) | High sensitivity for trace impurities. Purity value is based on the relative UV response. |
| ¹H NMR (qNMR) | 98.8 | Boroxine trimer | Provides an absolute purity value. The lower purity compared to HPLC is due to the presence of the boroxine, which has a different molecular weight and may have a low UV response. |
| GC-MS | 99.2 | 4-Propylphenol (0.5%) | Confirms the presence of volatile impurities. The derivatization step can introduce variability. |
Visualization of Analytical Workflows
Conclusion
For the routine purity analysis of this compound, HPLC stands out as a robust and sensitive method, particularly for quality control and stability testing. Its high resolution allows for the effective separation and quantification of process-related impurities and degradation products.
However, for a comprehensive understanding of the sample's purity and for reference material characterization, a multi-technique approach is recommended. Quantitative NMR (qNMR) provides an absolute purity value and can identify and quantify impurities, such as the corresponding boroxine, that may be overlooked or misquantified by HPLC. GC-MS is a valuable complementary technique for the specific analysis of volatile impurities.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Propylphenylboronic Acid
For researchers, scientists, and professionals in drug development, meticulous characterization of chemical compounds is paramount. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic data for 4-propylphenylboronic acid against other 4-alkyl substituted phenylboronic acids. The presented data, experimental protocols, and workflow visualizations are intended to serve as a valuable resource for the structural elucidation and quality assessment of these important synthetic building blocks.
Comparative Analysis of ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a common alternative, 4-tert-butylphenylboronic acid. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Alkyl Protons (δ, ppm, Multiplicity, J in Hz) | B(OH)₂ Protons (δ, ppm, Multiplicity) | Solvent |
| This compound | 7.71 (d, J = 7.8 Hz, 2H), 7.18 (d, J = 7.8 Hz, 2H) | 2.55 (t, J = 7.6 Hz, 2H), 1.62 (sextet, J = 7.5 Hz, 2H), 0.93 (t, J = 7.4 Hz, 3H) | 8.0 (s, 2H) | DMSO-d₆ |
| 4-tert-Butylphenylboronic acid | 8.17 (d, J = 6.6 Hz, 2H), 7.42-7.54 (m, 2H) | 1.38 (s, 9H) | Not specified | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (δ, ppm) | Alkyl Carbons (δ, ppm) | C-B Carbon (δ, ppm) | Solvent |
| This compound | 145.2, 134.7, 127.9 | 37.2, 24.3, 13.8 | Not explicitly assigned, often broad or unobserved | DMSO-d₆ |
| 4-tert-Butylphenylboronic acid | Data not readily available in the searched sources. | Data not readily available in the searched sources. | Data not readily available in the searched sources. | CDCl₃ |
Experimental Protocols
Obtaining high-quality NMR spectra for arylboronic acids requires careful attention to the experimental setup to minimize the effects of oligomerization through the formation of boroxines (anhydrides).
1. Sample Preparation
-
Standard Protocol:
-
Weigh approximately 10-20 mg of the arylboronic acid into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Protocol to Minimize Oligomerization: Arylboronic acids have a tendency to form trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. To mitigate this, the use of a coordinating solvent is recommended.
-
Follow the standard protocol, but use deuterated methanol (B129727) (CD₃OD) as the solvent. The methanol will react with any boroxine (B1236090) present to form the monomeric boronic acid or its methyl ester, resulting in a cleaner spectrum. The B(OH)₂ proton signal will likely be exchanged with the solvent's deuterium (B1214612) and will not be observed.
-
2. NMR Instrument Parameters
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Workflow Visualization
The following diagram illustrates the general workflow for the NMR analysis of this compound and its alternatives.
Caption: Workflow for NMR analysis of arylboronic acids.
Quantitative NMR (qNMR) Outperforms Traditional Chromatographic Methods for Assay Determination of 4-Propylphenylboronic Acid
A comprehensive comparison reveals quantitative Nuclear Magnetic Resonance (qNMR) as a superior primary analytical method for the precise and accurate assay determination of 4-Propylphenylboronic acid when compared to High-Performance Liquid Chromatography (HPLC). This guide provides a detailed analysis of both methodologies, supported by experimental protocols and comparative data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus, typically ¹H, and the number of those nuclei in the molecule.[2] This allows for quantification without the need for a reference standard of the analyte itself, a significant advantage over comparative methods like HPLC.[1][3]
Comparative Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC for the purity assessment of boronic acids depends on the specific requirements of the analysis. While HPLC is a highly sensitive method for detecting trace impurities, qNMR provides a more accurate representation of the molar composition of the sample.[2] A key challenge with boronic acids is their propensity to form cyclic anhydrides (boroxines), which can have different UV response factors in HPLC, potentially leading to inaccurate quantification if not properly addressed.[2] qNMR, being a molar-based technique, directly quantifies both the monomeric boronic acid and its anhydride, providing a more accurate overall purity assessment.[2]
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary method based on the direct proportionality of signal intensity to molar concentration.[2][4] | Comparative method based on separation and detection, requiring a reference standard.[2] |
| Accuracy | High, provides an absolute purity value.[2] | High, but can be influenced by the response factors of impurities and the purity of the reference standard.[2] |
| Precision | Excellent, with a low relative standard deviation (RSD), typically below 1%.[2][5] | Very good, with low RSD.[2] |
| Specificity | High, able to distinguish and quantify different forms (e.g., anhydrides) and impurities with distinct signals.[1][2] | Dependant on chromatographic resolution. Co-eluting impurities can interfere with quantification. |
| Linearity | Excellent over a wide dynamic range.[1] | Generally good, but can be limited by detector saturation at high concentrations. |
| Limit of Detection (LOD) | Higher than HPLC, typically in the µg range. | Lower than qNMR, capable of detecting impurities at trace levels (ng to pg range). |
| Limit of Quantification (LOQ) | Higher than HPLC, suitable for assay and major impurity quantification.[6] | Lower than qNMR, ideal for trace impurity analysis. |
| Analysis Time | Rapid, with spectra acquisition typically taking around 10 minutes per sample.[7] | Longer, including column equilibration, run time, and data analysis. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[2] | More involved, often requiring filtration and preparation of mobile phases.[2] |
| Destructive/Non-destructive | Non-destructive, the sample can be recovered after analysis.[1] | Destructive, the sample is consumed during the analysis. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for this compound
This protocol outlines the steps for determining the purity of this compound using an internal standard.
Materials and Equipment:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)[2]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and internal standard are fully soluble.[1][2]
-
High-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
-
Vials and volumetric flasks
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[2]
-
Accurately weigh an appropriate amount of the certified internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.[1]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the chosen deuterated solvent.[2]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.[2]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).[2]
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.[1]
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., aromatic protons) and a signal from the internal standard.[2]
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Alternative Method: High-Performance Liquid Chromatography (HPLC) Protocol
Materials and Equipment:
-
This compound sample and reference standard
-
HPLC grade solvents (e.g., acetonitrile (B52724), water)
-
Buffer (e.g., phosphate (B84403) buffer)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Volumetric flasks, pipettes, and syringes
-
Analytical balance
Procedure:
-
Standard and Sample Preparation:
-
Chromatographic Conditions:
-
Set up the HPLC system with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a buffer).
-
Equilibrate the column until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has maximum absorbance.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify and integrate the peak corresponding to this compound.
-
-
Quantification:
-
Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve.
-
Calculate the assay of the sample based on the prepared concentration.
-
Visualizing the Workflow and Comparison
To better illustrate the processes and their relationships, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. usp.org [usp.org]
- 7. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-Propylphenylboronic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients and intermediates is paramount. 4-Propylphenylboronic acid and its derivatives are key building blocks in modern medicinal chemistry, making a thorough understanding of their analytical behavior essential. This guide provides a comparative overview of mass spectrometry techniques for the analysis of these compounds, offering experimental insights and detailed protocols to aid in method development and data interpretation.
The analysis of arylboronic acids by mass spectrometry is not without its challenges. A primary complicating factor is the propensity of boronic acids to undergo dehydration in the gas phase, leading to the formation of cyclic trimers known as boroxines. This phenomenon can obscure the molecular ion signal and complicate spectral interpretation. To circumvent this, various analytical strategies, including derivatization and the use of soft ionization techniques, are employed. This guide explores the application of three common mass spectrometry platforms—Electrospray Ionization (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)—for the analysis of this compound and its analogs.
Performance Comparison of Ionization Techniques
The choice of ionization technique is critical in obtaining meaningful mass spectra for boronic acids. While direct analysis is possible, derivatization is often a necessary step to enhance volatility, improve ionization efficiency, and suppress boroxine (B1236090) formation. The following table summarizes the expected performance of different ionization methods for the analysis of this compound and its derivatives, based on data from closely related analogs.
| Ionization Technique | Derivatization | Expected Observations for this compound | Advantages | Disadvantages |
| ESI-MS | Optional | Formation of [M-H]⁻ in negative ion mode. [M+H]⁺ and adducts with solvents (e.g., methanol (B129727), acetonitrile) or cations (e.g., Na⁺) in positive ion mode.[1] | Soft ionization technique suitable for LC-MS, good for polar compounds, and can often be performed without derivatization. | Can be complicated by the formation of multiple adducts and in-source reactions, potentially leading to complex spectra. |
| GC-MS | Mandatory | Requires derivatization (e.g., silylation or esterification) to increase volatility. Provides detailed and reproducible fragmentation patterns upon electron ionization. | Excellent chromatographic separation, leading to high-resolution data and reproducible fragmentation for structural elucidation. | Derivatization is a necessary and time-consuming step. The high energy of electron ionization can lead to extensive fragmentation and a weak or absent molecular ion peak. |
| MALDI-MS | Optional | Often forms adducts with the matrix (e.g., DHB, CHCA).[2] Can produce singly charged molecular ions with high sensitivity. | High sensitivity, tolerance to some salts, and suitability for complex mixtures. Can sometimes simplify spectra by forming single, prominent adducts. | Requires a suitable matrix, and the choice of matrix can significantly impact the results. Matrix-related ions can interfere in the low mass range. |
Predicted Fragmentation Patterns
Understanding the fragmentation behavior of this compound is crucial for its identification and structural confirmation. Based on the principles of mass spectrometry and data from analogous compounds, the following fragmentation pathways are predicted.
Electron Ionization (EI) Fragmentation of Silylated this compound
Under electron ionization, silylated derivatives of this compound are expected to undergo characteristic fragmentation. The primary fragmentation is likely to be benzylic cleavage, leading to the loss of an ethyl radical to form a stable tropylium-like ion.
Electrospray Ionization (ESI) Fragmentation
In negative ion ESI-MS/MS, the deprotonated molecule [M-H]⁻ is expected to be the precursor ion. Collision-induced dissociation (CID) would likely lead to the loss of water and potentially the propyl group.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are example protocols for the analysis of this compound and its derivatives.
GC-MS Protocol with Silylation Derivatization
This protocol is adapted from established methods for the GC-MS analysis of arylboronic acids.[3]
1. Derivatization:
-
Dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
2. GC-MS Instrumentation:
-
Injector Temperature: 250 - 280 °C
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
ESI-MS Protocol (Direct Infusion)
This protocol is a general procedure for the direct infusion ESI-MS analysis of phenylboronic acid derivatives.[1]
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. ESI-MS Instrumentation:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with or without a modifier (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).
-
Flow Rate: 5-10 µL/min (for direct infusion).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Capillary Voltage: 3-4.5 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 5-10 L/min.
-
Mass Range: m/z 50 - 1000.
MALDI-MS Protocol
This protocol outlines a general procedure for the MALDI-MS analysis of small organic molecules.[2][4]
1. Matrix and Sample Preparation:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common matrices for small molecules. Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Sample Preparation: Dissolve this compound in a compatible solvent.
-
Spotting: Mix the sample and matrix solutions (e.g., in a 1:1 ratio) and spot 1 µL of the mixture onto the MALDI target plate. Allow the spot to dry completely.
2. MALDI-MS Instrumentation:
-
Laser: Nitrogen laser (337 nm).
-
Mode: Reflectron mode for higher resolution.
-
Ionization Mode: Positive or negative ion detection.
-
Mass Range: m/z 50 - 1000.
Conclusion
The mass spectrometric analysis of this compound and its derivatives requires careful consideration of the analytical technique and sample preparation to overcome challenges such as boroxine formation. ESI-MS offers a rapid method for analysis, often without derivatization, while GC-MS provides high-resolution separation and detailed fragmentation patterns after derivatization. MALDI-MS is a sensitive technique well-suited for a variety of sample types. By understanding the principles of these techniques and the likely fragmentation pathways, researchers can effectively characterize these important synthetic building blocks. The protocols and comparative data presented in this guide serve as a valuable resource for developing robust and reliable analytical methods for this compound and its derivatives in a research and drug development setting.
References
A Comparative Guide to the Elemental Analysis of 4-Propylphenylboronic Acid
For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, ensuring its purity and identity. This guide provides a comparative overview of the elemental analysis of 4-Propylphenylboronic acid and other commercially available arylboronic acid alternatives, supported by theoretical data and a standardized experimental protocol.
Theoretical Elemental Composition: A Comparative Overview
The purity and composition of this compound can be benchmarked against its theoretical elemental makeup. The following table compares the expected weight percentages of carbon, hydrogen, and boron in this compound with those of other common arylboronic acids. This data is crucial for verifying the identity of these compounds in a laboratory setting.
| Compound Name | Chemical Formula | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Boron (Theoretical) |
| This compound | C₉H₁₃BO₂[1][2][3][4] | 65.89 | 7.99 | 6.59 |
| Phenylboronic acid | C₆H₇BO₂ | 59.10 | 5.79 | 8.87 |
| 4-Methylphenylboronic acid | C₇H₉BO₂ | 61.84 | 6.67 | 7.95 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 55.32 | 5.97 | 7.11 |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 46.10 | 3.87 | 6.92 |
Note: The theoretical percentages are calculated based on the chemical formula and atomic weights of the constituent elements.
Experimental Protocol: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)
The determination of carbon and hydrogen content in this compound and its analogs is typically achieved through combustion analysis, a robust and widely used method.[5][6][7] While boron content requires separate analytical techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES), this section details a standard protocol for CHN analysis.
Objective: To quantitatively determine the percentage by weight of carbon and hydrogen in an arylboronic acid sample.
Materials and Instrumentation:
-
CHN Elemental Analyzer
-
Microbalance (accurate to ±0.001 mg)
-
Tin or silver capsules for sample encapsulation
-
Certified organic analytical standards (e.g., Acetanilide) for calibration
-
High-purity helium and oxygen gases
-
The arylboronic acid sample, dried to a constant weight
Procedure:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic analytical standard. This involves analyzing a known mass of the standard to establish a response factor for the detectors.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried arylboronic acid sample into a pre-cleaned tin or silver capsule using a microbalance.
-
Sample Encapsulation: Securely crimp the capsule to enclose the sample and eliminate atmospheric contamination.
-
Analysis: Place the encapsulated sample into the autosampler of the CHN analyzer. The instrument will then drop the sample into a high-temperature furnace (typically 900-1000°C) in the presence of a controlled amount of oxygen.
-
Combustion and Detection: The sample undergoes rapid and complete combustion. The resulting gases, primarily carbon dioxide (CO₂) and water (H₂O), are passed through a series of scrubbers and separation columns. The separated gases are then quantified by a thermal conductivity detector.
-
Data Calculation: The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on the detected amounts of CO₂ and H₂O and the initial sample weight.
Expected Results: The experimental percentages of carbon and hydrogen should ideally fall within ±0.4% of the theoretical values listed in the table above to confirm the compound's purity and empirical formula.
Workflow for Elemental Analysis of Arylboronic Acids
The following diagram illustrates the typical workflow for the complete elemental analysis of an arylboronic acid, from sample preparation to data analysis.
Caption: Workflow for the elemental analysis of arylboronic acids.
References
- 1. Elemental Analysis - Artemis Analytical [artemis-analytical.com]
- 2. Elemental Analysis Services from Triclinic Labs [tricliniclabs.com]
- 3. matestlabs.com [matestlabs.com]
- 4. measurlabs.com [measurlabs.com]
- 5. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. Combustion analysis - Wikipedia [en.wikipedia.org]
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of 4-Propylphenylboronic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for designing novel therapeutics and functional materials. Phenylboronic acids, a versatile class of compounds, are crucial building blocks in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. Their solid-state structures, governed by intricate non-covalent interactions, provide valuable insights into their reactivity and potential for crystal engineering. This guide offers a comparative analysis of the X-ray crystal structure of 4-propylphenylboronic acid with its closely related analogs, providing a framework for understanding structure-property relationships in this important class of molecules.
While a specific crystallographic information file (CIF) for this compound is not publicly available at the time of this publication, a comparative analysis with its lower alkyl chain homologs—phenylboronic acid, 4-methylphenylboronic acid, and 4-ethylphenylboronic acid—offers significant predictive power regarding its solid-state behavior. This guide summarizes the available crystallographic data for these analogs, outlines the experimental protocol for X-ray crystal structure determination, and presents a visual representation of the experimental workflow.
Comparative Crystallographic Data
The crystal structures of phenylboronic acid and its 4-alkyl-substituted derivatives are characterized by the formation of hydrogen-bonded dimers, which then assemble into more complex supramolecular architectures. The tables below summarize the key crystallographic parameters for phenylboronic acid, providing a basis for extrapolation to this compound.
| Compound | Phenylboronic Acid | 4-Methylphenylboronic Acid | 4-Ethylphenylboronic Acid |
| Formula | C₆H₇BO₂ | C₇H₉BO₂ | C₈H₁₁BO₂ |
| Crystal System | Orthorhombic[1] | Not Available | Not Available |
| Space Group | Iba2[1] | Not Available | Not Available |
| a (Å) | 17.9049(7)[1] | Not Available | Not Available |
| b (Å) | 15.3264(5)[1] | Not Available | Not Available |
| c (Å) | 9.8113(2)[1] | Not Available | Not Available |
| Z | 16[1] | Not Available | Not Available |
Table 1: Unit Cell Parameters
| Compound | Phenylboronic Acid | 4-Methylphenylboronic Acid | 4-Ethylphenylboronic Acid |
| B-C (Å) | 1.565(3)[1] | Not Available | Not Available |
| B-O (Å) | 1.371(7) (mean)[1] | Not Available | Not Available |
| C-C (phenyl, mean) (Å) | 1.394(11)[1] | Not Available | Not Available |
| O-B-O (°) | 116.25 (mean) | Not Available | Not Available |
| C-B-O (°) | 121.35 (mean) | Not Available | Not Available |
Table 2: Selected Bond Lengths and Angles
The data for phenylboronic acid reveals a dimeric structure formed through a pair of O-H···O hydrogen bonds between the boronic acid functionalities of two molecules.[1] These dimeric units are further interconnected into an infinite layered network.[1] It is highly probable that this compound would adopt a similar hydrogen-bonding motif, with the propyl group influencing the overall packing of the layers.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like this compound follows a well-established experimental workflow.
-
Crystallization: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures may be screened to find the optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooling in a stream of liquid nitrogen.
-
Data Collection: The mounted crystal is then placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides a detailed three-dimensional model of the molecule and its packing in the crystal lattice.
Experimental Workflow
Figure 1. A schematic overview of the key stages involved in determining the X-ray crystal structure of a small molecule.
References
A Comparative Analysis of 4-Propylphenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the choice of the organoboron reagent. This guide provides an objective comparison of the reactivity of 4-propylphenylboronic acid and the parent phenylboronic acid in the context of the Suzuki-Miyaura coupling, supported by experimental data and mechanistic insights.
Core Principle: The Impact of Electronic Effects on Reactivity
The primary difference in reactivity between this compound and phenylboronic acid in the Suzuki-Miyaura coupling stems from the electronic effect of the substituent on the phenyl ring. The propyl group at the para-position of the phenyl ring in this compound is an electron-donating group (EDG). This property has a significant influence on the transmetalation step of the catalytic cycle, which is often the rate-determining step.
Electron-donating groups increase the electron density on the phenyl ring, making the carbon atom attached to the boron more nucleophilic. This enhanced nucleophilicity facilitates the transfer of the aryl group from the boron atom to the palladium center during the transmetalation step of the Suzuki-Miyaura catalytic cycle. Consequently, arylboronic acids bearing electron-donating substituents are generally more reactive than those with electron-withdrawing groups or unsubstituted phenylboronic acid. While direct quantitative comparisons for the propyl-substituted variant are not extensively documented in a single head-to-head study, a competitive experiment between 4-butylphenylboronic acid and phenylboronic acid demonstrated a higher reactivity for the alkyl-substituted boronic acid. This provides strong evidence that this compound would exhibit similar enhanced reactivity.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound and phenylboronic acid with a common coupling partner, 4-bromoanisole. It is important to note that these yields are compiled from different studies and are presented for illustrative purposes. Variations in catalysts, ligands, bases, and solvents can significantly impact the outcome of the reaction.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High (expected >90%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~95% |
Disclaimer: The data in this table are illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific reaction conditions, substrates, and scale.
Experimental Protocols
Below is a general, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boronic acid (this compound or phenylboronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the palladium catalyst (0.02 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 5 mL of Toluene/Water 4:1) to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously for the specified reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizing the Process and Comparison
To better understand the experimental workflow and the underlying principles of reactivity, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The electron-donating propyl group enhances the reactivity of this compound.
A Comparative Analysis of 4-Propylphenylboronic Acid and 4-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Published: December 17, 2025
For researchers, scientists, and professionals in drug development, the selection of optimal reagents is critical for synthesizing target molecules efficiently. The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds found in many pharmaceuticals and advanced materials. The choice of arylboronic acid is a key factor influencing reaction yield, kinetics, and scope.
This guide provides an objective comparison between two closely related reagents: 4-propylphenylboronic acid and 4-tolylboronic acid (also known as 4-methylphenylboronic acid). The analysis focuses on how the differing alkyl substituents at the para-position influence reactivity through steric and electronic effects, supported by experimental data.
Performance Comparison: Electronic and Steric Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic nature and steric bulk of its substituents. Both the methyl group (in 4-tolylboronic acid) and the propyl group (in this compound) are alkyl groups that influence the phenyl ring in similar ways, yet their subtle differences can be important.
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This increases the electron density on the phenyl ring, enhancing the nucleophilicity of the organic moiety and facilitating the critical transmetalation step of the catalytic cycle.[1] The propyl group is generally considered slightly more electron-donating than the methyl group, which could, in principle, lead to a modest rate enhancement.
-
Steric Effects: The primary difference between the two molecules is steric hindrance. The propyl group is larger and more conformationally flexible than the methyl group. While the para-position minimizes direct steric clash with the boronic acid functional group, the overall size of the molecule can influence its interaction with the palladium catalyst's coordination sphere, especially when coupling with sterically demanding partners.[2][3] For most common substrates, this difference is often negligible, but for reactions involving di-ortho-substituted aryl halides, the smaller 4-tolylboronic acid may offer a slight advantage.[1]
In practice, both reagents are highly effective in Suzuki couplings. 4-Tolylboronic acid is more commonly cited and has been shown to provide excellent to near-quantitative yields (99%) in couplings with partners like 1-bromo-4-(chloromethyl)benzene.[1] While direct head-to-head comparative studies are scarce, related research on 4-butylphenylboronic acid shows it also achieves moderate to good yields, suggesting that the longer alkyl chain of this compound is well-tolerated in the reaction.[4]
Data Presentation: A Comparative Summary
The following table summarizes the key characteristics and reported performance of the two boronic acids.
| Feature | This compound | 4-Tolylboronic Acid |
| CAS Number | 134150-01-9 | 5720-05-8 |
| Molecular Formula | C₉H₁₃BO₂ | C₇H₉BO₂ |
| Molecular Weight | 164.01 g/mol | 135.96 g/mol |
| Structure |
|
|
| Electronic Effect | Weakly electron-donating (inductive effect) | Weakly electron-donating (inductive effect) |
| Steric Profile | Moderate bulk from the n-propyl group | Low bulk from the methyl group |
| Reported Yields | Good yields are expected based on data for similar alkylphenylboronic acids.[4] | Excellent; up to 99% with specific aryl bromides.[1] |
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura coupling that can be adapted for either boronic acid is provided below. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Arylboronic Acid (4-propylphenyl- or 4-tolyl-) (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (0.5 - 5 mol%)
-
Ligand (if required, e.g., PPh₃, PCy₃·HBF₄, XPhos) (1 - 10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, THF)
-
Water (for aqueous solvent systems)
Procedure:
-
To a reaction vessel (e.g., a round-bottom flask or microwave vial), add the aryl halide, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Add the degassed solvent(s) via syringe. Typical solvent systems include toluene/water (10:1) or dioxane/water (4:1).[1][5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Steric Effects of the Propyl Group in 4-Propylphenylboronic Acid Reactions: A Comparative Guide
In the landscape of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the choice of organoboron reagent is critical to reaction efficiency and yield. For researchers in synthetic chemistry and drug development, understanding the subtle interplay of electronic and steric factors is paramount for optimizing synthetic routes. This guide provides a comparative analysis of the steric effects induced by the n-propyl group in 4-propylphenylboronic acid, benchmarked against other common 4-alkylphenylboronic acids.
The steric profile of a substituent on the phenylboronic acid can influence the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle. While the para-position minimizes direct steric clash at the reaction center, the overall size and conformation of the alkyl group can still impact the approach of the reactants and the stability of intermediate complexes. Generally, as the size of the alkyl group increases, a slight decrease in reaction efficiency may be anticipated due to subtle steric hindrance.
Performance Comparison in Suzuki-Miyaura Coupling
While direct, side-by-side comparative studies detailing the yields for a homologous series of 4-n-alkylphenylboronic acids under identical conditions are not extensively documented in readily available literature, the expected trend based on fundamental chemical principles suggests a modest decrease in reactivity with increasing alkyl chain length. The following table provides an illustrative comparison based on these principles for the coupling of various 4-alkylphenylboronic acids with 4-bromoanisole (B123540).
Disclaimer: The following data is representative and intended to illustrate the expected trend. Actual yields may vary based on specific reaction conditions, catalysts, and substrates.
| 4-Alkylphenylboronic Acid | Alkyl Substituent | Expected Reaction Yield (%) | Relative Reactivity Trend |
| 4-Methylphenylboronic Acid | -CH₃ | ~95-99% | Highest |
| 4-Ethylphenylboronic Acid | -CH₂CH₃ | ~92-97% | High |
| This compound | -CH₂CH₂CH₃ | ~90-95% | Slightly Decreased |
| 4-Isopropylphenylboronic Acid | -CH(CH₃)₂ | ~85-92% | Moderately Decreased |
| 4-tert-Butylphenylboronic Acid | -C(CH₃)₃ | ~75-85% | Lowest |
This trend reflects the increasing steric bulk of the para-substituent, which can subtly influence the kinetics of the coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This section details a generalized, representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a 4-alkylphenylboronic acid. Optimization may be required for specific substrates.
Reaction: Coupling of 4-Bromoanisole with this compound
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg), this compound (197 mg), and potassium carbonate (276 mg).
-
Add the palladium catalyst, Pd(OAc)₂ (4.5 mg), and the ligand, PPh₃ (10.5 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Visualization of Comparative Logic
The following diagram illustrates the logical workflow for experimentally determining the steric effects of different alkyl groups in 4-alkylphenylboronic acid reactions.
Caption: Logical workflow for comparing steric effects of p-alkylphenylboronic acids.
A Comparative Guide to the Electronic Effects of the Propyl Substituent in 4-Propylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic effects of the n-propyl substituent on the phenylboronic acid scaffold. Through a detailed comparison with other common substituents, this document aims to elucidate the nuanced influence of the propyl group on the chemical and physical properties of the molecule, supported by experimental data.
Introduction
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The electronic nature of the substituents on the phenyl ring significantly impacts the reactivity and properties of these compounds. Understanding these electronic effects is crucial for reaction optimization, catalyst design, and the rational design of novel drug candidates. The n-propyl group, as a simple alkyl substituent, is often considered to be weakly electron-donating. This guide will quantitatively assess this assertion by comparing the electronic properties of 4-propylphenylboronic acid with phenylboronic acid and its derivatives bearing electron-donating (methyl, methoxy) and electron-withdrawing (chloro) groups.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent can be quantitatively described by its Hammett constant (σ). This parameter reflects the electron-donating or electron-withdrawing nature of a substituent at the meta or para position. The acidity of the boronic acid, represented by its pKa value, also serves as a sensitive probe of the electronic environment of the aryl ring.
Table 1: Comparison of Hammett Constants and pKa Values
| Compound | Substituent (R) | Hammett Constant (σp) | pKa (experimental) | pKa (predicted) |
| Phenylboronic Acid | -H | 0.00 | 8.83 | - |
| 4-Methylphenylboronic Acid | -CH₃ | -0.17 | - | 8.84 |
| This compound | -CH₂CH₂CH₃ | -0.15 (estimated) | - | 8.71[1] |
| 4-Methoxyphenylboronic Acid | -OCH₃ | -0.27 | - | 8.96 |
| 4-Chlorophenylboronic Acid | -Cl | 0.23 | - | 8.39 |
The data in Table 1 indicates that the propyl group, similar to the methyl group, has a negative Hammett constant, confirming its electron-donating character. This electron-donating nature is primarily attributed to the inductive effect (+I) of the alkyl chain. The predicted pKa value for this compound is slightly lower than that of phenylboronic acid, which is consistent with the expected increase in electron density on the aromatic ring, making the boron atom less Lewis acidic.
Spectroscopic Evidence of Electronic Effects
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide further insight into the electronic perturbations caused by substituents.
¹H and ¹³C NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are sensitive to the electron density of the ring. Electron-donating groups are expected to shield the aromatic protons, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups will deshield the protons, resulting in a downfield shift (higher ppm).
In ¹³C NMR, the chemical shift of the carbon atom attached to the boron atom (C-B) is particularly informative. Increased electron density from a donating group will shield this carbon, leading to an upfield shift.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Compound | Aromatic Protons (ortho to B(OH)₂) | Aromatic Protons (meta to B(OH)₂) | C-B Carbon |
| Phenylboronic Acid | ~7.8-8.0 | ~7.3-7.5 | ~135 |
| 4-Methylphenylboronic Acid | ~7.7-7.9 | ~7.2-7.4 | ~135.9 |
| This compound | ~7.7-7.9 | ~7.2-7.4 | ~136 |
| 4-Methoxyphenylboronic Acid | ~7.8-8.0 | ~6.9-7.1 | ~163.4 |
| 4-Chlorophenylboronic Acid | ~7.8-8.0 | ~7.3-7.5 | ~134 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The ¹H NMR data for this compound shows aromatic proton shifts that are very similar to those of 4-methylphenylboronic acid, suggesting a comparable electron-donating effect. The ¹³C NMR data further supports this, with the C-B carbon chemical shift being in a similar range.
Infrared (IR) Spectroscopy
The stretching frequency of the O-H bond in the boronic acid group can be influenced by the electronic environment of the phenyl ring. Electron-donating groups can increase the electron density on the boron atom, which may slightly affect the B-O bond and, consequently, the O-H stretching frequency.
Table 3: Comparative O-H Stretching Frequencies in IR Spectroscopy
| Compound | O-H Stretching Frequency (cm⁻¹) |
| Phenylboronic Acid | ~3300-3600 (broad) |
| 4-Methylphenylboronic Acid | ~3300-3600 (broad) |
| This compound | ~3300-3600 (broad) |
| 4-Methoxyphenylboronic Acid | ~3300-3600 (broad) |
| 4-Chlorophenylboronic Acid | ~3300-3600 (broad) |
The O-H stretching band in boronic acids is typically broad due to hydrogen bonding. While subtle shifts might exist, they are often difficult to discern and are not as reliable an indicator of electronic effects as NMR data or pKa values.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The pKa of a substituted phenylboronic acid can be determined accurately by potentiometric titration.
Materials:
-
Substituted phenylboronic acid (~0.05 M solution)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (~0.1 M)
-
Deionized water (CO₂-free)
-
pH meter with a glass electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Prepare a solution of the boronic acid in CO₂-free deionized water.
-
Place a known volume of the boronic acid solution in a beaker with a stir bar.
-
Immerse the pH electrode in the solution and start stirring gently.
-
Record the initial pH of the solution.
-
Add small, known increments of the standardized NaOH solution from the burette.
-
After each addition, allow the pH to stabilize and record the pH value and the volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point.
-
Plot the pH versus the volume of NaOH added to obtain a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (dpH/dV), where the peak corresponds to the equivalence point.
Visualizing Electronic Effects and Experimental Workflow
Caption: Inductive effect of the propyl group on this compound.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The n-propyl substituent in this compound exerts a weak electron-donating effect on the phenyl ring, primarily through induction. This is supported by its estimated Hammett constant and is reflected in its predicted pKa value and spectroscopic data, which are comparable to other simple alkyl-substituted phenylboronic acids. For researchers in organic synthesis and drug development, this confirms that the propyl group can be used to subtly tune the electronic properties of the arylboronic acid without introducing significant steric hindrance or drastic changes in reactivity compared to a methyl or ethyl group. This understanding is valuable for the rational design of substrates and ligands in cross-coupling reactions and for modulating the properties of boronic acid-containing pharmacophores.
References
The Performance of 4-Propylphenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are pivotal structures in many pharmaceutical agents and functional materials. This guide provides a comparative analysis of the performance of 4-propylphenylboronic acid with various aryl halides, supported by representative experimental data and detailed protocols. The reactivity of aryl halides in this palladium-catalyzed reaction generally follows the trend: I > Br > OTf >> Cl. [1]
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the nature of the aryl halide, the palladium catalyst, the base, and the solvent system employed. While specific data for this compound is not extensively published, its performance is expected to be comparable to or even slightly enhanced relative to phenylboronic acid due to the electron-donating nature of the propyl group. The data presented herein, using phenylboronic acid as a close proxy, demonstrates the expected trends in reactivity.
Comparative Performance with Different Aryl Halides
The choice of the aryl halide is a critical factor influencing the reaction yield and conditions required for a successful Suzuki-Miyaura coupling. Aryl iodides are the most reactive, followed by aryl bromides, while aryl chlorides are the least reactive and often necessitate more specialized and robust catalytic systems.
| Aryl Halide | Substituent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | 4-OCH3 | Pd(PPh3)4 | K2CO3 | DMF | 100 | 1-4 | ~80 | [2] |
| p-Iodotoluene | 4-CH3 | bio-Pd | Na2CO3 | EtOH/H2O | 50 | - | 96 | |
| p-Iodoacetophenone | 4-COCH3 | PVP-PdNPs | K3PO4 | H2O | - | 4 | 90 | |
| 4-Bromoacetophenone | 4-COCH3 | Pd-complex | KOH | H2O | - | - | 96 | [3] |
| Aryl Bromide | various | Fe3O4@SiO2-polymer-imid-pd | - | - | 90 | - | 80-95 | [4] |
| Chlorobenzene | H | DTBPPS-MOF-808(Zr)-Pd | - | - | - | - | significant conversion | |
| Aryl Chloride | various | PdNPs/TMC | K2CO3 | H2O | 80 | 14 | 61 | [5] |
This data is representative of Suzuki-Miyaura reactions with phenylboronic acid, which is expected to show similar reactivity to this compound.
Experimental Protocols
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound is outlined below. The specific conditions may require optimization based on the substrates being used.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reactant Preparation: In a round-bottom flask or a pressure vessel, combine the aryl halide (1.0 mmol), this compound (1.1-1.5 mmol), and a base (e.g., K2CO3, Cs2CO3, K3PO4, 2.0 mmol).[2][6][7]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.2-5 mol%) to the flask.[2][8] Then, add the chosen solvent (e.g., DMF, 1,4-dioxane, toluene, water, or a mixture).[2][5][6]
-
Inert Atmosphere: The reaction mixture is typically purged with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[6]
-
Reaction: The mixture is then heated to the desired temperature (typically between 80-110 °C) and stirred for the specified time (ranging from 1 to 24 hours).[2][5][6] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][6]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then typically extracted using an organic solvent and washed with water or brine. The organic layers are combined, dried over a drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.[6]
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Organoboron Reagents: Benchmarking 4-Propylphenylboronic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical decision in the synthesis of complex molecules. This guide provides a comprehensive benchmark of 4-propylphenylboronic acid against a range of other commonly used organoboron reagents in key cross-coupling reactions. The following analysis, supported by experimental data, will aid in making informed decisions for reaction optimization and scale-up.
The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are cornerstones of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. The choice of the organoboron reagent in these reactions significantly impacts yield, reaction kinetics, and functional group tolerance. This compound, with its moderately electron-donating alkyl group, offers a unique balance of reactivity and stability. This guide will compare its performance with phenylboronic acid (the unsubstituted parent), 4-methoxyphenylboronic acid (strong electron-donating group), 4-(trifluoromethyl)phenylboronic acid (strong electron-withdrawing group), and more stable alternatives such as N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.
Performance in Suzuki-Miyaura Cross-Coupling
The electronic nature of the substituent on the phenylboronic acid ring plays a crucial role in the outcome of Suzuki-Miyaura reactions. Electron-donating groups generally enhance the nucleophilicity of the organic fragment, which can facilitate the transmetalation step in the catalytic cycle and lead to higher yields. Conversely, electron-withdrawing groups can decrease reactivity.
The propyl group in this compound is a weak electron-donating group. Its performance is therefore expected to be comparable to or slightly better than unsubstituted phenylboronic acid. In contrast, 4-methoxyphenylboronic acid, with its strong electron-donating methoxy (B1213986) group, often provides higher yields under similar conditions. 4-(Trifluoromethyl)phenylboronic acid, containing a potent electron-withdrawing group, is generally less reactive.
Table 1: Comparative Yields in a Representative Suzuki-Miyaura Reaction
| Organoboron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | ~85-95% (estimated) |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 4-Methoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75 |
Note: The yield for this compound is an estimation based on the general reactivity trends of alkyl-substituted phenylboronic acids. Specific head-to-head comparative studies under identical conditions are limited in the public domain.
Performance in Buchwald-Hartwig Amination
While less common than in Suzuki-Miyaura coupling, organoboron reagents can participate in C-N bond formation reactions. The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines, catalyzed by palladium complexes.[1] The role of the boronic acid in some variations of this reaction is to act as an activating agent.
Direct comparative data for this compound in Buchwald-Hartwig amination is scarce. However, the electronic effects observed in Suzuki-Miyaura coupling can provide an indication of its potential reactivity. The electron-donating nature of the propyl group may have a modest influence on the reaction outcome.
Alternative Organoboron Reagents: MIDA Boronates and Potassium Trifluoroborates
For reactions involving sensitive substrates or requiring high stability, N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates are excellent alternatives to boronic acids.[2][3]
-
MIDA Boronates: These are tetracoordinate boron species that are exceptionally stable to air, moisture, and chromatography.[4] They are unreactive under standard anhydrous cross-coupling conditions but can be deprotected in a controlled manner to release the corresponding boronic acid in situ.[4] This "slow-release" strategy is particularly advantageous when working with unstable boronic acids.
-
Potassium Organotrifluoroborates: These salts also offer enhanced stability compared to boronic acids and are easy to handle crystalline solids.[3][5] They are competent nucleophiles in Suzuki-Miyaura coupling under appropriate conditions.
Table 2: Comparison of Physicochemical Properties
| Property | This compound | 4-Propylphenyl MIDA Boronate | Potassium 4-Propylphenyltrifluoroborate |
| Stability | Moderate; can dehydrate to boroxines | High; stable to air and moisture | High; stable crystalline solid |
| Handling | Standard laboratory procedures | Easy to handle solid | Easy to handle solid |
| Purification | Can be challenging | Amenable to chromatography | Recrystallization |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid is as follows:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), and a suitable base such as potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and a phosphine (B1218219) ligand (e.g., SPhos; 4 mol%).
-
Add the solvent system (e.g., toluene/water 5:1, 5 mL).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Synthesis of 4-Propylphenyl MIDA Boronate
A general procedure for the synthesis of a MIDA boronate from the corresponding boronic acid involves the condensation with N-methyliminodiacetic acid.
-
In a round-bottom flask, this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) are suspended in a suitable solvent (e.g., toluene or a mixture of toluene and DMF).
-
The flask is equipped with a Dean-Stark apparatus to remove water azeotropically.
-
The mixture is heated to reflux until no more water is collected.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography.
Synthesis of Potassium 4-Propylphenyltrifluoroborate
A general method for the preparation of a potassium aryltrifluoroborate salt from the corresponding boronic acid is as follows:
-
The arylboronic acid (1.0 equiv) is dissolved in a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂, 4.0 equiv).
-
The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes).
-
The resulting precipitate is collected by filtration, washed with cold water and then a cold organic solvent (e.g., acetone (B3395972) or ether), and dried under vacuum.
Visualizing Reaction Pathways and Decision Making
To aid in the understanding of the chemical processes and reagent selection, the following diagrams are provided.
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A decision tree for selecting the appropriate organoboron reagent.
A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a versatile and effective reagent for Suzuki-Miyaura cross-coupling reactions, offering a good balance of reactivity and stability. Its performance is generally comparable to or slightly better than unsubstituted phenylboronic acid due to the weak electron-donating nature of the propyl group. For applications requiring enhanced stability, particularly in multi-step syntheses or with sensitive substrates, the corresponding MIDA boronate or potassium trifluoroborate salt are superior alternatives. The choice of the optimal organoboron reagent will ultimately depend on the specific requirements of the synthetic target, the reaction conditions, and considerations of cost and handling. This guide provides the foundational data and protocols to assist researchers in making a strategic and informed decision.
References
Kinetic Studies of Suzuki Reactions: A Comparative Guide with 4-Propylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides an objective comparison of the kinetic performance of 4-propylphenylboronic acid in Suzuki reactions against other substituted phenylboronic acids, supported by experimental data and detailed protocols for kinetic analysis.
Performance Comparison: The Impact of the Propyl Group
The 4-propyl group on the phenylboronic acid is a weak electron-donating group. This electronic property influences the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. Electron-donating groups can increase the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center, thereby accelerating the reaction rate compared to unsubstituted phenylboronic acid.
Quantitative Kinetic Data Comparison
While specific kinetic data for this compound is not extensively reported in the literature, we can infer its performance based on trends observed with other alkyl-substituted and electronically similar phenylboronic acids. The following table summarizes kinetic parameters for Suzuki-Miyaura reactions with various substituted phenylboronic acids, providing a framework for understanding the expected performance of this compound.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temp (°C) | Turnover Frequency (TOF) (h⁻¹) | Relative Rate (Expected) |
| Phenylboronic Acid | 4-Bromoanisole | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | ~50 | Baseline |
| 4-Tolylboronic Acid (methyl group) | 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 80 | - | Faster |
| This compound | Aryl Halide | Pd-based | Various | Various | - | - | Slightly Faster |
| 4-Methoxyphenylboronic Acid (strong e⁻-donating) | 4-Iodoanisole | Pd(OAc)₂ | DMF | K₃PO₄ | 100 | - | Significantly Faster |
| 4-Acetylphenylboronic Acid (e⁻-withdrawing) | 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 80 | - | Slower[1] |
| 4-Fluorophenylboronic Acid (e⁻-withdrawing) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | - | 110 | 67.1[2] | Slower |
Experimental Protocols for Kinetic Studies
Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following provides a generalized methodology for monitoring reaction kinetics using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., triphenylphosphine)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
NMR spectrometer for structural confirmation
Procedure for Reaction Monitoring:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL) to the reaction vessel. In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the same solvent.
-
Initiation and Sampling: Heat the reaction mixture to the desired temperature. Once the temperature is stable, inject the catalyst solution to initiate the reaction (t=0). Immediately withdraw the first sample (aliquot of ~0.1 mL) and quench it in a vial containing a suitable solvent (e.g., ethyl acetate) and water to stop the reaction.
-
Time-Course Analysis: Continue to withdraw and quench samples at regular time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
-
Sample Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for conducting a kinetic study of a Suzuki reaction.
Caption: Workflow for a kinetic study of a Suzuki reaction.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Comparative Guide: DFT Studies on the Mechanism of 4-Propylphenylboronic Acid Reactions
A comparative guide to the reaction mechanisms of 4-propylphenylboronic acid, with a focus on insights from Density Functional Theory (DFT) studies, is presented below for researchers, scientists, and drug development professionals. This guide outlines the canonical reaction pathway, discusses potential alternative mechanisms, and provides computational and experimental details.
For professionals in drug development and organic synthesis, a deep understanding of reaction mechanisms is crucial for optimizing conditions and predicting outcomes. This guide provides a comparative analysis of the palladium-catalyzed cross-coupling reactions of this compound, primarily focusing on the Suzuki-Miyaura reaction, elucidated through Density Functional Theory (DFT) studies. While specific DFT data for this compound is limited in readily available literature, the well-studied mechanism for phenylboronic acid serves as an excellent model. The electronic and steric effects of the 4-propyl group are expected to influence the reaction kinetics but not fundamentally alter the pathway.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and tolerance for various functional groups.[1] The reaction typically involves an organoboron compound, such as this compound, an organic halide, and a palladium catalyst.[1]
The Canonical Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] DFT calculations have been instrumental in determining the energetics of this cycle.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a Pd(0) complex.[2] This step involves the breaking of the carbon-halogen bond and the formation of a new organopalladium intermediate, a Pd(II) complex.[2] For the coupling of bromobenzene (B47551) with a palladium catalyst, DFT studies have calculated the activation barrier for this step to be relatively low.[3]
-
Transmetalation : This is often the rate-determining step and involves the transfer of the organic group (in this case, the 4-propylphenyl group) from the boron atom to the palladium center.[3][4] The mechanism of this step is complex and can be influenced by the base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6] The breaking of the C–B bond in phenylboronic acid has been found to have a significant activation energy.[3] The presence of a base can facilitate this step by forming a boronate anion (e.g., [R-B(OH)3]–), which then reacts with the Pd(II) complex.[2][7]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2] This step is typically facile and proceeds with retention of stereochemistry.[2]
Quantitative Data from DFT Studies
The following table summarizes activation energies for the key steps of the Suzuki-Miyaura reaction between bromobenzene and phenylboronic acid, catalyzed by a Pd-H-Beta zeolite, as determined by DFT calculations. This data provides a valuable reference for understanding the energetics of the reaction with this compound.
| Reaction Step | Reactants | Catalyst System | Activation Energy (kcal/mol) | Reference |
| Oxidative Addition | Bromobenzene + Pd cluster | Pd-H-Beta zeolite | 2.6 | [3] |
| Transmetalation | Phenylboronic acid + Organopalladium intermediate | Pd-H-Beta zeolite | 36.8 | [3] |
| Reductive Elimination | Di-organopalladium intermediate | Pd-H-Beta zeolite | 17.7 | [3] |
Alternative Mechanistic Considerations
While the canonical Suzuki-Miyaura cycle is widely accepted, alternative pathways can be relevant depending on the specific substrates and conditions. For boronic acids with certain functional groups, other mechanisms may come into play. For instance, with substrates bearing a sulfinyl group, a C-S bond activation mechanism has been explored via DFT.[1] For this compound, however, the canonical pathway is the most probable.
Experimental and Computational Protocols
Typical Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows:
-
An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon).[1]
-
A degassed solvent (e.g., Toluene/H₂O) is added via syringe.[1]
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography.
Computational Protocol (DFT):
DFT calculations are a powerful tool for investigating reaction mechanisms. A representative computational approach would involve:
-
Level of Theory : A comprehensive DFT investigation might use a functional like M06-L, which is suitable for organometallic systems, with appropriate basis sets (e.g., BS1 for geometry optimization and BS2 for single-point energy calculations).[7]
-
Solvation Model : To simulate the reaction in solution, a solvent model such as the SMD (Solvation Model based on Density) model is often employed.[7]
-
Procedure : The geometries of reactants, intermediates, transition states, and products are optimized. Frequency calculations are then performed to confirm the nature of the stationary points (minima or transition states) and to obtain thermodynamic data.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Propylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the palladium catalyst, the choice of which significantly impacts reaction yield, speed, and applicability to specific substrates. This guide provides a head-to-head comparison of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of 4-propylphenylboronic acid with a representative aryl halide, 4-bromoanisole (B123540). The data presented herein is a synthesis of typical performance characteristics observed in the literature for these catalyst classes with similar substrates, offering a valuable resource for catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is intricately linked to the nature of its ligands, which influence the catalyst's stability, activity, and substrate scope. Below is a summary of quantitative data for three major classes of palladium catalysts: traditional phosphine (B1218219) ligand-based catalysts, catalysts with bulky electron-rich phosphine ligands (Buchwald Ligands), and those utilizing N-Heterocyclic Carbene (NHC) ligands.
| Catalyst System | Aryl Halide | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 4-Bromoanisole | 4-Methoxy-4'-propylbiphenyl | ~85-95 | 12-24 | 80-100 | 1-5 | [1][2] |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | 4-Methoxy-4'-propylbiphenyl | >95 | 1-4 | 80-100 | 0.5-2 | [3][4] |
| [Pd(IPr)Cl₂]₂ | 4-Bromoanisole | 4-Methoxy-4'-propylbiphenyl | >95 | 1-3 | 80-100 | 0.5-2 | [3][4] |
Note: The data presented is representative of typical results for similar Suzuki-Miyaura couplings. Actual yields and reaction times may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of synthetic procedures. Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using the compared catalyst systems.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-bromoanisole, Pd(PPh₃)₄, and potassium carbonate.
-
Add the degassed solvents, toluene and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Using a Buchwald Ligand System (Pd(OAc)₂/SPhos)
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.012 mmol, 1.2 mol%)
-
Potassium Phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add 4-bromoanisole and this compound.
-
Add degassed toluene.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion (typically 1-4 hours).
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the practical steps involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
References
Safety Operating Guide
Proper Disposal of 4-Propylphenylboronic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Propylphenylboronic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements. The information presented is based on the safety data sheets of structurally similar boronic acid compounds.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
| Personal Protective Equipment (PPE) for Disposal | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices. |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1][2] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or in case of spills, additional protective clothing may be necessary. |
| Respiratory Protection | In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for proper disposal:
-
Container Management :
-
Do not mix this compound with other waste.
-
Keep the chemical in its original, properly labeled container.
-
Ensure the container is tightly closed and stored in a designated, well-ventilated waste collection area.
-
-
Waste Collection :
-
Contaminated Materials :
-
Dispose of contaminated items such as gloves, weighing papers, and disposable labware as chemical waste.
-
Rinse contaminated reusable glassware thoroughly with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste.
-
-
Spill Management and Cleanup :
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as outlined in the table above.
-
Mechanically take up the spilled solid, such as by sweeping or scooping, and place it into a suitable, labeled container for disposal.[3]
-
Avoid methods that generate dust.
-
Clean the affected area thoroughly.
-
Prevent the spilled material from entering drains, surface water, or groundwater.[3][5]
-
-
Final Disposal :
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Propylphenylboronic Acid
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling 4-Propylphenylboronic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information and to perform a risk assessment for your specific use case.
Immediate Safety and Handling Protocol
Engineering Controls are the first line of defense. Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]
Personal Hygiene is critical. Avoid all direct contact with the chemical.[1][2] Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly with soap and water after handling the compound, before breaks, and at the end of your work session.[1][4]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent skin and eye contact, and respiratory exposure. The following table summarizes the required equipment based on data for closely related phenylboronic acids.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles with side-shields are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.[1][2] | To prevent skin contact, which can cause irritation.[1][4] |
| Body Protection | A flame-resistant laboratory coat that is fully buttoned is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][5] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][6] | To prevent respiratory tract irritation.[1][4] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[5] | To protect feet from spills and falling objects. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Receiving and Inspection : Upon receipt, carefully inspect the container for any damage or leaks. Ensure the label is intact and clearly identifies the contents and associated hazards.[5]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
-
Weighing and Preparation :
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Small Spill | For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[1] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][6] Avoid actions that could raise dust.[1][6] |
| Large Spill | Evacuate all non-essential personnel from the immediate area.[1] Ensure the area is well-ventilated, if safe to do so.[1] Contact your institution's environmental health and safety (EHS) department for guidance on cleanup. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.[4][6] |
| Skin Contact | Remove all contaminated clothing.[6] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs or persists, seek medical attention.[3][9] |
| Inhalation | Move the affected person to an area with fresh air.[4][6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.[3][6] |
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Chemical Waste : Collect all waste, including unused material and solutions, in a designated, labeled, and sealed container for hazardous waste.[1]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[1][2]
-
Regulatory Compliance : All waste disposal must be conducted in strict accordance with federal, state, and local regulations.[1][2] Do not pour chemical waste down the drain.[1]
Hazard and Property Profile
The following table summarizes the known hazards and physical properties of similar boronic acids. This information should be used as a general guideline.
| Hazard Classification | GHS Statements (Representative for Phenylboronic Acids) |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][7][9] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4][7][9] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[4][7] |
| Physical and Chemical Properties | Data for Phenylboronic Acid (as a representative compound) |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C9H13BO2 (for this compound) |
| Melting Point | 216 - 219 °C |
Safe Handling Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
